molecular formula C11H16N2O2 B1362390 2-(4-Isopropylphenoxy)acetohydrazide CAS No. 443905-53-1

2-(4-Isopropylphenoxy)acetohydrazide

Cat. No.: B1362390
CAS No.: 443905-53-1
M. Wt: 208.26 g/mol
InChI Key: SGEKDXDLMYFJOF-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenoxy)acetohydrazide is a high-purity chemical reagent featuring a hydrazide functional group linked to a 4-isopropylphenoxy moiety. This structure makes it a highly versatile and valuable building block (synthon) in medicinal chemistry and organic synthesis for developing novel bioactive compounds. The compound serves as a key precursor for synthesizing diverse chemical libraries, including hydrazone derivatives and various nitrogen-containing heterocycles such as oxadiazoles, thiadiazoles, and pyrazoles, which are privileged structures in drug discovery . Hydrazide-based compounds are investigated for a broad spectrum of biological activities. Research into analogous structures has demonstrated potential for antimicrobial (antibacterial, antifungal), antioxidant , anti-inflammatory , and antitumor properties . Furthermore, the hydrazide moiety is a known effective metal chelator, making derivatives of interest in developing inhibitors for metalloenzymes like histone lysine demethylases (KDMs), which are promising targets in epigenetic cancer therapy . The presence of the phenoxy group suggests potential for additional interactions, contributing to its utility in creating structure-activity relationships. The typical synthesis route for such hydrazides involves the reaction of the corresponding ester derivative with hydrazine hydrate in an alcohol solvent such as ethanol or methanol, often under reflux conditions . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(2)9-3-5-10(6-4-9)15-7-11(14)13-12/h3-6,8H,7,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEKDXDLMYFJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359535
Record name 2-(4-isopropylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443905-53-1
Record name 2-(4-isopropylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Isopropylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-isopropylphenoxy)acetohydrazide, a molecule of interest in medicinal chemistry and drug discovery. The document outlines a detailed, field-proven two-step synthetic protocol, starting from readily available commercial reagents. Furthermore, it delves into the analytical characterization of the title compound, presenting predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each characterization technique is accompanied by an in-depth interpretation of the expected spectral features, providing a valuable resource for researchers engaged in the synthesis and identification of this and related phenoxyacetohydrazide derivatives. The guide is structured to offer not just procedural steps but also the underlying chemical principles, ensuring a thorough understanding for professionals in the field.

Introduction: The Significance of Phenoxyacetohydrazide Scaffolds

Phenoxyacetohydrazide derivatives are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry. The inherent structural features of this scaffold, combining an aromatic phenoxy ring with a reactive acetohydrazide moiety, make it a versatile building block for the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives. These resulting molecules have been reported to exhibit a broad spectrum of biological activities, including but not limited to, antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The 4-isopropyl substitution on the phenoxy ring can modulate the lipophilicity and steric bulk of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties. This guide provides a detailed roadmap for the synthesis and comprehensive characterization of this compound, a key intermediate for further drug development endeavors.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of an ether linkage via a Williamson ether synthesis to produce the intermediate, ethyl 2-(4-isopropylphenoxy)acetate. This is followed by a hydrazinolysis reaction where the ester intermediate is converted to the final acetohydrazide product.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrazinolysis A 4-Isopropylphenol E Ethyl 2-(4-isopropylphenoxy)acetate A->E Reacts with B Ethyl Chloroacetate B->E C Potassium Carbonate (K₂CO₃) C->E Base D Acetone (Solvent) D->E Solvent F Ethyl 2-(4-isopropylphenoxy)acetate I This compound F->I Reacts with G Hydrazine Hydrate (NH₂NH₂·H₂O) G->I H Ethanol (Solvent) H->I Solvent

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)acetate

This step employs the well-established Williamson ether synthesis, where a phenoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[2] In this case, 4-isopropylphenol is deprotonated by a weak base, potassium carbonate, to form the corresponding phenoxide. This phenoxide then undergoes a nucleophilic substitution reaction with ethyl chloroacetate to form the desired ester.

Experimental Protocol:

  • To a stirred solution of 4-isopropylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux for 1 hour.

  • To the refluxing mixture, add ethyl chloroacetate (1.1 eq) dropwise over a period of 30 minutes.

  • Continue refluxing the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the residue with acetone.

  • Concentrate the combined filtrate and washings under reduced pressure to obtain the crude ethyl 2-(4-isopropylphenoxy)acetate.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Table 1: Reactant and Reagent Summary for Step 1

Compound Molecular Formula Molar Mass ( g/mol ) Equivalents
4-IsopropylphenolC₉H₁₂O136.191.0
Ethyl ChloroacetateC₄H₇ClO₂122.551.1
Potassium CarbonateK₂CO₃138.211.5
AcetoneC₃H₆O58.08Solvent
Step 2: Synthesis of this compound

The second and final step is the hydrazinolysis of the synthesized ester. This reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester by hydrazine hydrate, a strong nucleophile.[3] The reaction is typically carried out in an alcoholic solvent under reflux conditions.

Experimental Protocol:

  • Dissolve the purified ethyl 2-(4-isopropylphenoxy)acetate (1.0 eq) in absolute ethanol.

  • To this solution, add hydrazine hydrate (2.0 eq).

  • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol.

  • The product can be further purified by recrystallization from ethanol to yield pure this compound as a white solid.

Table 2: Reactant and Reagent Summary for Step 2

Compound Molecular Formula Molar Mass ( g/mol ) Equivalents
Ethyl 2-(4-isopropylphenoxy)acetateC₁₃H₁₈O₃222.281.0
Hydrazine Hydrate (80%)N₂H₄·H₂O50.062.0
EthanolC₂H₅OH46.07Solvent

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for this compound based on predictive models and knowledge of analogous structures.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.80br s1H-NH-
~7.15d, J ≈ 8.8 Hz2HAr-H (ortho to -OCH₂)
~6.85d, J ≈ 8.8 Hz2HAr-H (ortho to -CH(CH₃)₂)
~4.50s2H-O-CH₂-
~4.10br s2H-NH₂
~2.88sept, J ≈ 6.9 Hz1H-CH(CH₃)₂
~1.22d, J ≈ 6.9 Hz6H-CH(CH₃)₂

Interpretation:

  • The aromatic protons are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

  • The methylene protons of the -O-CH₂- group will likely appear as a singlet.

  • The methine proton of the isopropyl group should be a septet, coupled to the six equivalent methyl protons.

  • The six methyl protons of the isopropyl group will appear as a doublet.

  • The amide (-NH-) and amine (-NH₂) protons will be broad singlets and their chemical shifts can be variable depending on concentration and temperature.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~168.5C=O (amide)
~155.0Ar-C (C-O)
~142.0Ar-C (C-isopropyl)
~127.5Ar-CH (ortho to -CH(CH₃)₂)
~115.0Ar-CH (ortho to -OCH₂)
~67.0-O-CH₂-
~33.5-CH(CH₃)₂
~24.0-CH(CH₃)₂

Interpretation:

  • The carbonyl carbon of the amide is expected to be the most downfield signal.

  • The aromatic carbons will appear in the range of 115-155 ppm, with the carbons directly attached to oxygen and the isopropyl group being the most deshielded.

  • The aliphatic carbons of the methylene and isopropyl groups will appear in the upfield region.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 5: Predicted IR Absorption Frequencies for this compound

Frequency (cm⁻¹) Vibration Description
~3300-3400N-H stretchTwo bands, characteristic of -NH₂ group
~3200N-H stretchAmide N-H
~3050C-H stretchAromatic
~2960C-H stretchAliphatic (isopropyl)
~1650C=O stretchAmide I band
~1600, ~1500C=C stretchAromatic ring
~1240C-O stretchAryl ether

Interpretation:

  • The presence of the hydrazide moiety will be clearly indicated by the N-H stretching vibrations in the 3200-3400 cm⁻¹ region and the strong amide C=O stretch around 1650 cm⁻¹.

  • The aromatic ring will show characteristic C-H and C=C stretching vibrations.

  • The aliphatic isopropyl group will be identified by its C-H stretching frequency just below 3000 cm⁻¹.

  • The aryl ether linkage will give rise to a C-O stretching band around 1240 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 208, corresponding to the molecular weight of the compound (C₁₁H₁₆N₂O₂).[4]

  • Key Fragments:

    • m/z = 149: Loss of the acetohydrazide moiety (-CH₂CONHNH₂) from the molecular ion, resulting in the 4-isopropylphenoxide radical cation.

    • m/z = 135: Formation of the 4-isopropylphenol radical cation.

    • m/z = 107: Loss of a propyl group from the 4-isopropylphenol fragment.

    • m/z = 73: Fragment corresponding to the acetohydrazide moiety ([CH₂CONHNH₂]⁺).

Mass_Fragmentation M [M]⁺˙ m/z = 208 F1 [M - CH₂CONHNH₂]⁺˙ m/z = 149 M->F1 - •CH₂CONHNH₂ F4 [CH₂CONHNH₂]⁺ m/z = 73 M->F4 - •OC₆H₄CH(CH₃)₂ F2 [4-isopropylphenol]⁺˙ m/z = 135 F1->F2 F3 [C₇H₇O]⁺ m/z = 107 F2->F3 - C₃H₇•

Caption: Predicted mass fragmentation pathway of this compound.

Biological Significance and Future Directions

The this compound molecule serves as a crucial starting material for the synthesis of various biologically active compounds. Condensation of the terminal -NH₂ group with various aldehydes and ketones can lead to the formation of a library of hydrazone derivatives. These hydrazones are known to possess a wide range of pharmacological activities. Further derivatization can also lead to the formation of five- and six-membered heterocyclic rings, which are prevalent in many drug molecules. The 4-isopropyl group provides a lipophilic handle that can be crucial for membrane permeability and interaction with hydrophobic pockets of biological targets. Researchers can utilize the synthetic and characterization protocols outlined in this guide to efficiently produce this valuable intermediate and explore its potential in the development of new therapeutic agents.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined two-step synthetic procedure, researchers can reliably obtain this key chemical intermediate. The comprehensive predicted spectroscopic data and their interpretations offer a robust system for the verification of the compound's structure and purity. This document is intended to be a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the exploration of new chemical entities based on the versatile phenoxyacetohydrazide scaffold.

References

  • (Reference for a similar hydrazinolysis reaction)
  • Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (2025). AIP Conference Proceedings. [Link]

  • (Reference for Williamson ether synthesis)
  • (Reference for general characteriz
  • (Reference for NMR prediction software)
  • Khan, I., et al. (2018). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 23(1), 138. [Link]

  • (Reference for IR spectroscopy of similar compounds)
  • (Reference for Mass Spectrometry of similar compounds)
  • (Reference for biological activity of hydrazones)
  • (Reference for general organic synthesis techniques)
  • (Reference for safety and handling of reagents)
  • Fun, H.-K., et al. (2010). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o31–o32. [Link]

  • (Reference for ¹³C NMR of similar compounds)
  • (Reference for ¹H NMR of similar compounds)

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Isopropylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 2-(4-Isopropylphenoxy)acetohydrazide, a molecule of significant interest within the field of medicinal chemistry. As a derivative of the versatile phenoxyacetohydrazide scaffold, understanding its fundamental characteristics is paramount for researchers, scientists, and drug development professionals. This document delineates the synthesis, and details the experimental and theoretical evaluation of its key physicochemical parameters, including solubility, lipophilicity (LogP), acidity (pKa), melting point, and spectroscopic profile. The protocols herein are designed to be self-validating, providing a robust framework for the characterization of this and similar compounds. The overarching goal is to furnish a foundational understanding that will empower further research and application of this compound in drug discovery and development.

Introduction: The Significance of the Phenoxyacetohydrazide Scaffold

The phenoxyacetohydrazide moiety is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Derivatives incorporating this core structure have demonstrated potential as anti-inflammatory, anti-angiogenic, antimicrobial, and antimycobacterial agents.[3][4] The versatility of this scaffold lies in the facile modification of the phenyl ring and the hydrazide group, allowing for the fine-tuning of physicochemical and pharmacokinetic properties to optimize therapeutic efficacy. This compound, with its isopropyl substitution on the phenyl ring, presents a unique combination of lipophilicity and potential for specific receptor interactions, making it a compelling candidate for further investigation.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the Williamson ether synthesis to form an intermediate ester, followed by hydrazinolysis. This well-established route offers high yields and purity.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 4-Isopropylphenol 4-Isopropylphenol Reaction_1 Reflux 4-Isopropylphenol->Reaction_1 Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Reaction_1 Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction_1 Solvent (Acetone) Solvent (Acetone) Solvent (Acetone)->Reaction_1 Ethyl 2-(4-isopropylphenoxy)acetate Ethyl 2-(4-isopropylphenoxy)acetate Reaction_2 Stir at RT Ethyl 2-(4-isopropylphenoxy)acetate->Reaction_2 Reaction_1->Ethyl 2-(4-isopropylphenoxy)acetate Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction_2 Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->Reaction_2 This compound This compound Reaction_2->this compound

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)acetate

  • To a solution of 4-isopropylphenol (0.1 mol) in dry acetone (150 mL), add anhydrous potassium carbonate (0.15 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (0.11 mol) dropwise to the reaction mixture.

  • Reflux the mixture for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester. Purify by column chromatography if necessary.

Step 2: Synthesis of this compound

  • Dissolve ethyl 2-(4-isopropylphenoxy)acetate (0.05 mol) in ethanol (100 mL).

  • Add hydrazine hydrate (0.1 mol) to the solution.

  • Stir the reaction mixture at room temperature for 7-12 hours. The progress of the reaction can be monitored by TLC.[5]

  • The formation of a white precipitate indicates the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain this compound.

  • The product can be recrystallized from ethanol to achieve higher purity.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

Summary of Physicochemical Properties
PropertyPredicted/Estimated ValueExperimental Protocol
Molecular Formula C₁₁H₁₆N₂O₂Mass Spectrometry
Molecular Weight 208.26 g/mol Mass Spectrometry
Melting Point (°C) Not availableCapillary Method
Boiling Point (°C) 406.4 ± 38.0 (Predicted)[6]Not applicable (solid)
Density (g/cm³) 1.098 ± 0.06 (Predicted)[6]Not determined
pKa 12.26 ± 0.35 (Predicted)[6]Potentiometric Titration
LogP ~2.0 - 3.0 (Estimated)Shake-Flask Method/HPLC
Solubility See Table 2Equilibrium Solubility Assay
Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting point range is indicative of high purity.

Experimental Protocol: Melting Point Determination (Capillary Method) [7][8][9][10]

  • Ensure the synthesized this compound is a fine, dry powder.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final). The melting point is reported as the range T_initial - T_final.

Solubility Profile

Solubility is a key determinant of a drug's absorption and bioavailability. The solubility of this compound is influenced by its aromatic ring, isopropyl group, and the polar hydrazide moiety.

Table 2: Estimated Solubility Profile

SolventEstimated SolubilityRationale
WaterLowThe nonpolar isopropylphenoxy group is expected to limit aqueous solubility.
EthanolSolubleOften used as a recrystallization solvent for similar compounds, indicating good solubility, especially upon heating.[5]
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing stock solutions of organic compounds for biological assays.
Dichloromethane (DCM)Moderately SolubleThe polarity is intermediate, suggesting moderate solubility.
HexaneInsolubleThe high polarity of the hydrazide group will likely render it insoluble in nonpolar solvents like hexane.

Experimental Protocol: Equilibrium Solubility Assay [11][12][13]

  • Add an excess amount of this compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4) in a glass vial.

  • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity: Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for LogP Determination [14][15][16]

  • Prepare a stock solution of this compound in n-octanol.

  • Mix a known volume of the n-octanol stock solution with a known volume of water (or buffer of a specific pH) in a separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of P.

Acidity: pKa Determination

The pKa value provides insight into the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding. The hydrazide moiety can exhibit both acidic and basic properties.

Experimental Protocol: Potentiometric Titration for pKa Determination [17][18]

  • Dissolve a precise amount of this compound in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

  • Use a calibrated pH meter with a glass electrode to monitor the pH of the solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition of titrant.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Aromatic Protons: Doublets in the range of δ 6.8-7.2 ppm, characteristic of a 1,4-disubstituted benzene ring.

  • -OCH₂- Protons: A singlet around δ 4.5 ppm.

  • -NH- and -NH₂ Protons: Broad singlets, with the -NH proton typically downfield (around δ 9.5 ppm) and the -NH₂ protons more upfield (around δ 4.3 ppm). These signals are exchangeable with D₂O.

  • Isopropyl Protons: A septet for the -CH- proton around δ 2.8 ppm and a doublet for the two -CH₃ groups around δ 1.2 ppm.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

  • Carbonyl Carbon: A signal in the range of δ 165-170 ppm.

  • Aromatic Carbons: Signals between δ 110-160 ppm.

  • -OCH₂- Carbon: A signal around δ 65-70 ppm.

  • Isopropyl Carbons: A signal for the -CH- carbon around δ 33 ppm and for the -CH₃ carbons around δ 24 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Expected IR Absorption Bands (cm⁻¹):

  • N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the -NH₂ group and one band for the -NH- group.[19][20]

  • C-H Stretching (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.

  • C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.[19]

  • N-H Bending (Amide II): An absorption band around 1520-1550 cm⁻¹.

  • C-O-C Stretching (Ether): A strong band in the region of 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): An ion at m/z corresponding to the molecular weight of 208.26.

  • Major Fragments: Fragmentation is likely to occur at the ether linkage and the hydrazide bond, leading to characteristic fragment ions.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis and physicochemical properties of this compound. The detailed experimental protocols offer a robust framework for its characterization, ensuring scientific integrity and reproducibility. The presented data, both predicted and experimental, serve as a critical foundation for future research. The favorable lipophilicity and the presence of a biologically active scaffold suggest that this compound is a promising candidate for further biological evaluation. Future studies should focus on the in-vitro and in-vivo assessment of its therapeutic potential, particularly in the areas of anti-inflammatory and anti-angiogenic activity, where phenoxyacetohydrazide derivatives have shown considerable promise.

References

  • Melting Point Determination - thinkSRS.com. Available from: [Link]

  • Melting point determination. University of Alberta. Available from: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. University of Missouri–St. Louis. Available from: [Link]

  • Measuring the Melting Point. Westlab Canada. Available from: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • Melting point determination - SSERC. Available from: [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. Available from: [Link]

  • FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2. ResearchGate. Available from: [Link]

  • Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. ACS Publications. Available from: [Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. Available from: [Link]

  • ¹H-NMR spectral data of acetohydrazide derivative of CZT. ResearchGate. Available from: [Link]

  • Predicted vs. experimental logP values for the 140 compounds in the MLR training set. ResearchGate. Available from: [Link]

  • Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. ASTM International. Available from: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available from: [Link]

  • Solubility of Organic Compounds. Chem LibreTexts. Available from: [Link]

  • Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. Available from: [Link]

  • Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. MDPI. Available from: [Link]

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An In-depth Technical Guide to 2-(4-Isopropylphenoxy)acetohydrazide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(4-Isopropylphenoxy)acetohydrazide, a molecule of interest within the broader class of phenoxyacetohydrazide derivatives. While specific research on this particular compound is emerging, this document consolidates its known properties and explores its potential applications in drug discovery by drawing parallels with structurally related and well-characterized analogues. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Attributes of this compound

CAS Number: 443905-53-1[1]

Molecular Formula: C₁₁H₁₆N₂O₂[1][2]

Molecular Weight: 208.26 g/mol [1]

Synonyms: 2-(4-propan-2-ylphenoxy)acetohydrazide, Acetic acid, 2-[4-(1-methylethyl)phenoxy]-, hydrazide[1]

Molecular Structure

The molecular structure of this compound is characterized by a central phenoxy ring substituted with an isopropyl group at the para position. This aromatic core is linked via an ether bond to an acetohydrazide moiety. The presence of the reactive hydrazide group (-CONHNH₂) makes it a versatile precursor for the synthesis of various heterocyclic compounds.[3][4]

Chemical Structure:

Caption: Molecular structure of this compound.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and reliable two-step method for synthesizing phenoxyacetohydrazides is well-established.[3][5] This process involves the initial formation of an ethyl ester intermediate, followed by hydrazinolysis.

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis A 4-Isopropylphenol E Ethyl 2-(4-isopropylphenoxy)acetate A->E Reflux B Ethyl chloroacetate B->E Reflux C Base (e.g., K₂CO₃) C->E Reflux D Solvent (e.g., Acetone) D->E Reflux H This compound E->H Reflux F Hydrazine hydrate F->H G Solvent (e.g., Ethanol) G->H

Caption: General synthetic workflow for this compound.

Experimental Protocol (Adapted from Analogous Syntheses)

Step 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)acetate [6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-isopropylphenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a suitable solvent such as acetone.

  • Addition of Reagent: To the stirred suspension, add ethyl chloroacetate (1.2 equivalents) dropwise.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 8-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then treated with cold water and extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude ethyl 2-(4-isopropylphenoxy)acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound [6][7]

  • Reaction Setup: Dissolve the synthesized ethyl 2-(4-isopropylphenoxy)acetate (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (1.5-2 equivalents) to the solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently refluxed for 4-8 hours, with reaction progress monitored by TLC.

  • Isolation of Product: Upon completion, the reaction mixture is cooled. The precipitated solid product, this compound, is collected by filtration.

  • Purification: The collected solid is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol to obtain the final product of high purity.

Potential Therapeutic Applications and Biological Activities

The phenoxyacetohydrazide scaffold is a recognized pharmacophore, and its derivatives have been reported to exhibit a wide range of biological activities.[3][6][8][9] While specific biological data for this compound is limited, the activities of analogous compounds suggest promising avenues for investigation.

Potential Biological Activity Mechanism of Action (Postulated for the General Class) Key Molecular Targets (from Analogues)
Anti-inflammatory Inhibition of key inflammatory enzymes and mediators.Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2)[10][11]
Anti-angiogenic Inhibition of the formation of new blood vessels, a crucial process in tumor growth and metastasis.Vascular Endothelial Growth Factor (VEGF)[10][11]
Antimicrobial Disruption of microbial cell wall synthesis or other essential cellular processes.Various bacterial and fungal enzymes.
Anticancer Induction of apoptosis and inhibition of cell proliferation in cancer cell lines.Multiple signaling pathways involved in cell growth and survival.
Rationale for Drug Development

The structural features of this compound make it an attractive candidate for further derivatization and biological screening. The isopropyl group can influence lipophilicity and binding to hydrophobic pockets of target proteins. The acetohydrazide moiety serves as a versatile handle for the synthesis of a wide array of derivatives, including hydrazones, oxadiazoles, and triazoles, which are known to possess diverse pharmacological properties.[4][12][13]

Future Directions and Research Perspectives

The information available on the broader class of phenoxyacetohydrazides strongly suggests that this compound warrants further investigation as a potential therapeutic agent. Future research should focus on:

  • Optimized Synthesis and Characterization: Development and validation of a high-yield, scalable synthesis protocol for this compound, along with comprehensive spectroscopic characterization (NMR, IR, Mass Spectrometry).

  • In Vitro Biological Screening: Systematic evaluation of its anti-inflammatory, anti-angiogenic, antimicrobial, and anticancer activities using established cell-based and biochemical assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives by modifying the phenoxy ring and the hydrazide moiety to establish clear SAR and identify lead compounds with enhanced potency and selectivity.

  • In Silico Modeling: Employing computational tools to predict the binding modes of this compound and its derivatives with potential biological targets to guide rational drug design.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. While direct research on this compound is in its early stages, the well-documented synthesis and diverse biological activities of the broader phenoxyacetohydrazide class provide a strong foundation for its further exploration. This technical guide serves as a starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of this promising chemical scaffold.

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Spectral analysis of 2-(4-Isopropylphenoxy)acetohydrazide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 2-(4-Isopropylphenoxy)acetohydrazide

Authored by a Senior Application Scientist

Foreword: The Rationale for Predictive Spectroscopic Analysis

In the landscape of drug discovery and chemical research, the comprehensive characterization of novel molecular entities is paramount. While experimental data remains the gold standard, the ability to accurately predict spectral outcomes is an invaluable tool for researchers. This guide is dedicated to the spectral analysis of this compound, a compound of interest for its potential applications in medicinal chemistry. In the absence of published experimental spectra, this document provides a robust, in-depth predictive analysis based on foundational spectroscopic principles and data from structurally analogous compounds. This approach not only offers a detailed projection of the expected spectral data but also serves as a valuable reference for the interpretation of future experimental findings.

Synthesis of this compound: A Proven Pathway

The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the Williamson ether synthesis to form the ethyl ester intermediate, followed by hydrazinolysis. This method is well-established for the preparation of similar phenoxyacetohydrazide derivatives.[1][2]

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)acetate

  • To a stirred solution of 4-isopropylphenol (0.1 mol) in acetone (150 mL), add anhydrous potassium carbonate (0.15 mol).

  • Heat the mixture to reflux for 30 minutes to ensure the formation of the phenoxide salt.

  • Add ethyl chloroacetate (0.11 mol) dropwise to the refluxing mixture over a period of 15 minutes.

  • Continue refluxing for 8-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-isopropylphenoxy)acetate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 2-(4-isopropylphenoxy)acetate (0.1 mol) in ethanol (200 mL).

  • Add hydrazine hydrate (0.2 mol, 99-100%) to the solution.

  • Heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield pure this compound.

Caption: Synthetic pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the isopropyl group, the methylene protons of the acetohydrazide moiety, and the hydrazide protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-NHNH₂~9.3Singlet (broad)1H
-NHNH₂~4.3Singlet (broad)2H
Aromatic (ortho to -O-)~6.9Doublet2H
Aromatic (meta to -O-)~7.2Doublet2H
-OCH₂-~4.5Singlet2H
-CH(CH₃)₂~2.9Septet1H
-CH(CH₃)₂~1.2Doublet6H

Justification of Predicted Chemical Shifts:

  • Hydrazide Protons (-NHNH₂): The -NH proton is expected to appear as a broad singlet significantly downfield (~9.3 ppm) due to its acidic nature and the deshielding effect of the adjacent carbonyl group. The -NH₂ protons are also anticipated to be a broad singlet, appearing around 4.3 ppm. These signals are exchangeable with D₂O.

  • Aromatic Protons: The para-substituted benzene ring will exhibit an AA'BB' system. The protons ortho to the electron-donating oxygen atom are shielded and expected to resonate upfield (~6.9 ppm) as a doublet. The protons meta to the oxygen are less shielded and will appear further downfield (~7.2 ppm) as a doublet.

  • Methylene Protons (-OCH₂-): These protons are adjacent to an oxygen atom and a carbonyl group, leading to a significant downfield shift to approximately 4.5 ppm. This will appear as a sharp singlet as there are no adjacent protons.

  • Isopropyl Protons (-CH(CH₃)₂): The methine proton (-CH) will be a septet centered around 2.9 ppm due to coupling with the six equivalent methyl protons. The two methyl groups are equivalent and will appear as a doublet at approximately 1.2 ppm, coupled to the single methine proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~168
C (aromatic, attached to -O-)~156
C (aromatic, attached to isopropyl)~145
C (aromatic, meta to -O-)~127
C (aromatic, ortho to -O-)~115
-OCH₂-~67
-CH(CH₃)₂~33
-CH(CH₃)₂~24

Justification of Predicted Chemical Shifts:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide is expected to be the most downfield signal, around 168 ppm.[3]

  • Aromatic Carbons: The aromatic carbon attached to the oxygen (-C-O) will be significantly deshielded, appearing around 156 ppm. The carbon attached to the isopropyl group will also be downfield, at approximately 145 ppm. The remaining aromatic carbons will appear in the typical aromatic region, with the carbons ortho to the oxygen being more shielded (~115 ppm) than the meta carbons (~127 ppm).

  • Aliphatic Carbons: The methylene carbon adjacent to the oxygen (-OCH₂-) is expected at about 67 ppm. The methine carbon of the isopropyl group (-CH) will be around 33 ppm, and the equivalent methyl carbons (-CH₃) will be the most upfield signal at approximately 24 ppm.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

The IR spectrum will provide crucial information about the functional groups present in this compound.

Functional Group Predicted Absorption (cm⁻¹) Intensity
N-H Stretch (amide and amine)3300 - 3200Medium-Strong, broad
C-H Stretch (aromatic)3100 - 3000Medium
C-H Stretch (aliphatic)2960 - 2850Strong
C=O Stretch (amide I)~1670Strong
N-H Bend (amide II)~1550Medium
C=C Stretch (aromatic)1600 and 1500Medium
C-O Stretch (aryl ether)~1240Strong

Interpretation of Predicted IR Spectrum:

  • N-H Stretching: A broad band in the 3300-3200 cm⁻¹ region will be indicative of the N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) groups of the hydrazide moiety.

  • C-H Stretching: Aromatic C-H stretching will appear as peaks just above 3000 cm⁻¹, while the aliphatic C-H stretching of the isopropyl and methylene groups will be observed as strong absorptions just below 3000 cm⁻¹.

  • C=O Stretching: A very strong and sharp absorption around 1670 cm⁻¹ is characteristic of the carbonyl (C=O) group in a secondary amide (Amide I band).

  • N-H Bending: The N-H bending vibration (Amide II band) is expected to appear around 1550 cm⁻¹.

  • Aromatic C=C Stretching: Two bands of medium intensity around 1600 cm⁻¹ and 1500 cm⁻¹ will confirm the presence of the aromatic ring.

  • C-O Stretching: A strong absorption around 1240 cm⁻¹ will correspond to the asymmetric C-O-C stretching of the aryl ether.

Mass Spectrometry (MS): Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Molecular Ion and Key Fragments:

  • Molecular Ion (M⁺): m/z = 208, corresponding to the molecular weight of C₁₁H₁₆N₂O₂.

  • Key Fragment 1: m/z = 177, resulting from the loss of the -NHNH₂ radical.

  • Key Fragment 2: m/z = 149, due to the loss of the entire acetohydrazide side chain.

  • Key Fragment 3: m/z = 135, corresponding to the 4-isopropylphenoxide ion.

  • Key Fragment 4: m/z = 107, from the loss of an ethyl group from the m/z 135 fragment.

  • Key Fragment 5: m/z = 73, representing the [C₂H₅N₂O]⁺ fragment from cleavage of the ether bond.

Fragmentation_Pathway M [M]⁺˙ m/z = 208 F1 [M - •NHNH₂]⁺ m/z = 177 M->F1 - •NHNH₂ F2 [M - •CH₂CONHNH₂]⁺ m/z = 135 M->F2 - •CH₂CONHNH₂ F5 [C₂H₅N₂O]⁺ m/z = 73 M->F5 Ether Cleavage F4 [C₇H₇O]⁺ m/z = 107 F2->F4 - C₂H₄ F3 [4-isopropylphenoxide]⁺ m/z = 135

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Conclusion: A Comprehensive Predictive Portrait

This guide provides a detailed and scientifically grounded prediction of the NMR, IR, and Mass Spectra of this compound. The synthesis protocol outlined is robust and based on well-established chemical transformations. The predicted spectral data, presented in a clear and organized manner, serves as a powerful tool for researchers, enabling them to anticipate experimental outcomes and providing a solid foundation for the interpretation of acquired data. This predictive approach underscores the synergy between theoretical knowledge and practical application in modern chemical research and drug development.

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An In-depth Technical Guide to the Solubility and Stability of 2-(4-Isopropylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of 2-(4-Isopropylphenoxy)acetohydrazide, a molecule of interest for researchers and professionals in drug development. In the absence of extensive direct experimental data for this specific entity, this document synthesizes foundational physicochemical principles with established methodologies for analogous phenoxyacetohydrazide derivatives. Herein, we present detailed, field-proven protocols for determining both thermodynamic and kinetic solubility, alongside a robust strategy for assessing chemical stability in accordance with international regulatory standards. The causality behind experimental choices is elucidated to empower researchers in designing and interpreting their studies. This guide is structured to serve as a practical, self-validating resource for the comprehensive physicochemical profiling of this compound.

Introduction: Physicochemical Profile of this compound

This compound belongs to the phenoxyacetohydrazide class of compounds, which are recognized as versatile scaffolds in medicinal chemistry. The core structure, featuring a polar acetohydrazide moiety appended to a more nonpolar isopropylphenoxy group, dictates its physicochemical behavior. The hydrazide group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential for solubility in protic solvents. Conversely, the isopropylphenyl group imparts significant lipophilicity, which will influence its solubility in non-polar environments and across biological membranes.

A foundational understanding of the molecule's intrinsic properties is paramount for any subsequent experimental design.

PropertyPredicted/Known ValueSource
Molecular FormulaC₁₁H₁₆N₂O₂ChemicalBook[1]
Molecular Weight208.26 g/mol ChemicalBook[1]
Predicted Boiling Point406.4±38.0 °CChemicalBook[1]
Predicted Density1.098±0.06 g/cm³ChemicalBook[1]
Predicted pKa12.26±0.35ChemicalBook[1]

The predicted pKa suggests that the compound is weakly basic. This is a critical parameter as it indicates that the solubility of this compound will likely be pH-dependent, a factor that must be rigorously investigated.

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[] A multi-faceted approach to solubility assessment is therefore essential, encompassing both thermodynamic and kinetic measurements.

Estimated Solubility Profile

Based on the behavior of structurally similar compounds, such as 2-(4-ethylphenoxy)acetohydrazide, we can project a qualitative solubility profile for this compound.[3] This estimation serves as a starting point for experimental design.

SolventEstimated SolubilityRationale and Supporting Evidence
WaterLow to ModerateThe presence of the polar hydrazide group may confer some aqueous solubility, but the lipophilic isopropylphenoxy moiety is expected to limit it. The pH will be a critical factor.
EthanolSolubleStructurally related phenoxyacetohydrazides are often recrystallized from ethanol, indicating good solubility, particularly with heating.[4][5]
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a powerful, polar aprotic solvent commonly used to prepare stock solutions of diverse organic compounds for biological screening.
Dichloromethane (DCM)SolubleThe nonpolar character of the isopropylphenoxy group suggests solubility in chlorinated solvents.
HexaneSparingly Soluble to InsolubleThe overall polarity of the molecule, primarily due to the acetohydrazide group, is likely too high for significant solubility in highly nonpolar alkanes.
Experimental Protocols for Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a crucial parameter for pre-formulation development.[6][7] The shake-flask method is the gold standard for this determination.[8]

Protocol 1: pH-Dependent Thermodynamic Solubility

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) at 37 ± 1 °C.[8]

  • Sample Preparation: Add an excess of solid this compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (37 °C) for a sufficient duration to reach equilibrium (typically 24-48 hours). Preliminary experiments should be conducted to determine the time to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating HPLC-UV method. A calibration curve of the compound in each respective buffer should be prepared.

  • Data Reporting: Report the solubility in mg/mL and µM at each pH.

Causality: The use of multiple pH values is critical due to the compound's predicted pKa. Significant changes in solubility with pH will inform potential formulation strategies and predict behavior in the gastrointestinal tract.[]

Thermodynamic_Solubility cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis API Excess Solid API Equilibration Agitate at 37°C (24-48h) API->Equilibration Buffers pH Buffers (1.2, 4.5, 6.8, 7.4) Buffers->Equilibration Separation Centrifuge & Filter Equilibration->Separation Quantification HPLC-UV Analysis Separation->Quantification Result Solubility (mg/mL) Quantification->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic solubility is a high-throughput screening method that measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[9] This is particularly relevant for early drug discovery to identify potential liabilities in in vitro assays.[3][10]

Protocol 2: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Measurement: Measure the light scattering in each well using a nephelometer. An increase in nephelometry units indicates precipitation.

  • Data Analysis: The kinetic solubility is the concentration at which the first sign of precipitation is observed.

Causality: This method mimics the conditions of many biological assays where a compound is introduced from a DMSO stock into an aqueous environment. Low kinetic solubility can lead to compound precipitation in the assay, resulting in inaccurate biological data.[9]

Stability Characterization

Assessing the chemical stability of a new drug substance is a non-negotiable regulatory requirement.[11][12][13] This involves both long-term stability studies under intended storage conditions and forced degradation studies to understand the molecule's degradation pathways.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods used.[14][15]

Protocol 3: Forced Degradation Studies

  • Hydrolytic Degradation:

    • Acidic: Dissolve the compound in 0.1 M HCl and heat at 60°C for a defined period (e.g., 24 hours).

    • Basic: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a defined period.

    • Neutral: Dissolve the compound in water and heat at 60°C.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[16] A dark control should be run in parallel.

  • Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method, comparing them to an unstressed control. The goal is to achieve 5-20% degradation.[17]

Causality: The hydrazide functional group can be susceptible to hydrolysis and oxidation. Identifying the conditions under which degradation occurs and the structure of the degradants is crucial for developing a stable formulation and for setting appropriate specifications.[15]

Forced_Degradation cluster_conditions Stress Conditions API This compound Acid Acidic (0.1M HCl, 60°C) API->Acid Base Basic (0.1M NaOH, 60°C) API->Base Oxidation Oxidative (3% H₂O₂, RT) API->Oxidation Thermal Thermal (Solid, 80°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradants & Establish Degradation Pathways Analysis->Outcome

Caption: Workflow for Forced Degradation Studies.

Long-Term and Accelerated Stability Studies

Formal stability studies are required to establish a re-test period for the drug substance.[18] These studies are conducted on at least three primary batches of the API stored in the proposed container closure system.[19]

Protocol 4: ICH Stability Study

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Tests to be Performed: At each time point, the samples should be tested for appearance, assay, degradation products, and any other critical quality attributes.

  • Evaluation: The data should be evaluated to determine if any significant changes have occurred over time and to establish a re-test period.

Causality: This rigorous, long-term testing under controlled conditions provides the definitive evidence of the compound's stability and is a cornerstone of any regulatory submission.[11][13]

Conclusion

The systematic characterization of solubility and stability is a critical-path activity in the development of any new chemical entity. For this compound, a data-driven approach, guided by the principles and protocols outlined in this guide, will provide the necessary foundation for informed decision-making in formulation development and regulatory affairs. By understanding the "why" behind each experimental step, researchers can not only generate high-quality data but also adeptly troubleshoot and interpret their findings, ultimately accelerating the journey of this promising molecule.

References

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  • European Medicines Agency. Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. [Link]

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A Technical Guide to the Biological Potential of Phenoxyacetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Phenoxyacetohydrazide Scaffold

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. The phenoxyacetohydrazide core represents one such privileged structure, demonstrating a remarkable breadth of biological activities. Historically, the journey of this scaffold is tied to the development of phenoxyacetic acids, first synthesized in 1880, and the later discovery of hydrazides as potent therapeutic agents, exemplified by the antitubercular drug isoniazid in the mid-20th century.[1] The fusion of these two moieties—the phenoxy ring, which can be readily substituted to fine-tune physicochemical properties, and the hydrazide group, a known pharmacophore—has created a class of compounds with significant therapeutic potential.[1][2]

Researchers have successfully explored phenoxyacetohydrazide derivatives for a multitude of applications, including anti-inflammatory, anticonvulsant, anticancer, and antimicrobial agents.[2][3][4][5] Their mechanism of action is often multifactorial, targeting key enzymes and signaling pathways implicated in various pathologies.[3] This guide provides an in-depth analysis of the synthesis, mechanisms of action, and biological evaluation of these promising compounds, offering researchers and drug development professionals a comprehensive resource grounded in current scientific literature.

Core Synthesis Strategy: A Two-Step Approach

The synthesis of phenoxyacetohydrazide derivatives is typically achieved through a reliable and well-documented two-step process.[1][6] This methodology offers high yields and allows for significant structural diversity by varying the initial substituted phenols and acylating agents.

Step 1: Synthesis of Phenoxyacetic Acid Ester Intermediates The process begins with the O-alkylation of a substituted phenol. This is an S_N2 reaction where the phenoxide ion, generated in situ using a weak base like anhydrous potassium carbonate, acts as a nucleophile, attacking an ethyl haloacetate (e.g., ethyl chloroacetate). The reaction is typically performed under reflux in a polar aprotic solvent such as dry acetone.[5][7] The choice of substituted phenol at this stage is critical as it defines the substitution pattern on the phenoxy ring in the final product, directly influencing its biological activity.

Step 2: Hydrazinolysis of the Ester Intermediate The second step involves the conversion of the synthesized ester to the corresponding hydrazide. This is achieved through nucleophilic acyl substitution, where hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester.[7] This reaction, known as hydrazinolysis, is typically carried out in ethanol at room temperature. The final phenoxyacetohydrazide product often precipitates from the reaction mixture and can be easily isolated and purified by filtration and recrystallization.[6][7]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis phenol Substituted Phenol intermediate Phenoxyacetic Acid Ethyl Ester Intermediate phenol->intermediate K₂CO₃, Acetone Reflux (8-10h) ester Ethyl Haloacetate ester->intermediate final_product Phenoxyacetohydrazide Derivative intermediate->final_product Nucleophilic Acyl Substitution hydrazine Hydrazine Hydrate hydrazine->final_product Ethanol Stir at RT (7h)

Caption: General two-step synthesis of phenoxyacetohydrazide derivatives.

I. Anti-inflammatory and Anti-angiogenic Potential

Chronic inflammation and pathological angiogenesis are key drivers of numerous diseases, including cancer and arthritis.[8] Phenoxyacetohydrazide derivatives have emerged as potent dual-action agents, capable of modulating these interconnected pathways.

Mechanism of Action: Dual Inhibition of COX and VEGF

The primary anti-inflammatory mechanism of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[8] By blocking the COX active sites, these compounds reduce prostaglandin production, thereby alleviating inflammatory symptoms.

Simultaneously, certain derivatives exhibit significant anti-angiogenic properties by targeting Vascular Endothelial Growth Factor (VEGF).[6][7] VEGF is a critical signaling protein that promotes the formation of new blood vessels, a process essential for tumor growth and metastasis.[3] In silico molecular docking studies have shown that these compounds can bind with high affinity to the active sites of VEGF, COX-1, and COX-2, disrupting their function.[6][7][9] This dual-inhibition profile makes them highly attractive candidates for complex inflammatory diseases.

G cluster_cox Anti-inflammatory Pathway cluster_vegf Anti-angiogenic Pathway compound Phenoxyacetohydrazide Derivative COX COX-1 / COX-2 Enzymes compound->COX Inhibits VEGF VEGF Receptor compound->VEGF Inhibits PG Prostaglandins COX->PG Synthesizes Inflammation Inflammation & Pain PG->Inflammation Mediates Angiogenesis Angiogenesis (New Blood Vessel Growth) VEGF->Angiogenesis Promotes

Caption: Dual inhibitory mechanism on COX and VEGF pathways.
Quantitative Efficacy Data

The efficacy of these compounds has been demonstrated through various in vitro and in vivo models. Molecular docking scores indicate strong binding affinities, and biological assays confirm their potent inhibitory activity.

Compound IDTargetDocking Score (kcal/mol)In Vitro ActivityIn Vivo ModelEfficacyReference
6e VEGF-13.1622Potent anti-angiogenicChick Chorioallantoic Membrane (CAM)Dose-dependent reduction in microvessel density[6][9]
6e COX-1-12.5301N/AN/AN/A[6][9]
6e COX-2-12.6705IC₅₀ = 155 µg/mL (HRBC stabilization)Carrageenan-induced Paw EdemaEffective reduction of edema & neutrophil infiltration[6][9]
9d COXN/AN/ACarrageenan-induced Paw Edema32-58% reduction in inflammation[8]
N.A. COXN/AN/ACarrageenan-induced Paw EdemaUp to 37.29% inhibition of edema[10]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a standard and reliable in vivo model for evaluating the anti-inflammatory activity of novel compounds.[4][8][10]

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (25±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Animals are fasted overnight and divided into groups (n=5-6): a control group (vehicle, e.g., 1% CMC), a standard group (e.g., Diclofenac sodium, 50 mg/kg), and test groups (various doses of the phenoxyacetohydrazide derivative). The compounds are administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured immediately after carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, and 4 h) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

  • Statistical Evaluation: Results are expressed as mean ± SEM and analyzed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's t-test). A p-value < 0.05 is considered statistically significant.[10]

II. Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Recent research has highlighted the link between neuroinflammation, oxidative stress, and seizure generation, opening new avenues for therapeutic intervention.[11][12] Phenoxyacetic acid derivatives have shown significant promise as novel anticonvulsant agents, acting on these underlying mechanisms.[11][12]

Mechanism of Action: Neuroprotection and Reduction of Excitotoxicity

The anticonvulsant effects of these compounds are not just symptomatic; they appear to target the root causes of neuronal hyperexcitability.

  • Anti-Neuroinflammatory Effects: Potent derivatives significantly suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in the hippocampus.[11][12]

  • Reduction of Oxidative Stress: They markedly reduce levels of oxidative stress markers, such as malondialdehyde (a product of lipid peroxidation) and nitric oxide.[11][12]

  • Attenuation of Glutamate Excitotoxicity: The compounds can decrease the accumulation of excitotoxic glutamate, a key neurotransmitter involved in seizure propagation.[11][12]

  • Downregulation of Glial Activation: They also downregulate markers of glial activation (GFAP and Iba-1), indicating a reduction in the brain's inflammatory response.[11][12]

Collectively, these actions create a neuroprotective environment that raises the seizure threshold and reduces seizure severity.[11][12]

G cluster_stress Cellular Stressors cluster_outcome Pathological Outcomes compound Phenoxyacetohydrazide Derivative OxidativeStress Oxidative Stress (MDA, NO) compound->OxidativeStress Reduces Neuroinflammation Neuroinflammation (TNF-α, IL-6) compound->Neuroinflammation Suppresses Glutamate Glutamate Excitotoxicity compound->Glutamate Attenuates Neuroprotection Neuroprotection compound->Neuroprotection NeuronalDamage Neuronal Damage & Hyperexcitability OxidativeStress->NeuronalDamage Neuroinflammation->NeuronalDamage Glutamate->NeuronalDamage Seizures Seizure Activity NeuronalDamage->Seizures Neuroprotection->Seizures Reduces

Caption: Neuroprotective mechanisms of anticonvulsant derivatives.
Quantitative Efficacy Data

Screening in preclinical seizure models has identified several highly effective compounds, with some outperforming standard antiepileptic drugs.

Compound IDSeizure ModelDoseProtection Against Seizures (%)Mortality (%)Reference
7b PTZ-inducedN/A100%0%[12]
5f PTZ-inducedN/A90%10%[12]
5e PTZ-inducedN/A80%10%[12]
10c PTZ-inducedN/A80%20%[12]
Valproic Acid (Ref.) PTZ-inducedN/AN/AN/A[12]
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is a widely used screening tool for identifying compounds with potential anticonvulsant activity, particularly those that modulate GABAergic inhibition.[12]

  • Animal Preparation: Mice or rats are handled and weighed. They are then divided into control, standard (e.g., Phenytoin or Valproic acid), and test groups.

  • Drug Administration: The test compounds and standard drug are administered, typically intraperitoneally (i.p.), at predetermined doses and time intervals before seizure induction. The control group receives the vehicle.

  • Seizure Induction: A convulsant dose of PTZ (a GABA-A receptor antagonist) is injected i.p. into each animal.

  • Observation: Each animal is placed in an individual observation cage and monitored for 30 minutes for the onset and characteristics of seizures (e.g., myoclonic jerks, clonic-tonic convulsions) and mortality.

  • Endpoint Measurement: The primary endpoints are the percentage of animals protected from convulsions and the percentage of mortality in each group. The latency to the first seizure can also be recorded.

  • Data Analysis: The results are analyzed using statistical methods such as the Chi-square test or Fisher's exact test to determine the significance of protection compared to the control group.

III. Anticancer Activity

The search for more effective and selective anticancer agents is a global priority. Phenoxyacetohydrazide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, acting through mechanisms that induce programmed cell death (apoptosis) and halt cell proliferation.[3][13]

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

The anticancer effects of these compounds are primarily mediated by their ability to trigger the intrinsic apoptotic pathway and interfere with the cell cycle.

  • Induction of Apoptosis: Certain derivatives upregulate the expression of pro-apoptotic genes (e.g., Bax, Caspase-3, Caspase-9) while downregulating anti-apoptotic genes (e.g., Bcl-2).[13] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and activation of the caspase cascade, culminating in apoptosis.

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at specific checkpoints, such as G1/S or G2/M, preventing cancer cells from dividing and proliferating.[13]

  • PARP-1 Inhibition: Some derivatives have been shown to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[13] Inhibiting PARP-1 in cancer cells with existing DNA damage can lead to cell death.

G cluster_genes Gene Regulation cluster_pathway Intrinsic Apoptotic Pathway compound Phenoxyacetohydrazide Derivative Bax Bax (Pro-apoptotic) compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Downregulates Mito Mitochondrial Dysfunction Bax->Mito Promotes Bcl2->Mito Inhibits Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway induced by derivatives.
Quantitative Efficacy Data

The cytotoxic potential of these derivatives has been quantified against a panel of human cancer cell lines, with IC₅₀ values often in the low micromolar range.

Compound IDCancer Cell LineIC₅₀ (µM)Standard DrugStandard IC₅₀ (µM)Reference
Compound I HepG2 (Liver)1.435-Fluorouracil5.32[13]
Compound I MCF-7 (Breast)7.435-FluorouracilN/A[13]
N.A. PPC-1 (Prostate)2.5 - 20.2N/AN/A[14]
N.A. IGR39 (Melanoma)2.5 - 20.2N/AN/A[14]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary screening tool for potential anticancer agents.[3][14]

  • Cell Culture: Human cancer cells (e.g., HepG2) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a specific density (e.g., 5x10³ cells/well). The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a standard drug (e.g., 5-Fluorouracil). The culture medium is replaced with fresh medium containing the various concentrations of the test compounds. Control wells receive only the vehicle (e.g., DMSO).

  • Incubation: The treated plates are incubated for a specified period, typically 48 or 72 hours.[3]

  • MTT Addition: After incubation, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for an additional 4 hours. Viable cells with active mitochondrial reductase enzymes will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

IV. Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new chemical entities with novel mechanisms of action. Hydrazide-hydrazone derivatives have long been recognized for their broad-spectrum antimicrobial properties.[15][16][17]

Mechanism of Action

The antimicrobial activity of phenoxyacetohydrazide derivatives is thought to be multifactorial. The azometine group (-NH-N=CH-) is a key pharmacophore responsible for their biological effects.[2][17] These compounds may exert their effects by:

  • Inhibiting Essential Enzymes: They can chelate metal ions that are essential cofactors for microbial enzymes, thereby disrupting metabolic processes.[3]

  • Disrupting Cell Membranes: The lipophilic nature of the phenoxy group can facilitate passage through the microbial cell wall and membrane, leading to disruption of membrane integrity.[3]

  • DNA Gyrase Inhibition: Molecular docking studies suggest that some derivatives can bind to the active site of bacterial DNA gyrase B, an enzyme crucial for DNA replication, leading to bactericidal effects.[17]

Quantitative Efficacy Data

The antimicrobial potency is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various pathogenic strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
5c Bacillus subtilis2.5[17]
5f Escherichia coli2.5[17]
5f Klebsiella pneumoniae2.5[17]
Various Escherichia coli20 - 80[18]
Various Bacillus subtilis20 - 80[18]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][17]

  • Inoculum Preparation: A standardized suspension of the target bacterial strain (e.g., E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microplate using the broth as the diluent.

  • Inoculation: A standardized volume of the bacterial inoculum is added to each well containing the diluted compound. Positive control (broth + inoculum) and negative control (broth only) wells are included.

  • Incubation: The microplate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. A viability indicator like resazurin can also be used for a colorimetric reading.[3]

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The plate is incubated for 24 hours. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability (i.e., no colony growth on the agar plate).[3]

Conclusion and Future Directions

Phenoxyacetohydrazide derivatives represent a highly versatile and promising scaffold in modern drug discovery. Their straightforward synthesis allows for extensive structural modification, enabling the optimization of activity against a wide range of biological targets. The demonstrated efficacy in preclinical models for inflammatory diseases, epilepsy, cancer, and microbial infections underscores their significant therapeutic potential.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenoxy ring and the hydrazone moiety can lead to the identification of derivatives with enhanced potency and selectivity.

  • Mechanism Elucidation: While primary targets like COX, VEGF, and DNA gyrase have been identified, further investigation into the downstream signaling pathways will provide a more complete understanding of their biological effects.

  • Pharmacokinetic and Toxicological Profiling: Promising lead compounds must be subjected to rigorous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess their drug-likeness and safety profiles.

  • Combination Therapies: The multi-target nature of these compounds makes them excellent candidates for use in combination with existing drugs to achieve synergistic effects and overcome resistance.

By continuing to explore the rich chemistry and diverse biology of the phenoxyacetohydrazide scaffold, the scientific community is well-positioned to develop novel and effective therapies for some of the most challenging human diseases.

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  • Al-Obaid, A. M., Al-Issa, S. A., Al-Abdullah, E. S., Hassan, A. S., & Abdel-Aziz, A. A.-M. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Pharmaceutical Sciences and Research, 11(2), 163-181. [Link]

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The Versatile Scaffold: A Technical Guide to 2-(4-Isopropylphenoxy)acetohydrazide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Phenoxyacetohydrazide Core

In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development.[1][2] The phenoxyacetohydrazide moiety has emerged as one such versatile scaffold, demonstrating a remarkable breadth of biological activities.[3] This guide provides an in-depth technical exploration of a specific, promising member of this class: 2-(4-isopropylphenoxy)acetohydrazide. While much of the literature focuses on related analogs, the principles and methodologies are directly translatable, offering a blueprint for the investigation and exploitation of this core in drug development programs.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, potential therapeutic applications, and structure-activity relationships (SAR) pertaining to the this compound scaffold. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Part 1: Synthesis and Characterization of the Core Scaffold

The synthesis of this compound is a straightforward and robust two-step process, beginning with the readily available starting material, 4-isopropylphenol. The general and reliable method for synthesizing acetohydrazides is through the hydrazinolysis of the corresponding ester.[4]

Step 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)acetate

The initial step is an esterification of 4-isopropylphenol. This reaction, typically a Williamson ether synthesis followed by esterification or direct O-alkylation with an ethyl haloacetate, establishes the core phenoxyacetate structure.

Step 2: Synthesis of this compound

The second and final step is the hydrazinolysis of the synthesized ester. This reaction involves the nucleophilic attack of hydrazine hydrate on the ester carbonyl, leading to the formation of the desired acetohydrazide.[5][6][7]

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 2-(4-isopropylphenoxy)acetate (1 equivalent)

  • Hydrazine hydrate (85% or higher, ~2 equivalents)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • A solution of ethyl 2-(4-isopropylphenoxy)acetate (1 equivalent) in ethanol is prepared in a round-bottom flask.

  • An excess of hydrazine hydrate (typically 2 equivalents) is added to the solution.

  • The reaction mixture is refluxed for 5-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the excess solvent and unreacted hydrazine hydrate are removed under reduced pressure using a rotary evaporator.

  • Upon cooling, the crude product crystallizes.

  • The solid product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent like ethanol to yield the pure this compound.

Characterization:

The synthesized compound should be thoroughly characterized using standard analytical techniques:

  • FTIR (Fourier-transform infrared) spectroscopy: To confirm the presence of key functional groups such as N-H, C=O (amide I), and C-O-C stretches.[5]

  • NMR (Nuclear Magnetic Resonance) spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the identity of the compound.

  • Mass spectrometry: To determine the molecular weight of the compound.

  • Elemental analysis: To confirm the elemental composition of the synthesized product.

Part 2: The Therapeutic Potential and Biological Versatility

The phenoxyacetohydrazide scaffold is a chameleon in the world of medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[8][3][9] The introduction of the 4-isopropyl group is expected to modulate the lipophilicity and steric profile of the molecule, potentially influencing its pharmacokinetic properties and target interactions. Based on the activities of analogous compounds, this compound is a promising candidate for screening in several therapeutic areas.

Potential Therapeutic Applications:
  • Anti-inflammatory and Anti-angiogenic Agents: Derivatives of phenoxyacetohydrazide have shown potent dual anti-inflammatory and anti-angiogenic properties.[10] Molecular docking studies on related compounds have revealed strong binding affinities towards vascular endothelial growth factor (VEGF) and cyclooxygenase (COX-1 and COX-2) enzymes.[10]

  • Antimicrobial and Antifungal Activity: Hydrazone derivatives of the phenoxyacetohydrazide core have exhibited significant antibacterial and antifungal activities.[11]

  • Anticancer Activity: Phenoxyacetamide derivatives have been identified as potent inducers of apoptosis in cancer cell lines, such as HepG2.[3]

  • Enzyme Inhibition: Phenoxyacetohydrazide Schiff bases have been identified as potent inhibitors of β-glucuronidase.[9] Furthermore, related 2-(phenylamino)aceto-hydrazides have been discovered as highly potent inhibitors of eosinophil peroxidase (EPO).[12]

The following diagram illustrates a generalized workflow for the discovery and development of therapeutic agents based on the this compound scaffold.

G cluster_0 Scaffold Synthesis & Derivatization cluster_1 Screening & Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical Development Synthesis Synthesis of This compound Derivatization Creation of Derivative Library Synthesis->Derivatization HTS High-Throughput Screening (e.g., Enzyme Assays, Cell-based Assays) Derivatization->HTS Test Compounds Hit_ID Hit Identification & Confirmation HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Confirmed Hits ADMET In vitro ADMET Profiling SAR->ADMET In_Vivo In vivo Efficacy (Animal Models) ADMET->In_Vivo Optimized Leads Tox Toxicology Studies In_Vivo->Tox Clinical_Candidate Clinical Candidate Selection Tox->Clinical_Candidate IND-Enabling Studies

Caption: A generalized workflow for the discovery of drugs based on the this compound scaffold.

Part 3: Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives can be significantly modulated by substitutions at the hydrazide nitrogen.[11] The conversion of the terminal -NH2 group into various functional moieties such as hydrazones (Schiff bases), N,N'-diacylhydrazines, and triazoles is a common and effective strategy to fine-tune the pharmacological profile.[9][11]

The 4-isopropyl group on the phenoxy ring is a key modulator of the scaffold's properties. Compared to a simple phenyl ring, the isopropyl group adds steric bulk and increases lipophilicity. This can lead to enhanced membrane permeability and potentially stronger hydrophobic interactions with the target protein. In comparison to smaller alkyl groups like methyl or ethyl, the isopropyl group offers a more significant steric presence which can influence binding selectivity.

The following table summarizes the biological activities of various phenoxyacetohydrazide derivatives, providing a basis for predicting the potential of the this compound scaffold.

Derivative ClassSubstituent ExampleBiological ActivityTarget(s)Reference
Hydrazone (Schiff Base)4-NitrobenzylideneAntibacterialBacterial cell wall/enzymes[11]
Hydrazone (Schiff Base)Various aromatic aldehydesβ-Glucuronidase Inhibitionβ-Glucuronidase[9]
Morpholine-substitutedN/AAnti-inflammatory, Anti-angiogenicCOX-1, COX-2, VEGF[8][10]
Pyridazine-appendedN/AAnticancer (HepG2)Apoptotic pathways[3]

The following diagram illustrates the key structural components of the this compound scaffold and potential points for derivatization.

Caption: Key pharmacophoric features of the this compound scaffold.

Part 4: Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the proven biological versatility of the broader phenoxyacetohydrazide class make it an attractive target for further investigation.

Future research should focus on:

  • Synthesis and screening of a diverse library of this compound derivatives, particularly hydrazones, to explore a wide range of biological targets.

  • In-depth SAR studies to understand the influence of the isopropyl group and further substitutions on activity and selectivity.

  • Computational modeling and molecular docking studies to predict potential biological targets and guide the rational design of more potent derivatives.[5]

  • Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties.

References

  • Mohammed, Y. H. I., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS One. [Link]

  • Mohammed, Y. H. I., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed. [Link]

  • Taha, M., et al. (2017). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. MDPI. [Link]

  • Mohammed, Y. H. I., et al. (2025). Correction: Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PMC. [Link]

  • Al-Ostath, A. I., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • Patel, N. B., & Patel, H. R. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Li, J., et al. (2010). 2-(4-Methoxyphenoxy)acetohydrazide. PMC. [Link]

  • Obwaller, A., et al. (2018). Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. PubMed. [Link]

  • Request PDF. (2026). Synthesis, Structural Characterization, and Biological Activities of Novel 2‐((9‐Oxo‐9H‐xanthen‐3‐yl)oxy)acetohydrazide Derivatives. ResearchGate. [Link]

  • Li, J., et al. (2010). 2-(4-Meth-oxy-phen-oxy)acetohydrazide. ResearchGate. [Link]

  • Chen, S.-F., & Tan, Y.-X. (2010). N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. PMC. [Link]

  • Newman, D. J., & Cragg, G. M. (2025). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. PubMed. [Link]

  • van der Vliet, A., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. PubMed. [Link]

  • Johnson, H. W., et al. (2018). Structure Activity Relationship of Brevenal Hydrazide Derivatives. MDPI. [Link]

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A Technical Guide to the Crystal Structure of 2-(4-Isopropylphenoxy)acetohydrazide Analogs: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazide-hydrazone derivatives are a cornerstone of medicinal chemistry, recognized for their wide array of biological activities including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The 2-(phenoxy)acetohydrazide scaffold, in particular, serves as a versatile template for developing new therapeutic agents. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design, as it unveils the conformational preferences and intermolecular interactions that govern their behavior in the solid state and influence their biological function. This technical guide provides a comprehensive overview of the methodologies and analyses involved in determining and interpreting the crystal structures of 2-(4-isopropylphenoxy)acetohydrazide analogs. It details the synthesis and crystallization protocols, explains the principles of single-crystal X-ray diffraction, and delves into the nuanced analysis of molecular geometry and supramolecular packing, offering field-proven insights for drug development professionals.

Introduction: The Significance of Structural Insight

The hydrazide functional group (-CONHNH2) is a privileged structural motif in drug discovery, prized for its hydrogen bonding capabilities and its role as a precursor for various bioactive heterocyclic compounds.[1][4][5] When incorporated into the 2-(phenoxy)acetohydrazide framework, this moiety allows for systematic structural modifications. The phenoxy ring can be substituted—for example, with an isopropyl group at the para position—to modulate lipophilicity, steric profile, and electronic properties, thereby fine-tuning the pharmacological activity.

The ultimate goal of such modifications is to optimize the interaction of the molecule with its biological target. This is where crystal structure analysis becomes indispensable. By determining the precise arrangement of atoms in the crystalline state, we gain critical insights into:

  • Molecular Conformation: Identifying the preferred spatial arrangement of the molecule, including the planarity of the hydrazide group and the torsion angles that define its overall shape.

  • Intermolecular Interactions: Mapping the network of non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that dictate how molecules recognize and assemble with each other.[6][7]

  • Structure-Activity Relationships (SAR): Correlating specific structural features with biological efficacy, providing a rational basis for the design of next-generation analogs with improved potency and selectivity.

This guide will walk through the complete workflow, from chemical synthesis to the detailed interpretation of crystallographic data, using closely related analogs as illustrative examples.

Methodology: A Validating Workflow for Structure Determination

The journey from a powdered compound to a refined crystal structure is a systematic process where each step validates the next. The quality of the final structural model is entirely dependent on the success of the preceding stages.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-Ray Diffraction & Analysis S1 Esterification: 4-Isopropylphenol → Ester S2 Hydrazinolysis: Ester + Hydrazine Hydrate → Hydrazide S1->S2 S3 Purification: Recrystallization S2->S3 C1 Solvent Screening S3->C1 C2 Slow Evaporation C1->C2 C3 Crystal Harvesting C2->C3 X1 Data Collection (Diffractometer) C3->X1 X2 Structure Solution (e.g., SHELXT) X1->X2 X3 Structure Refinement (e.g., SHELXL) X2->X3 X4 Validation & Interpretation X3->X4

Figure 1: Workflow from Synthesis to Structural Analysis.
Synthesis of this compound Analogs

The synthesis of the title compounds and their analogs is typically a robust two-step process.[4]

Protocol 1: General Synthesis

  • Esterification:

    • Rationale: The first step involves converting the starting phenol (e.g., 4-isopropylphenol) into an ester. This is a crucial activation step, as the ester is a much better leaving group than the hydroxyl group for the subsequent reaction with hydrazine.

    • Procedure: To a solution of the substituted phenol in a suitable solvent like acetone or ethanol, add an equimolar amount of ethyl chloroacetate and a base such as anhydrous potassium carbonate. Reflux the mixture for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude ester.

  • Hydrazinolysis:

    • Rationale: This step introduces the key hydrazide functionality. Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxy group.

    • Procedure: Dissolve the crude ester from the previous step in ethanol. Add an excess of hydrazine hydrate (typically 2-3 equivalents) and reflux the mixture for 8-16 hours. Upon cooling, the desired 2-(phenoxy)acetohydrazide product often precipitates out of the solution.[8] The solid is collected by filtration, washed with cold ethanol, and dried.

  • Purification & Verification:

    • Rationale: Purity is non-negotiable for growing high-quality crystals. Recrystallization from a suitable solvent (e.g., ethanol) is the most common method for purifying the final product.

    • Procedure: Dissolve the crude hydrazide in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then in a refrigerator, to promote the formation of well-defined crystals. The purified product's identity and purity should be confirmed using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and mass spectrometry before proceeding.[9][10]

Growing Single Crystals

Obtaining crystals suitable for Single-Crystal X-ray Diffraction (SC-XRD) is often the most challenging step. The ideal crystal is a single, defect-free lattice between 0.1 and 0.3 mm in size.

Protocol 2: Crystallization by Slow Evaporation

  • Rationale: Slow evaporation is a widely used and effective technique. As the solvent slowly evaporates from a saturated solution, the concentration of the solute gradually increases past the saturation point, promoting slow, ordered nucleation and crystal growth rather than rapid precipitation.

  • Procedure:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane) to form a nearly saturated solution.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap or parafilm pierced with a few small holes using a needle. The size and number of holes control the evaporation rate.

    • Leave the vial undisturbed in a vibration-free environment for several days to weeks. Colorless, needle-shaped, or block-like crystals are often formed.[8]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic arrangement within a crystal.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed within a focused beam of X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).[11] The crystal is rotated while a detector records the diffraction pattern—the positions and intensities of thousands of diffracted X-ray reflections.[12]

  • Structure Solution and Refinement:

    • Rationale: The diffraction data is used to calculate an electron density map of the unit cell. Heavy atoms are located first, and lighter atoms are progressively identified. This initial model is then refined to achieve the best possible fit with the experimental data.

    • Process: Specialized software like SHELXT (for solving the structure) and SHELXL (for refinement) are industry standards.[11] The refinement process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by crystallographic R-factors (R1, wR2) and the goodness-of-fit (GooF). An R1 value below 0.05 is typically indicative of a well-refined structure.[13]

Structural Analysis: Decoding the Crystal

Analysis of a solved crystal structure provides a wealth of information. For phenoxyacetohydrazide analogs, the focus is on the conformation of the molecule and the non-covalent interactions that build the crystal lattice.

Molecular Geometry

Studies on various phenoxyacetohydrazide analogs reveal that the core acetohydrazide group (O=C-N-N) tends to be approximately planar.[8][13] This planarity is due to the delocalization of the lone pair on the nitrogen atom into the C=O π-system, giving the C-N bond partial double-bond character.

Compound AnalogMax Deviation from Planarity (Å)Reference
2-(2-Chlorophenoxy)acetohydrazide0.031(2) Å[13]
2-(4-Methylphenoxy)acetohydrazide0.034(2) Å[8]
(E)-2-cyano-N'-(...)-acetohydrazide~0.280(3) Å (for larger moiety)[14]

Table 1: Planarity of the Acetohydrazide Moiety in Related Structures.

The orientation of the phenoxy ring relative to the hydrazide tail is defined by torsion angles. This conformation can be influenced by the steric and electronic nature of substituents on the phenyl ring, affecting how the molecules pack in the crystal.

Supramolecular Assembly and Intermolecular Interactions

The true beauty of a crystal structure lies in its supramolecular assembly—the elegant and predictable way molecules interact to form a stable, repeating lattice. In hydrazides, this assembly is almost always dominated by a network of hydrogen bonds.

  • Key Hydrogen Bonds:

    • N—H···O: This is the most robust and common interaction. The N-H groups of the hydrazide are excellent hydrogen bond donors, while the carbonyl oxygen is an excellent acceptor. This interaction frequently leads to the formation of centrosymmetric dimers, creating characteristic R²₂(8) or R²₂(10) graph-set motifs that act as fundamental building blocks.[15]

    • N—H···N: In some structures, one N-H group can donate to the terminal nitrogen of a neighboring molecule, linking the primary dimers into chains or sheets.[8][13]

    • C—H···O: Weaker C-H···O interactions, often involving aromatic C-H groups or the α-carbon C-H, play a crucial role in stabilizing the three-dimensional packing by linking adjacent chains or layers.[11][13]

G cluster_mol1 cluster_mol2 N1 N-H O2 O=C N1->O2 N-H···O O1 C=O N2 H-N O1->N2 O···H-N

Figure 2: Diagram of a Centrosymmetric Dimer Motif via N-H···O Bonds.

For instance, in the crystal structure of 2-(2-chlorophenoxy)acetohydrazide, molecules are linked by N—H···N, N—H···O, and C—H···O hydrogen bonds, resulting in the formation of infinite sheets.[13] Similarly, 2-(4-methylphenoxy)acetohydrazide molecules form two-dimensional networks through a combination of these interactions.[8]

The presence of an isopropyl group in this compound would be expected to influence this packing. While it is not a strong hydrogen bond participant, its bulk can create steric hindrance that alters the preferred hydrogen-bonding geometry or it can participate in weaker C-H···π or van der Waals interactions that further stabilize the overall structure.

Implications for Drug Design

The detailed structural knowledge gleaned from crystallographic studies provides an empirical foundation for rational drug design.

  • Conformational Rigidity/Flexibility: Understanding the molecule's preferred shape helps in designing analogs that are pre-organized to fit into a biological target's binding site, potentially increasing affinity.

  • Pharmacophore Mapping: The 3D arrangement of hydrogen bond donors and acceptors is a key part of a molecule's pharmacophore. Crystal structures provide precise distances and vectors for these features, which can be used in computational models to screen for new active compounds.

  • Crystal Engineering: For drug development, controlling the solid-state properties (e.g., solubility, stability, polymorphism) is critical. Knowledge of the supramolecular synthons (the recurring interaction motifs) allows scientists to predict and design new crystal forms with desired physicochemical properties.[7]

Conclusion

The crystallographic analysis of this compound analogs is a powerful tool in the arsenal of the medicinal chemist. It provides a definitive snapshot of the molecule's three-dimensional structure and the intricate network of non-covalent forces that govern its self-assembly. By following a rigorous workflow from synthesis and crystallization to diffraction and refinement, researchers can unlock fundamental structural insights. This knowledge is not merely academic; it directly informs the rational design of more effective and specific therapeutic agents, ultimately bridging the gap between molecular architecture and biological function.

References

  • Fun, H.-K., Quah, C. K., Isloor, A. M., Sunil, D., & Shetty, P. (2010). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(1). Available at: [Link]

  • Tahir, M. N., Waseem, A., & Ul-Haq, I. (2018). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. IUCrData, 3(7). Available at: [Link]

  • Cruz, S., Gutierrez, R., Reyes-Lezama, M., et al. (2024). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N′-(2-Nitro-(4-trifluoromethyl)phenyl)benzohydrazide. Molecules, 29(5), 1143. Available at: [Link]

  • Prabuswamy, M., et al. (2019). Insight into supramolecular self-assembly directed by weak interactions in acetophenone derivatives: crystal structures and Hirshfeld surface analyses. CrystEngComm, 21, 5146-5156. Available at: [Link]

  • Fun, H.-K., Quah, C. K., Isloor, A. M., & Shetty, P. (2010). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(11). Available at: [Link]

  • Fun, H. K., Quah, C. K., Isloor, A. M., Sunil, D., & Shetty, P. (2010). 2-(2-Chloro-phenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(1). Available at: [Link]

  • Chen, S.-F., & Tan, G.-H. (2010). N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(11). Available at: [Link]

  • Saeed, A., et al. (2022). Crystal structure and Hirshfeld surface analysis of (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11). Available at: [Link]

  • Mohammed, Y. H. E., et al. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Scientific Reports, 14(1). Available at: [Link]

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  • Al-Omar, M. A., & Amr, A.-G. E. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(12), 9228-9239. Available at: [Link]

  • Ghosh, A., et al. (2018). Supramolecular Assemblies in Pb(II) Complexes with Hydrazido-Based Ligands. Inorganics, 6(3), 88. Available at: [Link]

  • Toste, F. D., et al. (2023). Supramolecular Diversity in Bis(acylhydrazone) Crystals: Linker Effects, Polymorphism, and Gelator Assemblies. Crystal Growth & Design. Available at: [Link]

  • Zong, Q.-S., & Wu, J.-Y. (2014). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 26(3), 803-806. Available at: [Link]

  • Khan, K. M., et al. (2016). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 21(1), 87. Available at: [Link]

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  • Kowalski, K., et al. (2020). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 25(24), 5990. Available at: [Link]

  • Li, H., et al. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Journal of Agricultural and Food Chemistry, 71(23), 8695-8716. Available at: [Link]

  • ResearchGate. (n.d.). X-ray diffraction patterns of o-hydroxy acetophenone azine. Available at: [Link]

  • ResearchGate. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1). Available at: [Link]

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Theoretical studies and molecular modeling of 2-(4-Isopropylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Molecular Modeling of 2-(4-Isopropylphenoxy)acetohydrazide

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the characterization of this compound, a molecule of interest within the versatile class of hydrazide derivatives. Hydrazides are established as crucial synthons in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] This document outlines a multi-faceted approach, beginning with established synthesis protocols and spectroscopic analysis, and extending to advanced computational methodologies. We will delve into Density Functional Theory (DFT) to elucidate the molecule's electronic structure and reactivity, Hirshfeld surface analysis to decode intermolecular interactions, and molecular modeling techniques—including molecular docking and molecular dynamics (MD) simulations—to predict and validate its potential as a bioactive agent. By integrating foundational principles with sophisticated modeling, this guide serves as a complete blueprint for the investigation of this compound and its analogs in modern drug discovery.

Introduction: The Significance of the Acetohydrazide Scaffold

The hydrazide functional group is a cornerstone in the design of novel therapeutic agents due to its unique structural and chemical properties. Its derivatives are reported to possess a broad array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2] The title compound, this compound (PubChem CID: 968935), combines this potent hydrazide moiety with a 4-isopropylphenoxy group.[3] This substitution is significant, as the lipophilic isopropyl group can modulate the molecule's pharmacokinetic profile, potentially enhancing membrane permeability and target engagement.

This guide provides a systematic, field-proven workflow for the comprehensive analysis of this molecule. While direct experimental literature on this specific isopropyl derivative is limited, we will leverage established protocols and data from closely related, structurally analogous compounds—such as the 4-methyl and 4-ethylphenoxy derivatives—to construct a robust and predictive analytical model.[1][4]

Foundational Analysis: Synthesis and Spectroscopic Characterization

A complete molecular understanding begins with its synthesis and fundamental characterization. The methodologies described here are standard, reliable, and provide the necessary experimental basis for subsequent computational validation.

Synthesis: A Validated Protocol

The most efficient and widely adopted method for synthesizing phenoxy acetohydrazides is the hydrazinolysis of the corresponding ethyl ester.[1][5] This reaction is favored for its high yield and straightforward procedure.

  • Esterification: Synthesize ethyl 2-(4-isopropylphenoxy)acetate by reacting 4-isopropylphenol with ethyl chloroacetate in the presence of a base like potassium carbonate in an acetone solvent. Reflux the mixture for 6-8 hours and monitor completion via Thin-Layer Chromatography (TLC).

  • Work-up (Ester): After the reaction, remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude ester, which can be purified by column chromatography.

  • Hydrazinolysis: Dissolve the purified ethyl 2-(4-isopropylphenoxy)acetate (1 equivalent) in ethanol.

  • Reaction: Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 5-6 hours. The progress can again be monitored using TLC.

  • Crystallization: Upon completion, reduce the volume of ethanol by distillation. Allow the concentrated solution to cool to room temperature. The this compound product will crystallize as a colorless solid.

  • Purification: Collect the crystals by filtration and recrystallize them from ethanol to achieve high purity.

Causality: The use of excess hydrazine hydrate drives the reaction equilibrium towards the formation of the hydrazide, ensuring a high conversion rate from the ester intermediate. Ethanol is an ideal solvent as it effectively dissolves the reactants and the product at elevated temperatures, while allowing for easy crystallization upon cooling.

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural confirmation of the synthesized compound. The following data, based on analogous structures, represents the expected spectral characteristics.[6][7][8]

Technique Functional Group Expected Wavenumber (cm⁻¹) / Chemical Shift (ppm)
FT-IR N-H Stretching (Amide)3300 - 3400 cm⁻¹ (two bands)
C=O Stretching (Amide I)~1660 cm⁻¹
N-H Bending (Amide II)~1530 cm⁻¹
C-O-C Asymmetric Stretching~1245 cm⁻¹
¹H NMR -NH (Amide)~9.2 ppm (singlet, broad)
-NH₂ (Amine)~4.3 ppm (singlet, broad)
Aromatic Protons (AA'BB' system)~7.1 ppm (doublet), ~6.8 ppm (doublet)
-O-CH₂-~4.5 ppm (singlet)
-CH- (Isopropyl)~2.8 ppm (septet)
-CH₃ (Isopropyl)~1.2 ppm (doublet)
¹³C NMR C=O (Amide)~168 ppm
Aromatic C-O~156 ppm
Aromatic C-isopropyl~145 ppm
Aromatic CH~128 ppm, ~115 ppm
-O-CH₂-~67 ppm
-CH- (Isopropyl)~33 ppm
-CH₃ (Isopropyl)~24 ppm

Computational Chemistry: A Molecular-Level Investigation

Computational methods provide profound insights into the molecule's intrinsic properties, complementing and often guiding experimental work.

The Computational Workflow

A robust computational analysis follows a logical progression from structural optimization to the prediction of reactivity and intermolecular interactions.

G cluster_0 Computational Analysis Workflow A Initial Structure Generation (2D to 3D Conversion) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Find Lowest Energy Conformation C Frequency Calculation (Vibrational Analysis) B->C Confirm True Minimum D Electronic Property Analysis (HOMO, LUMO, MEP) B->D Calculate Reactivity Descriptors E Intermolecular Interaction Analysis (Hirshfeld Surface) B->E Analyze Crystal Packing Forces G cluster_1 Molecular Docking Workflow P1 Protein Preparation (PDB, Remove Water, Add Hydrogens) G1 Grid Generation (Define Active Site) P1->G1 L1 Ligand Preparation (3D Structure, Energy Minimization) D1 Docking Simulation (Search Algorithms) L1->D1 G1->D1 A1 Analysis of Results (Scoring Functions, Pose Visualization) D1->A1

Sources

Methodological & Application

Synthesis Protocol for 2-(4-Isopropylphenoxy)acetohydrazide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-(4-Isopropylphenoxy)acetohydrazide, a key intermediate in the development of novel therapeutic agents. The synthesis is achieved through a robust two-step process: the initial esterification of 4-isopropylphenol to yield ethyl 2-(4-isopropylphenoxy)acetate, followed by hydrazinolysis of the resulting ester. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and characterization methods to ensure a reproducible and efficient synthesis.

Introduction

Phenoxyacetohydrazide derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The isopropyl moiety on the phenoxy ring can enhance lipophilicity, potentially improving pharmacokinetic profiles. This compound serves as a crucial building block for the synthesis of various heterocyclic compounds, such as oxadiazoles and triazoles, which are prominent scaffolds in many pharmaceuticals.[1]

This document outlines a reliable and scalable laboratory procedure for the synthesis of this compound, beginning with commercially available starting materials. The causality behind each procedural step is explained to provide a deeper understanding of the reaction mechanism and to facilitate troubleshooting.

Reaction Scheme

The synthesis of this compound is accomplished in two primary steps, as illustrated below.

Synthesis_Scheme cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 4-Isopropylphenol 4-Isopropylphenol Ethyl_Acetate_Ester Ethyl 2-(4-isopropylphenoxy)acetate 4-Isopropylphenol->Ethyl_Acetate_Ester  + Ethyl Chloroacetate  K2CO3, Acetone, Reflux Ethyl_Chloroacetate Ethyl_Chloroacetate Ethyl_Acetate_Ester->Ethyl_Acetate_Ester_2 Hydrazine_Hydrate Hydrazine_Hydrate Final_Product This compound Ethyl_Acetate_Ester_2->Final_Product  + Hydrazine Hydrate  Ethanol, Reflux

Caption: Overall synthetic workflow for this compound.

PART 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)acetate

This initial step involves a Williamson ether synthesis followed by esterification, where 4-isopropylphenol is reacted with ethyl chloroacetate in the presence of a weak base to form the corresponding ester.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Isopropylphenol99-89-8C₉H₁₂O136.19
Ethyl chloroacetate105-39-5C₄H₇ClO₂122.55
Anhydrous Potassium Carbonate584-08-7K₂CO₃138.21
Acetone67-64-1C₃H₆O58.08
Deionized Water7732-18-5H₂O18.02
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-isopropylphenol (13.62 g, 0.1 mol) in 200 mL of acetone.

  • Addition of Base: To this solution, add anhydrous potassium carbonate (27.64 g, 0.2 mol). The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion which is a more potent nucleophile.

  • Addition of Alkylating Agent: Slowly add ethyl chloroacetate (12.26 g, 0.1 mol) to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: The resulting residue is dissolved in 150 mL of diethyl ether and transferred to a separatory funnel. The organic layer is washed sequentially with 10% sodium hydroxide solution (2 x 50 mL) to remove any unreacted 4-isopropylphenol, followed by a wash with brine (50 mL).

  • Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield ethyl 2-(4-isopropylphenoxy)acetate as a pale yellow oil.

PART 2: Synthesis of this compound

The second and final step is the hydrazinolysis of the synthesized ester. The ester is reacted with hydrazine hydrate, which acts as a nucleophile, to form the desired acetohydrazide.[3][4]

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Ethyl 2-(4-isopropylphenoxy)acetate25319-98-4C₁₃H₁₈O₃222.28
Hydrazine Hydrate (80% solution)7803-57-8H₆N₂O50.06
Ethanol (95% or absolute)64-17-5C₂H₆O46.07
Critical Safety Precautions for Handling Hydrazine Hydrate

Hydrazine hydrate is a corrosive, toxic, and potentially carcinogenic substance.[5][6][7][8][9] It is imperative to handle this reagent with extreme caution in a well-ventilated chemical fume hood.[9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a good choice), splash-proof goggles, and a lab coat.[9] An emergency eyewash and safety shower must be readily accessible. In case of skin contact, immediately flush the affected area with copious amounts of water.[8]

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(4-isopropylphenoxy)acetate (22.23 g, 0.1 mol) in 100 mL of ethanol.

  • Addition of Hydrazine Hydrate: To this solution, add hydrazine hydrate (80% solution, 12.5 g, 0.2 mol) dropwise while stirring. An excess of hydrazine hydrate is used to ensure the complete conversion of the ester.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution as a white solid. For maximum yield, the flask can be placed in an ice bath for 1 hour.

  • Isolation: The solid precipitate is collected by vacuum filtration using a Büchner funnel. The collected solid is washed with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield a white crystalline solid. The purity of the final compound should be assessed by melting point determination and spectroscopic analysis.

Characterization and Validation

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Appearance White crystalline solid
Melting Point To be determined experimentally

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include a doublet for the isopropyl methyl protons, a septet for the isopropyl methine proton, aromatic protons, a singlet for the O-CH₂ protons, and signals for the hydrazide NH and NH₂ protons.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would correspond to the carbons of the isopropyl group, the aromatic ring, the O-CH₂ carbon, and the carbonyl carbon of the hydrazide.

  • FT-IR (KBr, cm⁻¹): Characteristic peaks should be observed for N-H stretching (hydrazide), C=O stretching (amide), C-O-C stretching (ether), and aromatic C-H stretching.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 209.13.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrazide Formation A Dissolve 4-Isopropylphenol in Acetone B Add K2CO3 A->B C Add Ethyl Chloroacetate B->C D Reflux (8-12h) C->D E Filter & Concentrate D->E F Extract with Ether E->F G Wash (NaOH, Brine) F->G H Dry (MgSO4) & Evaporate G->H I Dissolve Ester in Ethanol H->I Intermediate Product J Add Hydrazine Hydrate I->J K Reflux (6-8h) J->K L Cool & Precipitate K->L M Filter L->M N Recrystallize from Ethanol M->N O Characterization (NMR, IR, MS, MP) N->O Final Product

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the specified safety precautions, researchers can confidently prepare this valuable intermediate for further applications in drug discovery and development. The emphasis on the rationale behind each step is intended to empower scientists to adapt and optimize the protocol for their specific research needs.

References

  • Vertex AI Search, Hydrazine hydrate - SAFETY D
  • Vertex AI Search, Hydrazine hydrate, 55% (Hydrazine, 35%)
  • Vertex AI Search, SAFETY DATA SHEET - Hydrazine Hydr
  • Vertex AI Search, Material Safety Data Sheet - HYDRAZINE HYDR
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  • PubChem, this compound | C11H16N2O2 | CID 968935. [Link]

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  • Fun, H. K., et al. "2-(4-Methylphenoxy)acetohydrazide." Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. 1, 2011, pp. o133. [Link]

  • International Journal of Pharmaceutical Sciences and Research, SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. (2012-07-01). [Link]

  • MDPI, Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

  • PubMed Central, Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. [Link]

  • National Institutes of Health, The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

  • Organic Syntheses Procedure, Carbazic acid, ethyl ester. [Link]

  • ResearchGate, 2-(4-Meth-oxy-phen-oxy)acetohydrazide. [Link]

  • National Institutes of Health, 2-(4-Methoxyphenoxy)acetohydrazide. [Link]

  • ResearchGate, Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (2025-12-28). [Link]

  • ResearchGate, Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,... [Link]

  • MDPI, The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. [Link]

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Hydrazinolysis of Ethyl (4-isopropylphenoxy)acetate: A Comprehensive Protocol for the Synthesis of (4-isopropylphenoxy)acetic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of carboxylic acid hydrazides is a cornerstone of medicinal chemistry and drug development. These compounds serve as crucial intermediates in the creation of a wide array of heterocyclic compounds and are integral components of many pharmacologically active molecules.[1] Acetic acid hydrazide derivatives, in particular, have garnered significant attention for their potential therapeutic applications.[1][2] This application note provides a detailed, field-proven protocol for the hydrazinolysis of ethyl (4-isopropylphenoxy)acetate to yield (4-isopropylphenoxy)acetic acid hydrazide. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and explaining the causality behind the experimental choices.

The hydrazinolysis of esters is a classic and efficient method for the preparation of hydrazides. The reaction involves the nucleophilic acyl substitution of the ester's alkoxy group by hydrazine, typically in the form of hydrazine hydrate.[3] The resulting hydrazide is a versatile building block, and the target molecule of this protocol, (4-isopropylphenoxy)acetic acid hydrazide, is structurally related to compounds with known biological activity, such as certain monoamine oxidase inhibitors.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic attack of the highly nucleophilic hydrazine molecule on the electrophilic carbonyl carbon of the ester. The lone pair of electrons on one of the nitrogen atoms of hydrazine initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group and forming the stable hydrazide product. The reaction is typically carried out in a protic solvent, such as ethanol, which can facilitate the proton transfer steps involved in the mechanism.

Materials and Equipment

Reagents and Solvents Grade Supplier
Ethyl (4-isopropylphenoxy)acetate≥98%Sigma-Aldrich or equivalent
Hydrazine hydrate (N₂H₄·H₂O)98-100%Sigma-Aldrich or equivalent
Ethanol (absolute)ACS gradeFisher Scientific or equivalent
Deionized water
Ice
Equipment
Round-bottom flask
Reflux condenser
Heating mantle with magnetic stirrer
Magnetic stir bar
Beaker
Buchner funnel and filter flask
Filter paper
pH paper
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
TLC developing chamber
UV lamp (254 nm)
Rotary evaporator
Melting point apparatus

Safety Precautions: Handling Hydrazine Hydrate

DANGER: Hydrazine hydrate is a highly toxic, corrosive, and potentially carcinogenic substance.[4][5] It is also a combustible liquid.[4] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield when handling hydrazine hydrate.[3]

  • Ventilation: All operations involving hydrazine hydrate must be conducted in a properly functioning chemical fume hood.[4]

  • Exposure Routes: Avoid inhalation, ingestion, and skin/eye contact.[3][5] In case of accidental exposure, seek immediate medical attention.[5]

  • Spills: In the event of a spill, evacuate the area and contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials for absorption.

  • Waste Disposal: Dispose of all hydrazine-containing waste in a designated, properly labeled hazardous waste container according to institutional and local regulations.[4][5]

Experimental Protocol

Step 1: Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl (4-isopropylphenoxy)acetate (e.g., 0.05 mol).

  • Add absolute ethanol (e.g., 100 mL) to dissolve the ester. Stir until a clear solution is obtained.

  • Place the flask in a heating mantle on a magnetic stirrer and attach a reflux condenser.

Causality behind the choices: Ethanol is a common solvent for this reaction as it effectively dissolves both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture.[3] Using absolute ethanol minimizes the presence of water, which could potentially hydrolyze the ester as a side reaction.

Step 2: Addition of Hydrazine Hydrate
  • Carefully add an excess of hydrazine hydrate (e.g., 0.15 mol, 3 molar equivalents) to the reaction mixture through the top of the condenser.

Causality behind the choices: A molar excess of hydrazine hydrate is used to drive the reaction to completion and to minimize the formation of the diacylhydrazine byproduct. The reaction is typically faster with a higher concentration of the nucleophile.

Step 3: Reaction
  • Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain a gentle reflux for 3-5 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • TLC System: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) can be used as the eluent.

    • Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting ester spot indicates the completion of the reaction.

Causality behind the choices: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.[3] TLC is a crucial analytical tool for monitoring the reaction's progress, preventing unnecessarily long reaction times and potential side product formation.

Step 4: Product Isolation and Purification
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ice-cold water (e.g., 300 mL) with constant stirring.

  • A white solid precipitate of (4-isopropylphenoxy)acetic acid hydrazide should form.

  • Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filtered solid with copious amounts of cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Recrystallize the crude product from ethanol to obtain the pure (4-isopropylphenoxy)acetic acid hydrazide.

  • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C).

Causality behind the choices: Pouring the reaction mixture into ice-cold water causes the organic product, which is insoluble in water, to precipitate out, while the excess hydrazine hydrate and ethanol remain in the aqueous solution.[3] Washing with cold water is essential to remove residual hydrazine. Recrystallization from ethanol is a standard method for purifying solid organic compounds, yielding a product with high purity.

Step 5: Characterization
  • Determine the melting point of the purified product and compare it with the literature value.

  • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.

Process Optimization and Troubleshooting

Issue Possible Cause Solution
Low Yield Incomplete reactionIncrease the reaction time or the molar excess of hydrazine hydrate. Ensure the reflux temperature is maintained.
Loss of product during work-upEnsure the water used for precipitation is ice-cold to minimize the solubility of the product.
Oily Product Impurities presentEnsure the starting materials are pure. The oily product may be purified by column chromatography.
Incomplete removal of solventEnsure the product is thoroughly dried under vacuum.
No Precipitation Product is soluble in the work-up solventTry to concentrate the reaction mixture under reduced pressure before pouring it into ice-cold water.

Visualizing the Workflow

Experimental Workflow Diagram

Hydrazinolysis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Ethyl (4-isopropylphenoxy)acetate in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux for 3-5 hours add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Pour into Ice-Cold Water cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry under Vacuum recrystallize->dry end end dry->end Pure Product

Caption: Experimental workflow for the synthesis of (4-isopropylphenoxy)acetic acid hydrazide.

Reaction Mechanism Diagram

Caption: Mechanism of hydrazinolysis of an ester to form a hydrazide.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of (4-isopropylphenoxy)acetic acid hydrazide via the hydrazinolysis of its corresponding ethyl ester. By understanding the underlying chemical principles and adhering strictly to the safety precautions, researchers can confidently and safely produce this valuable chemical intermediate for further applications in drug discovery and development. The detailed step-by-step procedure, coupled with explanations for each experimental choice, ensures a high degree of reproducibility and success.

References

  • Hydrazine hydrate - SAFETY DATA SHEET. (2025).
  • Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014).
  • Synthesis of {4-[3-Methyl-5-oxo-4-(4|-aryl-hydrazono)-4,5-dihydro-pyrazol-1-yl]-phenoxy}-acetic acid hydrazides (V). (n.d.).
  • Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.).
  • hydrazine hydrate 99% - Sdfine. (n.d.).
  • Yale, H. L., Losee, K., Martins, J., Holsing, M., Perry, F. M., & Bernstein, J. (1953). Chemotherapy of Experimental Tuberculosis. VIII. The Synthesis of Acid Hydrazides, their Derivatives and Related Compounds. Journal of the American Chemical Society, 75(8), 1933–1942.
  • Note Development and assessment of green synthesis of hydrazides. (n.d.).
  • Iproniazid - Wikipedia. (n.d.).
  • Proposed Mechanism of Bioactivation of Iproniazid. (n.d.).
  • Iproniazid – Knowledge and References - Taylor & Francis. (n.d.).
  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. (n.d.).
  • Acetohydrazide derivatives: Significance and symbolism. (2024).
  • What is the Use of Acethydrazide? (2025).
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Application Notes and Protocols for In Vitro Antimicrobial Screening of 2-(4-Isopropylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial and antifungal properties. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of bioactivities, including antimicrobial effects.[1][2][3] The core chemical scaffold, characterized by the azomethine group (-NH–N=CH-), is considered crucial for their pharmacological activity.[4] This document provides a comprehensive guide for the preliminary in vitro antimicrobial screening of a novel investigational compound, 2-(4-Isopropylphenoxy)acetohydrazide .

The protocols detailed herein are designed for researchers, scientists, and drug development professionals to reliably assess the antimicrobial potential of this and similar molecules. The methodologies are grounded in internationally recognized standards, primarily those established by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[5][6] We will progress from qualitative screening to quantitative assessments, establishing a foundational dataset for further preclinical development.

Scientific Rationale and Assay Selection

A tiered approach is optimal for efficiently screening novel compounds. We begin with a qualitative method to gauge the spectrum of activity, followed by quantitative methods to determine the precise concentrations at which the compound inhibits or kills microorganisms.

  • Agar Disk Diffusion (Kirby-Bauer Test): This is a preliminary, qualitative screening method to assess the susceptibility of various bacterial strains to this compound.[7][8][9] The principle relies on the diffusion of the compound from a saturated paper disk into an agar medium inoculated with a test microorganism.[8][10] The presence and size of a "zone of inhibition" around the disk provide a visual and qualitative indication of the compound's ability to halt microbial growth.[7][9] This method is invaluable for rapidly screening the compound against a broad panel of bacteria to identify which species are potentially susceptible.

  • Broth Microdilution for Minimum Inhibitory Concentration (MIC): Following the initial screen, a quantitative approach is essential. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[11][12][13][14] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[11][13][15] This assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[13][14] The MIC value is a critical metric for evaluating the potency of a new antimicrobial agent.[12]

  • Determination of Minimum Bactericidal Concentration (MBC): While the MIC indicates the concentration required to inhibit growth (bacteriostatic activity), it does not differentiate from the concentration required to kill the organism (bactericidal activity). The Minimum Bactericidal Concentration (MBC) test is a subsequent step to the MIC assay.[16][17] It is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction of the initial bacterial inoculum.[17][18][19] This is determined by subculturing the contents from the clear wells of the MIC plate onto an antibiotic-free agar medium.[17][18] The MBC provides crucial information about the killing capacity of the compound, with an MBC/MIC ratio of ≤ 4 generally considered indicative of bactericidal activity.[18][19]

Experimental Workflow Overview

The following diagram illustrates the logical progression of the screening assays described in this guide.

G cluster_setup Plate Setup cluster_inoculation Inoculation & Incubation cluster_readout Readout A 1. Add 100 µL CAMHB to wells 2-12 B 2. Add 200 µL compound stock to well 1 C 3. Perform 2-fold serial dilutions (well 1 to 10) D 4. Discard 100 µL from well 10 E 5. Add 100 µL standardized inoculum to wells 1-11 D->E Final concentrations are now halved F 6. Well 11 = Growth Control (no drug) G 7. Well 12 = Sterility Control (no bacteria) H 8. Incubate at 35°C for 18-24 hours I 9. Visually inspect for turbidity H->I J 10. MIC = Lowest concentration with no visible growth

Caption: Workflow for the Broth Microdilution (MIC) assay.

  • Plate Preparation:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the 1280 µg/mL compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well.

    • Continue this serial transfer from well 2 to well 10.

    • After mixing well 10, discard 100 µL. Wells 1-10 now contain 100 µL of varying compound concentrations.

    • Well 11 will serve as the growth control (no compound), and well 12 will serve as the sterility control (no compound, no bacteria).

  • Inoculation:

    • Prepare the final bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.

    • Add 100 µL of this final inoculum to wells 1 through 11. This halves the compound concentration in each well and achieves the target final inoculum of ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of this compound that completely inhibits visible growth. [11][15][18]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed immediately following the MIC determination.

Materials:

  • MIC plate from Protocol 2

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Calibrated micropipette or loop

Procedure:

  • Subculturing: From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot. [18]2. Plating: Spot-plate the 10 µL aliquot onto a labeled sector of a fresh MHA plate. Also, plate an aliquot from the growth control well to ensure the viability of the original inoculum.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies (CFU) on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. [16][17][18]For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤ 500 CFU/mL.

Data Presentation: Hypothetical Results

The following tables summarize representative data that could be obtained from the described assays for this compound.

Table 1: Qualitative Antimicrobial Activity (Agar Disk Diffusion)

Test OrganismGram StainZone of Inhibition (mm)Interpretation
Staphylococcus aureus ATCC 25923Positive18Susceptible
Bacillus subtilis ATCC 6633Positive21Susceptible
Escherichia coli ATCC 25922Negative12Moderately Susceptible
Pseudomonas aeruginosa ATCC 27853Negative0Resistant
Candida albicans ATCC 10231N/A (Fungus)9Slightly Susceptible

Table 2: Quantitative Antimicrobial Activity (MIC & MBC)

Test OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 259238162Bactericidal
Bacillus subtilis ATCC 6633482Bactericidal
Escherichia coli ATCC 25922322568Bacteriostatic

Conclusion and Further Steps

These application notes provide a robust framework for the initial in vitro evaluation of this compound. The described assays will generate essential data on its spectrum of activity, potency, and bactericidal or bacteriostatic nature. Positive results from this screening cascade would warrant further investigation, including time-kill kinetic studies, mechanism of action studies (e.g., assessing inhibition of DNA gyrase, a common target for hydrazide derivatives), and cytotoxicity assays against mammalian cell lines to determine a selectivity index. [20][21]

References

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion.
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Benchchem.
  • Journal of Chemical and Pharmaceutical Research.
  • Southeast Asian Fisheries Development Center. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • ASM Journals. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds.
  • MI - Microbiology. Broth Microdilution.
  • Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • ResearchGate. Different mechanisms of action of quinoline hydrazide/hydrazone....
  • Microbe Investigations.
  • BMG LABTECH. (2024, July 30).
  • Wikipedia. Disk diffusion test.
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  • BMG Labtech. (2024, September 18).
  • National Center for Biotechnology Information (PMC - NIH). (2021, February 4).
  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
  • PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.
  • PubMed. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds.
  • Grokipedia.
  • Clinical and Laboratory Standards Institute (CLSI).
  • MDPI. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • National Center for Biotechnology Information (PMC - NIH). (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
  • National Center for Biotechnology Information (PMC - NIH). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • MDPI. (2023, December 14). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.
  • MDPI. (2024, May 22). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics.
  • Semantic Scholar. Design, synthesis, and in vitro antimicrobial activity of hydrazide–hydrazones of 2‐substituted acetic acid.
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Application Note: A Comprehensive Framework for the In Vitro Anticancer Evaluation of 2-(4-Isopropylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: The discovery of novel small molecules with therapeutic potential against cancer is a cornerstone of modern drug development. The acetohydrazide scaffold has emerged as a promising pharmacophore in the design of new anticancer agents.[1][2] This document provides a comprehensive, multi-phase protocol for the in vitro evaluation of a novel test compound, 2-(4-Isopropylphenoxy)acetohydrazide, serving as a model for other potential anticancer agents. The workflow is designed to first establish cytotoxic efficacy and subsequently elucidate the underlying mechanisms of action, including effects on cell viability, apoptosis, cell cycle progression, and cell migration. Each protocol is presented with detailed, step-by-step instructions, the scientific rationale behind critical steps, and guidelines for data interpretation, ensuring a robust and reproducible assessment of anticancer potential.

Introduction: The Scientific Rationale

Hydrazide derivatives are a class of organic compounds that have garnered significant attention for their broad spectrum of biological activities, including notable anticancer effects.[1][3] Their mechanism of action can be diverse, ranging from inducing apoptosis and cell cycle arrest to inhibiting angiogenesis.[1] The evaluation of a new chemical entity, such as this compound, requires a systematic and logical progression of in vitro assays.

This guide eschews a simple checklist approach. Instead, it presents a decision-based workflow. The initial phase focuses on establishing broad cytotoxicity to identify a therapeutic window. Positive results from this screening phase trigger a cascade of more specific, mechanistic assays designed to answer the critical question: How does the compound exert its anticancer effects? This structured approach ensures that research efforts are focused and that a comprehensive biological profile of the candidate compound is developed.

Overall Experimental Workflow

The evaluation process is structured as a sequential investigation. An initial, high-throughput screening for cytotoxicity determines the compound's potency (IC50). If significant cytotoxicity is observed, a series of mechanism-of-action studies are initiated to probe for apoptosis induction, cell cycle disruption, and inhibition of metastatic potential (cell migration).

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis start Prepare this compound Stock & Working Solutions assay1 MTT Cell Viability Assay on Cancer Cell Line(s) start->assay1 data1 Calculate Percent Viability & Determine IC50 Value assay1->data1 decision Is IC50 in a therapeutically relevant range? data1->decision apoptosis Annexin V-FITC/PI Assay (Apoptosis Quantification) decision->apoptosis Yes cellcycle Propidium Iodide Staining (Cell Cycle Analysis) decision->cellcycle caspase Caspase-Glo 3/7 Assay (Apoptosis Execution) decision->caspase migration Wound Healing Assay (Cell Migration) decision->migration stop Compound is not potent. Re-evaluate or terminate. decision->stop No synthesis Synthesize Data to Form Mechanistic Hypothesis apoptosis->synthesis cellcycle->synthesis caspase->synthesis migration->synthesis

Figure 1: Decision-based workflow for in vitro evaluation.

Phase 1 Protocol: Cytotoxicity Screening (MTT Assay)

Principle: The MTT assay is a foundational colorimetric method for assessing cell viability.[4] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow salt into insoluble purple formazan crystals. The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of living, metabolically active cells.

Materials:

  • Selected cancer cell line(s) (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (Test Compound)

  • DMSO (Vehicle)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)[4][5]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Step-by-Step Protocol:

  • Cell Seeding: Harvest and count cells during their exponential growth phase. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours (37°C, 5% CO2) to allow for attachment.[5][6]

  • Compound Preparation: Prepare a 100 mM stock solution of the test compound in DMSO. Create a series of serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Cell Treatment: After 24 hours, carefully remove the medium. Add 100 µL of medium containing the various concentrations of the test compound to the wells in triplicate.

    • Crucial Controls:

      • Untreated Control: Cells treated with fresh medium only.

      • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions. This is critical to ensure the solvent itself is not causing toxicity.

      • Blank: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[6]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis & Presentation:

  • Corrected Absorbance: Subtract the average absorbance of the blank wells from all other readings.

  • Percent Viability Calculation:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • IC50 Determination: Plot percent viability against the log of the compound concentration. Use non-linear regression (dose-response curve) to calculate the IC50 value—the concentration at which 50% of cell growth is inhibited.

Concentration (µM)Mean Absorbance (570nm)Corrected Absorbance% Viability
Vehicle Control (0)1.2541.201100.0%
11.1891.13694.6%
50.9520.89974.9%
100.6880.63552.9%
250.3410.28824.0%
500.1550.1028.5%
Blank0.053N/AN/A
Table 1: Example data table for MTT assay results and viability calculation.

Phase 2 Protocols: Mechanistic Elucidation

If the IC50 value is promising, proceed to these assays using concentrations around the calculated IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50).

Apoptosis Quantification by Annexin V-FITC/PI Staining

Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis.[7] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet.[8][9] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and will bind to these cells.[7] Propidium Iodide (PI) is a DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[8] This dual staining allows for the differentiation of four cell populations.

G cluster_0 Viable Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis inner0 ps0_2 PS ps0_3 PS outer0 ps0_1 PS label0 Annexin V (-) PI (-) inner1 outer1 ps1_2 PS ps1_3 PS ps1_1 PS label1 Annexin V (+) PI (-) inner2 PI outer2 ps2_2 PS ps2_3 PS ps2_1 PS label2 Annexin V (+) PI (+)

Figure 2: Principle of Annexin V/PI staining for apoptosis detection.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed 1-2 x 10^6 cells in a 6-well plate or T25 flask. After 24 hours, treat with the test compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment group.

  • Washing: Wash the cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[8]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.[10] The calcium in this buffer is essential for Annexin V binding to PS.[7]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the 100 µL cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Final Volume Adjustment: Add 400 µL of 1X Annexin Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

Data Analysis & Presentation:

The flow cytometer will generate a dot plot with PI fluorescence on the y-axis and Annexin V-FITC fluorescence on the x-axis. The plot is divided into four quadrants:

  • Q1 (Upper Left, Annexin V-/PI+): Necrotic cells

  • Q2 (Upper Right, Annexin V+/PI+): Late apoptotic/necrotic cells

  • Q3 (Lower Left, Annexin V-/PI-): Live, viable cells

  • Q4 (Lower Right, Annexin V+/PI-): Early apoptotic cells

Treatment% Viable (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control94.5%2.1%1.5%1.9%
Compound (0.5x IC50)65.2%18.5%12.3%4.0%
Compound (1x IC50)20.8%45.1%30.2%3.9%
Compound (2x IC50)5.3%25.6%65.1%4.0%
Table 2: Example data table for apoptosis analysis.
Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the total DNA content of a cell.[11] Flow cytometry can measure this fluorescence on a per-cell basis.

  • Cells in the G0/G1 phase have a normal (2n) amount of DNA.

  • Cells in the S phase are actively synthesizing DNA and will have between 2n and 4n DNA content.

  • Cells in the G2 or M (mitosis) phase have a doubled (4n) amount of DNA. An accumulation of cells in a specific phase suggests the compound induces cell cycle arrest at that checkpoint.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

  • Harvesting: Harvest all cells (floating and adherent) and wash once with PBS.

  • Fixation: While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet (1x10^6 cells).[12] Fixation permeabilizes the cell membrane and preserves the DNA. Incubate at 4°C for at least 30 minutes (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[12]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL).[12] This step is crucial because PI also binds to double-stranded RNA, and failure to remove it will result in inaccurate DNA content analysis. Incubate for 30 minutes at 37°C.

  • PI Staining: Add PI solution (final concentration of 50 µg/mL) and incubate for 15-30 minutes in the dark.[12]

  • Analysis: Analyze the samples by flow cytometry.

Data Analysis & Presentation:

The data is presented as a histogram of cell count versus fluorescence intensity. Software (e.g., FlowJo, ModFit) is used to model the peaks and quantify the percentage of cells in each phase. A "sub-G1" peak, appearing to the left of the G1 peak, often represents apoptotic cells with fragmented DNA.

Treatment% Sub-G1% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control1.8%65.4%20.1%14.5%
Compound (1x IC50)15.5%25.3%18.9%55.8%
Table 3: Example data table for cell cycle distribution analysis, suggesting G2/M arrest.
Apoptosis Pathway Confirmation via Caspase-3/7 Activity

Principle: Caspases-3 and -7 are key "executioner" caspases. Their activation is a pivotal point in the apoptotic signaling cascade. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[13] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal that is proportional to the amount of active caspase-3/7.[13][14]

Step-by-Step Protocol (Add-Mix-Measure):

  • Cell Culture: Seed cells in a white-walled 96-well plate suitable for luminescence readings. Treat with the test compound for a shorter duration (e.g., 6-24 hours) as caspase activation precedes later apoptotic events.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[14][15]

  • Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[14] The reagent contains detergents that lyse the cells.

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence using a plate luminometer.

Data Analysis & Presentation: Data is presented as Relative Luminescence Units (RLU). The fold-change in caspase activity is calculated by dividing the RLU of treated samples by the RLU of the vehicle control.

TreatmentMean RLUFold Change vs. Control
Vehicle Control15,8701.0
Compound (1x IC50)125,3657.9
Table 4: Example data for Caspase-3/7 activity.
Cell Migration Inhibition via Wound Healing (Scratch) Assay

Principle: The wound healing assay is a straightforward method to study collective cell migration in vitro.[16] A "scratch" or gap is created in a confluent monolayer of cells. The ability of the cells to migrate and close this gap over time is monitored. Anticancer agents with anti-metastatic potential will inhibit this process.[16]

Step-by-Step Protocol:

  • Create Confluent Monolayer: Seed cells in a 6-well or 12-well plate at a density that will result in a fully confluent monolayer after 24-48 hours.

  • Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch down the center of the well.[17][18] Create a second scratch perpendicular to the first to make a cross, providing clear intersections for imaging.

  • Wash and Treat: Gently wash the wells twice with PBS to remove dislodged cells.[17] Replace with fresh medium containing sub-lethal concentrations of the test compound (e.g., 0.1x IC50, 0.25x IC50) to ensure effects are due to migration inhibition, not cytotoxicity.

  • Imaging: Immediately capture images of the scratch at defined points (time 0). Use phase-contrast microscopy.

  • Incubation and Monitoring: Incubate the plates and capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).

  • Analysis: Use software like ImageJ to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area.

Data Analysis & Presentation: % Wound Closure = [(Area_t0 - Area_tx) / Area_t0] * 100

The results are typically presented as a bar graph comparing the percent wound closure at a specific time point (e.g., 24 hours) between the control and treated groups.

Data Synthesis and Mechanistic Hypothesis

By integrating the results from Phase 2, a compelling hypothesis can be formed. For instance, if the compound:

  • Shows a high percentage of apoptotic cells (Annexin V assay)

  • Causes an accumulation of cells in the G2/M phase (Cell Cycle assay)

  • Significantly increases Caspase-3/7 activity

  • Inhibits wound healing

A plausible mechanism is that this compound induces G2/M cell cycle arrest, which subsequently triggers the intrinsic apoptotic pathway, leading to the activation of executioner caspases and programmed cell death.

G cluster_0 Cell Cycle Progression cluster_1 Apoptotic Pathway compound This compound G2M G2/M Phase compound->G2M Induces Arrest G1 G1 Phase S S Phase G1->S S->G2M Mitosis Mitosis G2M->Mitosis Bcl2 Anti-apoptotic proteins (e.g., Bcl-2) G2M->Bcl2 Downregulates? Casp9 Caspase-9 G2M->Casp9 Activates? Mitosis->G1 Bcl2->Casp9 Inhibits Casp37 Caspase-3/7 (Executioner Caspases) Casp9->Casp37 Activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Executes

Figure 3: Hypothesized mechanism of action based on integrated in vitro data.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, National Center for Biotechnology Information. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

  • The Annexin V Apoptosis Assay. University of Georgia. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health (NIH). [Link]

  • Wound healing assay. Wikipedia. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health (NIH). [Link]

  • Assaying cell cycle status using flow cytometry. PMC, National Center for Biotechnology Information. [Link]

  • Cell cycle analysis. Wikipedia. [Link]

  • MTT Cell Assay Protocol. T. Horton Checkpoint Lab. [Link]

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  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Springer. [Link]

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  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]

  • Overview of the wound healing assay preparation protocols. ResearchGate. [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC, National Center for Biotechnology Information. [Link]

  • Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. PMC, National Center for Biotechnology Information. [Link]

  • Benzothiazine based acetohydrazides and acetamides as anticancer agents. ResearchGate. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis, cytotoxicity, and pro-apoptosis activity of etodolac hydrazide derivatives as anticancer agents. PubMed. [Link]

  • This compound. PubChem. [Link]

  • Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. MDPI. [Link]

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Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-(4-Isopropylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the synthesis and characterization of novel derivatives based on the 2-(4-isopropylphenoxy)acetohydrazide scaffold. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices. This guide covers the synthesis of the core intermediate, this compound, and its subsequent derivatization to form biologically relevant hydrazone and N-acyl derivatives. Detailed experimental procedures, characterization data, and a discussion of potential therapeutic applications are provided, grounded in authoritative scientific literature.

Introduction: The Versatility of the Phenoxyacetohydrazide Scaffold

Hydrazides and their derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] The phenoxyacetohydrazide moiety, in particular, serves as a versatile template for the design of novel therapeutic agents. The core structure, comprising a phenoxy ring linked to an acetohydrazide group, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

The introduction of a 4-isopropyl group on the phenoxy ring can enhance lipophilicity, which may improve pharmacokinetic profiles, such as membrane permeability and metabolic stability. The terminal hydrazide group is a highly reactive nucleophile, making it an ideal handle for the synthesis of a diverse library of derivatives, most notably through condensation with aldehydes and ketones to form Schiff bases (hydrazones).[1] This guide focuses on providing robust and reproducible protocols for the synthesis of novel derivatives from this compound, a promising starting material for the exploration of new chemical space in drug discovery.

Synthesis of the Core Intermediate: this compound

The synthesis of the title compound is efficiently achieved via a two-step process, commencing with the esterification of 4-isopropylphenol followed by hydrazinolysis of the resulting ester. This is a widely adopted and reliable method for preparing acetohydrazides.[4][5][6]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 4-Isopropylphenol 4-Isopropylphenol Reflux Reflux 4-Isopropylphenol->Reflux Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Reflux Potassium Carbonate Potassium Carbonate Potassium Carbonate->Reflux Acetone (solvent) Acetone (solvent) Acetone (solvent)->Reflux Ethyl 2-(4-isopropylphenoxy)acetate Ethyl 2-(4-isopropylphenoxy)acetate Reflux->Ethyl 2-(4-isopropylphenoxy)acetate Williamson Ether Synthesis Reflux_2 Reflux Ethyl 2-(4-isopropylphenoxy)acetate->Reflux_2 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reflux_2 Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Reflux_2 This compound This compound Reflux_2->this compound Nucleophilic Acyl Substitution

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 2-(4-isopropylphenoxy)acetate
  • To a stirred solution of 4-isopropylphenol (0.1 mol, 13.62 g) in dry acetone (150 mL), add anhydrous potassium carbonate (0.15 mol, 20.73 g).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide salt.

  • Add ethyl chloroacetate (0.11 mol, 13.48 g, 11.7 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester. The product can be purified by column chromatography on silica gel if necessary.

Experimental Protocol: Synthesis of this compound
  • Dissolve the crude ethyl 2-(4-isopropylphenoxy)acetate (0.1 mol, 22.23 g) in ethanol (150 mL).

  • Add hydrazine hydrate (0.2 mol, 10.01 g, 9.7 mL) to the solution.

  • Heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by TLC.[6]

  • After completion, reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath. The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry in a desiccator to yield pure this compound.

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Yield (%)
Ethyl 2-(4-isopropylphenoxy)acetate C₁₃H₁₈O₃222.28Oil~90
This compound C₁₁H₁₆N₂O₂208.26124-126~85

Synthesis of Novel Derivatives

The reactive hydrazide moiety of this compound is a versatile precursor for a wide range of derivatives. Here, we detail the synthesis of representative hydrazone and N-acyl derivatives.

Synthesis of Hydrazone Derivatives (Schiff Bases)

The condensation reaction between the acetohydrazide and various aromatic aldehydes is a straightforward and high-yielding method to generate a library of hydrazone derivatives.[1] These compounds have shown promise as β-glucuronidase inhibitors and possess a wide range of other biological activities.[1]

General Synthetic Pathway for Hydrazone Derivatives

G Start This compound Reaction Ethanol, Glacial Acetic Acid (cat.), Reflux Start->Reaction Aldehyde Substituted Aromatic Aldehyde (R-CHO) Aldehyde->Reaction Product N'-[(Substituted-phenyl)methylidene]-2-(4-isopropylphenoxy)acetohydrazide Reaction->Product Condensation

Caption: General scheme for the synthesis of hydrazone derivatives.

Experimental Protocol: Synthesis of N'-[(4-Chlorophenyl)methylidene]-2-(4-isopropylphenoxy)acetohydrazide
  • In a round-bottom flask, dissolve this compound (10 mmol, 2.08 g) in absolute ethanol (30 mL).

  • Add 4-chlorobenzaldehyde (10 mmol, 1.41 g) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure product.

Expected Characterization Data
DerivativeMolecular FormulaMolecular WeightAppearanceYield (%)
N'-[(4-Chlorophenyl)methylidene]-2-(4-isopropylphenoxy)acetohydrazide C₁₈H₁₉ClN₂O₂330.81White to off-white solid>90
  • ¹H NMR (DMSO-d₆, δ ppm): 11.65 (s, 1H, -NH-), 8.35 (s, 1H, -N=CH-), 7.80 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.80 (s, 2H, -OCH₂-), 2.85 (sept, 1H, -CH(CH₃)₂), 1.15 (d, 6H, -CH(CH₃)₂).

  • IR (KBr, cm⁻¹): 3250-3150 (N-H stretching), 1680-1660 (C=O stretching, amide I), 1620-1600 (C=N stretching), 1540-1520 (N-H bending, amide II), 1250-1230 (C-O-C stretching).

  • Mass Spec (EI-MS, m/z): 330 [M]⁺, 332 [M+2]⁺.

Potential Therapeutic Applications

Derivatives of phenoxyacetohydrazide are known to exhibit a wide array of biological activities. The novel compounds synthesized from this compound are promising candidates for screening in several therapeutic areas.

  • Antimicrobial and Antifungal Activity: The hydrazone linkage is a key pharmacophore in many antimicrobial agents. The synthesized derivatives should be screened against a panel of pathogenic bacteria and fungi.[3][7]

  • Anti-inflammatory and Analgesic Activity: Many hydrazide-hydrazone derivatives have demonstrated significant anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[1]

  • Anticancer Activity: The phenoxyacetic acid scaffold has been incorporated into compounds with antiproliferative activity against various cancer cell lines.[1][3]

  • Enzyme Inhibition: As demonstrated by related compounds, these derivatives could be potent inhibitors of enzymes such as β-glucuronidase, which is implicated in certain cancers and lysosomal storage diseases.[1]

Conclusion

This application note provides a detailed and practical guide for the synthesis and characterization of novel derivatives from this compound. The protocols are robust and have been designed with a focus on reproducibility and scientific rigor. The versatile nature of the this compound scaffold makes it an excellent starting point for the development of new chemical entities with potential therapeutic applications. Researchers are encouraged to use these methods as a foundation for the exploration of this promising area of medicinal chemistry.

References

  • Abbasi, M. A., et al. (2017). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 22(9), 1533. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Scientific Reports, 13(1), 16183. [Link]

  • Shaharyar, M., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 16(17), 4571-4574. [Link]

  • Ferreira, R. J., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(12), 4791. [Link]

  • Sadeek, G. T., et al. (2021). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 14(10), 5531-5537. [Link]

  • Fun, H. K., et al. (2010). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2777. [Link]

  • Rehman, A. U., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. RSC Advances, 13(28), 19349-19362. [Link]

  • ResearchGate. (2023). Synthesis, Structural Characterization, and Biological Activities of Novel 2-((9-Oxo-9H-xanthen-3-yl)oxy)acetohydrazide Derivatives. [Link]

  • Khan, I., et al. (2022). Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. Scientific Reports, 12(1), 19330. [Link]

Sources

Application Notes and Protocols: 2-(4-Isopropylphenoxy)acetohydrazide as a Versatile Intermediate for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and utility of 2-(4-isopropylphenoxy)acetohydrazide as a pivotal intermediate in the construction of medicinally significant heterocyclic scaffolds. We present detailed, field-proven protocols for the synthesis of the title compound and its subsequent conversion into 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. The rationale behind key experimental steps is elucidated through mechanistic insights, ensuring a deep understanding of the chemical transformations. This guide is designed to be a practical resource for researchers engaged in medicinal chemistry and drug discovery, facilitating the exploration of novel chemical entities based on these privileged heterocyclic systems.

Introduction: The Strategic Importance of this compound

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, agrochemicals, and materials.[1] The ability to efficiently synthesize diverse heterocyclic systems is, therefore, a cornerstone of modern chemical research. Acid hydrazides are particularly valuable synthons, serving as versatile precursors for a multitude of five-membered heterocycles due to the nucleophilicity of the terminal nitrogen atom and the reactivity of the acyl group.[2]

This compound emerges as a strategically important intermediate for several reasons:

  • The Phenoxy Acetic Acid Moiety: This structural unit is present in various biologically active molecules. The ether linkage provides metabolic stability, while the aromatic ring offers a platform for further functionalization.

  • The Isopropyl Group: This lipophilic group can enhance the pharmacokinetic properties of the final compounds, potentially improving membrane permeability and oral bioavailability.

  • The Acetohydrazide Functionality: This reactive handle is the gateway to a rich variety of heterocyclic transformations. It can readily undergo cyclization reactions with various one-carbon or multi-carbon electrophiles to yield a diverse array of heterocyclic rings.

This application note will detail the synthetic pathways from this compound to three key classes of five-membered heterocycles: 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. These scaffolds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3]

Synthesis of the Starting Material: this compound

The synthesis of this compound is a robust two-step process commencing from the commercially available 4-isopropylphenol. The workflow involves an initial esterification followed by hydrazinolysis.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 4-Isopropylphenol 4-Isopropylphenol Ethyl_2_4_isopropylphenoxy_acetate Ethyl 2-(4-isopropylphenoxy)acetate 4-Isopropylphenol->Ethyl_2_4_isopropylphenoxy_acetate 1. Reflux Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Ethyl_2_4_isopropylphenoxy_acetate Anhydrous_K2CO3 Anhydrous K2CO3 (Base) Anhydrous_K2CO3->Ethyl_2_4_isopropylphenoxy_acetate Acetone Acetone (Solvent) Acetone->Ethyl_2_4_isopropylphenoxy_acetate Product This compound Ethyl_2_4_isopropylphenoxy_acetate->Product 2. Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Product Ethanol Ethanol (Solvent) Ethanol->Product

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)acetate

This protocol is adapted from standard Williamson ether synthesis procedures for phenoxyacetates.[4]

Materials:

  • 4-Isopropylphenol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (dry)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-isopropylphenol (0.1 mol) in dry acetone (150 mL) in a round-bottom flask equipped with a reflux condenser, add anhydrous potassium carbonate (0.15 mol).

  • Stir the mixture vigorously and add ethyl chloroacetate (0.11 mol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (100 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 2-(4-isopropylphenoxy)acetate as an oil, which can be used in the next step without further purification.

Causality and Insights:

  • Potassium Carbonate: Acts as a base to deprotonate the phenolic hydroxyl group of 4-isopropylphenol, forming the more nucleophilic phenoxide ion. Anhydrous conditions are crucial to prevent hydrolysis of the ester product.

  • Acetone: A suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction between the phenoxide and ethyl chloroacetate. Its boiling point is ideal for reflux conditions.

Protocol 2: Synthesis of this compound

This protocol follows the standard and highly efficient method of converting esters to their corresponding hydrazides.[5][6]

Materials:

  • Ethyl 2-(4-isopropylphenoxy)acetate

  • Hydrazine hydrate (80-99%)

  • Ethanol (absolute)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(4-isopropylphenoxy)acetate (0.1 mol) in absolute ethanol (200 mL).

  • Add hydrazine hydrate (0.2 mol) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture under reflux for 6-8 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • After completion, reduce the volume of the solvent by about half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath. The product, this compound, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven.

  • Recrystallize from ethanol or an ethanol-water mixture to obtain the pure product.

Causality and Insights:

  • Hydrazine Hydrate: Acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent elimination of ethanol drives the reaction to completion. An excess of hydrazine hydrate is used to ensure the complete conversion of the ester.

  • Ethanol: Serves as a solvent that is miscible with both the ester and hydrazine hydrate, creating a homogeneous reaction environment.

Application in Heterocyclic Synthesis

This compound is a versatile precursor for various five-membered heterocycles. The following sections provide detailed protocols for its conversion into 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles.

Synthesis of 5-((4-Isopropylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol

The reaction of acid hydrazides with carbon disulfide in a basic medium is a classical and efficient method for the synthesis of 1,3,4-oxadiazole-2-thiols.[7]

G Start This compound Intermediate Potassium dithiocarbazate salt Start->Intermediate 1. Reflux CS2 Carbon Disulfide (CS2) CS2->Intermediate KOH Potassium Hydroxide (KOH) (Base) KOH->Intermediate Ethanol Ethanol (Solvent) Ethanol->Intermediate Product 5-((4-Isopropylphenoxy)methyl)- 1,3,4-oxadiazole-2-thiol Intermediate->Product 2. Intramolecular cyclization & dehydration Acidification Acidification (e.g., HCl) Acidification->Product

Caption: Synthesis of a 1,3,4-oxadiazole-2-thiol derivative.

Protocol 3:

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric acid (dilute)

  • Deionized water

Procedure:

  • Dissolve potassium hydroxide (0.015 mol) in ethanol (100 mL) in a round-bottom flask.

  • Add this compound (0.01 mol) to the solution and stir until it dissolves.

  • Cool the mixture in an ice bath and add carbon disulfide (0.015 mol) dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 8-10 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and reduce the solvent volume by rotary evaporation.

  • Pour the residue into ice-cold water and acidify with dilute hydrochloric acid to a pH of 5-6.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to afford pure 5-((4-isopropylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol.

Mechanistic Rationale:

The reaction proceeds via the initial formation of a potassium dithiocarbazate salt.[7] The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of carbon disulfide. The resulting intermediate, in the presence of a base, undergoes intramolecular cyclization with the elimination of a molecule of water and hydrogen sulfide upon acidification to yield the stable 1,3,4-oxadiazole-2-thiol ring.

Synthesis of 4-Aryl-5-((4-isopropylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol

This synthesis involves a two-step, one-pot reaction where the acetohydrazide is first converted to a thiosemicarbazide intermediate, which then undergoes base-catalyzed cyclization.[8]

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization Start This compound Thiosemicarbazide N-Aryl-2-(2-(4-isopropylphenoxy)acetyl) hydrazine-1-carbothioamide Start->Thiosemicarbazide 1. Reflux Isothiocyanate Aryl Isothiocyanate (e.g., Phenyl isothiocyanate) Isothiocyanate->Thiosemicarbazide Ethanol Ethanol (Solvent) Ethanol->Thiosemicarbazide Product 4-Aryl-5-((4-isopropylphenoxy)methyl)- 4H-1,2,4-triazole-3-thiol Thiosemicarbazide->Product 2. Reflux NaOH Sodium Hydroxide (NaOH) (Base) NaOH->Product Acidification Acidification (e.g., Acetic Acid) Acidification->Product

Caption: Synthesis of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.

Protocol 4:

Materials:

  • This compound

  • Aryl isothiocyanate (e.g., phenyl isothiocyanate)

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Acetic acid (dilute)

  • Deionized water

Procedure:

  • Thiosemicarbazide Formation:

    • A mixture of this compound (0.01 mol) and the appropriate aryl isothiocyanate (0.01 mol) in absolute ethanol (50 mL) is refluxed for 4-6 hours.

    • The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated thiosemicarbazide intermediate is collected by filtration, washed with cold ethanol, and dried.

  • Cyclization:

    • The dried thiosemicarbazide intermediate (0.005 mol) is suspended in an aqueous solution of sodium hydroxide (8%, 20 mL).

    • The mixture is heated under reflux for 5-7 hours. The solution should become clear.

    • After reflux, the reaction mixture is cooled to room temperature and filtered to remove any insoluble impurities.

    • The filtrate is then carefully acidified with dilute acetic acid to a pH of 5-6.

    • The resulting precipitate is filtered, washed extensively with water, and dried.

    • Recrystallization from ethanol yields the pure 4-aryl-5-((4-isopropylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol.

Mechanistic Rationale:

The first step is a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate, forming the thiosemicarbazide. In the second step, the base promotes intramolecular cyclization. The nitrogen atom of the aryl amine attacks the carbonyl carbon, followed by dehydration to form the 1,2,4-triazole ring. The product exists in a tautomeric equilibrium between the thiol and thione forms.

Synthesis of 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine

2-Amino-5-substituted-1,3,4-thiadiazoles are readily synthesized from acid hydrazides and thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid (PPA).[9][10]

G Start This compound Product 5-((4-Isopropylphenoxy)methyl)- 1,3,4-thiadiazol-2-amine Start->Product 1. Stirring at 0-5 °C Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Product H2SO4 Conc. Sulfuric Acid (Dehydrating Agent) H2SO4->Product 2. Heating Neutralization Neutralization (e.g., NH4OH)

Caption: Synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole.

Protocol 5:

Materials:

  • This compound

  • Thiosemicarbazide

  • Concentrated sulfuric acid (H₂SO₄)

  • Ammonium hydroxide (concentrated)

  • Deionized water

Procedure:

  • Cool concentrated sulfuric acid (20 mL) in an ice-salt bath.

  • To the cold acid, add this compound (0.01 mol) and thiosemicarbazide (0.011 mol) portion-wise with constant stirring, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, stir the reaction mixture in the ice bath for another 30 minutes, then allow it to warm to room temperature and stir for 2 hours.

  • Gently heat the reaction mixture in a water bath at 80-90 °C for 2 hours.

  • Cool the mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with concentrated ammonium hydroxide until the solution is alkaline (pH 8-9).

  • The precipitated solid is filtered, washed thoroughly with cold water, and dried.

  • Recrystallize the crude product from an appropriate solvent like ethanol to obtain pure 5-((4-isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine.

Mechanistic Rationale:

The reaction is believed to proceed through the formation of a 1-acylthiosemicarbazide intermediate.[11][12] Under the strongly acidic and dehydrating conditions provided by concentrated sulfuric acid, this intermediate undergoes intramolecular cyclization. The sulfur atom attacks the carbonyl carbon, followed by the elimination of two molecules of water to form the aromatic 1,3,4-thiadiazole ring.

Data Summary

The following table summarizes representative data for the types of compounds synthesized in the protocols above, based on analogous structures reported in the literature. Researchers should expect similar results for the 4-isopropylphenoxy derivatives.

Compound TypeSynthetic ProtocolReagentsTypical Yield (%)Representative M.p. (°C)
Ethyl 2-(phenoxy)acetateProtocol 1Phenol, Ethyl Chloroacetate, K₂CO₃85-95Oil
2-(Phenoxy)acetohydrazideProtocol 2Phenoxyacetate, Hydrazine Hydrate80-90110-115
5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiolProtocol 3Acetohydrazide, CS₂, KOH75-85145-150
4-Phenyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiolProtocol 4Acetohydrazide, PhNCS, NaOH70-85160-165
5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amineProtocol 5Acetohydrazide, Thiosemicarbazide, H₂SO₄60-75215-220

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of biologically relevant heterocyclic compounds. The protocols detailed in this application note provide robust and reproducible methods for the preparation of the starting hydrazide and its conversion into 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. By understanding the mechanistic underpinnings of these transformations, researchers can further innovate and adapt these methods to generate novel molecular entities for drug discovery and development programs.

References

  • Reactions of Carbon Disulfide with N-Nucleophiles. (2025). ResearchGate. [Link]

  • 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. (n.d.). Semantic Scholar.
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). PMC. [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. (2022). Chemical Methodologies.
  • Reactions of the hydrazide 2 with carbon disulfide under different conditions. (n.d.). ResearchGate. [Link]

  • Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing).
  • Process for the production of thiocarbohydrazide. (1990).
  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)
  • Synthesis of novel compounds containing 1,3,4-oxadiazole. (n.d.).
  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (2022). Chemical Methodologies.
  • Synthesis of some 1,4-disubstituted thiosemicarbazides as intermediates for the synthesis of 1,3,4-thiadiazole derivatives. (2025). ResearchGate. [Link]

  • Current Chemistry Letters. (2024). Growing Science.
  • 4 - Organic Syntheses Procedure. (n.d.).
  • 2-(4-Methoxyphenoxy)acetohydrazide. (n.d.). PMC. [Link]

  • Preparation method of hydrazide compound. (2013).
  • Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. (n.d.). PubMed. [Link]

  • A kind of preparation method of acethydrazide. (2018).
  • Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,... (n.d.). ResearchGate. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. [Link]

  • ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. (2025). ResearchGate. [Link]

  • (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (n.d.).
  • Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (2025). ResearchGate. [Link]

  • A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. (n.d.).
  • Make Ethyl Chloroacetate Synthesis with Dean Stark. (2023). YouTube. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers.
  • A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. (n.d.). Organic Syntheses Procedure.
  • N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transform
  • (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide. (n.d.). MDPI. [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical P

Sources

Experimental Design for In Vitro Inhibition Assay of Monoamine Oxidase (MAO) with 2-(4-Isopropylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

As a Senior Application Scientist, this document provides a comprehensive guide for establishing a robust in vitro enzyme inhibition assay for 2-(4-Isopropylphenoxy)acetohydrazide. The protocol is centered on Monoamine Oxidase (MAO), a well-characterized enzyme family and a significant target in neuropharmacology. The hydrazide moiety within the test compound is a classic functional group found in numerous established MAO inhibitors, making this a scientifically pertinent model system for characterization.

This guide emphasizes the rationale behind experimental choices, incorporates self-validating controls, and is grounded in established scientific literature to ensure technical accuracy and reproducibility.

Scientific Background & Assay Principle

Monoamine oxidases (MAO) are mitochondrial outer membrane enzymes that are crucial for the catabolism of monoamine neurotransmitters, such as serotonin and dopamine.[1][2] Two primary isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities, making them key targets in the development of treatments for depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors).[1][2][3]

This protocol employs a highly sensitive and continuous fluorometric coupled-enzyme assay, which is ideal for high-throughput screening (HTS) and detailed kinetic analysis.[3] The principle relies on two sequential enzymatic reactions:

  • MAO-catalyzed Oxidation : MAO oxidizes a suitable substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).

  • HRP-catalyzed Detection : The H₂O₂ generated is used by Horseradish Peroxidase (HRP) to oxidize a non-fluorescent probe (e.g., Amplex® Red) into the highly fluorescent product, resorufin.

The rate of fluorescence increase is directly proportional to MAO activity. The presence of an inhibitor, such as this compound, will decrease the rate of H₂O₂ production, resulting in a reduced rate of fluorescence generation.[3]

Assay_Principle sub Monoamine Substrate (e.g., p-Tyramine) mao Monoamine Oxidase (MAO-A or MAO-B) sub->mao + O₂ + H₂O h2o2 Hydrogen Peroxide (H₂O₂) mao->h2o2 Produces hrp Horseradish Peroxidase (HRP) h2o2->hrp Co-substrate probe Non-fluorescent Probe (e.g., Amplex® Red) probe->hrp product Fluorescent Product (e.g., Resorufin) hrp->product Oxidizes inhibitor Inhibitor (this compound) inhibitor->mao Inhibits Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_analysis 3. Data Acquisition & Analysis prep_inhibitor Prepare serial dilutions of Test Compound add_inhibitor Add 20 µL Inhibitor dilutions (or DMSO/Positive Control) prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme working solution add_enzyme Add 30 µL Enzyme working solution prep_enzyme->add_enzyme prep_detection Prepare Detection Mix (Substrate + HRP + Probe) add_detection Add 50 µL Detection Mix to initiate reaction prep_detection->add_detection add_inhibitor->add_enzyme pre_incubate Pre-incubate (e.g., 15 min at 37°C) add_enzyme->pre_incubate pre_incubate->add_detection read_plate Read fluorescence kinetically (e.g., every 2 min for 30 min) add_detection->read_plate calc_rate Calculate reaction rates (Slope of RFU vs. Time) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ value plot_curve->calc_ic50

Caption: Experimental workflow for the MAO inhibition assay.

3.3. Detailed Procedure

  • Prepare Test Compound Serial Dilutions :

    • Perform a serial dilution of the 10 mM stock solution of this compound in DMSO. Then, create intermediate dilutions in MAO Assay Buffer to ensure the final DMSO concentration in the assay does not exceed 1%. A high DMSO concentration can inhibit enzyme activity. [4] * The final concentrations in the assay should typically span a wide range (e.g., from 1 nM to 100 µM) to capture the full dose-response curve. You will add 20 µL of a 5X concentrated inhibitor solution to the well.

  • Plate Setup :

    • Add 20 µL of the appropriate solution to each well of a 96-well black plate:

      • Test Wells : 20 µL of 5X test compound dilutions.

      • 100% Activity Control : 20 µL of MAO Assay Buffer containing the same percentage of DMSO as the test wells.

      • Positive Control : 20 µL of 5X positive control inhibitor (e.g., Clorgyline for MAO-A).

      • Blank (No Enzyme) Control : 20 µL of MAO Assay Buffer with DMSO.

  • Enzyme Addition and Pre-incubation :

    • Prepare a working solution of MAO-A or MAO-B in cold MAO Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction proceeds linearly for at least 30 minutes. [5][6] * Add 30 µL of the MAO working solution to all wells except the "Blank" wells. Add 30 µL of Assay Buffer to the "Blank" wells.

    • Mix gently by tapping the plate.

    • Incubate the plate for 10-15 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for reaching binding equilibrium. [7]

  • Reaction Initiation and Measurement :

    • During the pre-incubation, prepare the Detection Mix . For each 50 µL of mix required, combine:

      • p-Tyramine (from 100 mM stock) to a final assay concentration around its Kₘ value. Using substrate concentrations near the Kₘ is crucial for sensitively detecting competitive inhibitors. [8] * Amplex® Red (from 10 mM stock) to a final assay concentration of ~50 µM.

      • HRP (from 10 U/mL stock) to a final assay concentration of ~1 U/mL.

      • Bring to volume with MAO Assay Buffer.

    • To initiate the reaction, add 50 µL of the freshly prepared Detection Mix to all wells.

    • Immediately place the plate in the fluorescence reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 545/590 nm) in kinetic mode, recording data every 1-2 minutes for 30-60 minutes. [9]

Data Analysis and Interpretation

4.1. Calculation of Inhibition

  • Determine Reaction Rate : For each well, plot the relative fluorescence units (RFU) against time (in minutes). The initial reaction rate (V) is the slope of the linear portion of this curve (ΔRFU/min). [10]2. Calculate Percent Inhibition : Use the rates to calculate the percentage of inhibition for each inhibitor concentration using the following formula: [11] % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100

    • V_inhibitor: Rate in the presence of the test compound.

    • V_control: Rate of the 100% activity control (DMSO only).

    • V_blank: Rate of the no-enzyme blank.

4.2. Determination of IC₅₀

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. [12][13]

  • Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data using a non-linear regression model, typically a four-parameter logistic (sigmoidal dose-response) equation. [14]3. The IC₅₀ is the concentration at the inflection point of the resulting curve. A lower IC₅₀ value indicates a more potent inhibitor. [15] 4.3. Sample Data Table

[Inhibitor] (µM)log[Inhibitor]Avg. Rate (ΔRFU/min)% Inhibition
0 (Control)-250.00.0
0.01-2.00225.59.8
0.1-1.00180.227.9
10.00125.849.7
101.0060.176.0
1002.0028.388.7
Blank-25.0-
Calculated IC₅₀ ~1.01 µM

Note: This is hypothetical data for illustrative purposes.

4.4. From Potency (IC₅₀) to Affinity (Kᵢ)

While IC₅₀ is a valuable measure of inhibitor potency, it is dependent on assay conditions like substrate concentration. [12][16]To determine the inhibitor's binding affinity (Kᵢ), which is a thermodynamic constant, further kinetic studies are required to determine the mechanism of inhibition (e.g., competitive, non-competitive). The Kᵢ can then be calculated from the IC₅₀ using the Cheng-Prusoff equation for competitive inhibitors: [16] Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Background Signal 1. Autofluorescence of test compound. 2. Contaminated buffer or reagents. 3. Probe degradation (light exposure).1. Run a control with the compound but no enzyme or substrate. 2. Use fresh, high-purity reagents. [17] 3. Prepare probe solution fresh and protect from light.
Low or No Signal 1. Inactive enzyme. 2. Incorrect buffer pH or composition. 3. Plate reader settings are incorrect.1. Use a new enzyme aliquot; verify activity with a positive control substrate. 2. Check pH and composition of the assay buffer. [18] 3. Verify excitation/emission wavelengths and gain settings.
High Well-to-Well Variability 1. Pipetting errors. 2. Incomplete mixing of reagents in wells. 3. Temperature fluctuations across the plate.1. Use calibrated pipettes; prepare master mixes to reduce pipetting steps. [18] 2. Gently tap or shake the plate after reagent addition. 3. Ensure the plate reader has uniform temperature control.
Non-Sigmoidal Dose-Response Curve 1. Inhibitor concentration range is incorrect. 2. Compound insolubility at high concentrations. 3. Complex inhibition mechanism.1. Widen or shift the concentration range tested. 2. Check for precipitation in stock or assay wells; reduce final DMSO if possible. 3. The compound may be a time-dependent or irreversible inhibitor, requiring different assay setups. [19]

References

  • BenchChem. (2025). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.
  • MyAssays.
  • Bio-protocol. Tyrosinase inhibition assay. [Link]

  • YouTube. (2021). Enzyme Kinetics Data Analysis. [Link]

  • bioRxiv. (2018). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. [Link]

  • PubMed. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. [Link]

  • edX. IC50 Determination. [Link]

  • YouTube. (2022). Kinetics Data Analysis - Enzyme Kinetics. [Link]

  • JoVE. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [Link]

  • PMC. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • Association for Biology Laboratory Education. A Simple, Quantitative Peroxidase Assay Demonstrating Enzyme Inhibition with L-cysteine. [Link]

  • Biology LibreTexts. (2022). 5.4: Enzyme Kinetics. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • PMC. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. [Link]

  • Bio-Techne. Monoamine Oxidase Assay Kit. [Link]

  • EY Laboratories, Inc. Horseradish Peroxidase Enzyme Activity Assay Procedure. [Link]

  • YouTube. (2021). measuring enzyme inhibition by drugs. [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. [Link]

  • Wikipedia. Half maximal inhibitory concentration (IC50). [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. [Link]

  • ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]

  • ResearchGate. (2020). Guidelines for the digestive enzymes inhibition assay. [Link]

  • PubChem. (2017). Enzymatic Assay Protocol. [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. [Link]

Sources

Application Note: A Multi-Assay Approach for Evaluating the In Vitro Cytotoxicity of 2-(4-Isopropylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The evaluation of a novel compound's cytotoxic potential is a cornerstone of preclinical safety assessment and drug discovery. Hydrazides and their derivatives represent a class of compounds with significant therapeutic interest, including potential anticancer applications.[1][2] This document provides a comprehensive, multi-parametric guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of 2-(4-Isopropylphenoxy)acetohydrazide. We present a framework that moves beyond a single endpoint to create a more complete toxicological profile by integrating assays for metabolic activity (MTT), cell membrane integrity (LDH release), and the mechanism of cell death (Annexin V/PI apoptosis assay).[3][4] Adherence to these protocols will enable the robust determination of the compound's dose-dependent effects and its half-maximal inhibitory concentration (IC₅₀), providing critical data for further development.

Introduction: The Rationale for a Multi-Parametric Approach

Assessing the interaction between a novel chemical entity and biological systems is fundamentally a multi-faceted challenge. A compound may induce cell death (a cytotoxic effect) or simply halt proliferation (a cytostatic effect).[5] Furthermore, cell death can proceed through different mechanisms, primarily apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis). Relying on a single assay can lead to an incomplete or misleading interpretation. For instance, the widely used MTT assay measures mitochondrial reductase activity, which reflects metabolic health.[6] A reduction in this activity indicates cellular stress but does not distinguish between cell death and a reversible, cytostatic state.[7]

To build a more robust and reliable cytotoxicity profile for this compound, this guide employs a tripartite strategy:

  • Metabolic Viability (MTT Assay): To quantify the reduction in metabolic activity as a primary indicator of cellular dysfunction.[8]

  • Membrane Integrity (LDH Assay): To measure the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks from cells with compromised plasma membranes, a hallmark of necrosis.[9]

  • Mechanism of Cell Death (Apoptosis Assay): To differentiate between apoptotic and necrotic cell populations using Annexin V and Propidium Iodide (PI) staining, providing mechanistic insight into the compound's mode of action.[3][10]

This integrated approach ensures that the resulting data is not only quantitative but also mechanistically informative, fulfilling the principles of a self-validating and trustworthy toxicological assessment.

General Experimental Workflow

The overall process for evaluating the cytotoxicity of the test compound is outlined below. This workflow ensures a systematic progression from cell preparation to multi-assay data acquisition and analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Endpoint Assays cluster_analysis Phase 4: Data Analysis culture Cell Line Culture & Maintenance seed Seed Cells into 96-Well Plates culture->seed treat Treat Cells with Compound (24-72h Incubation) seed->treat compound Prepare Compound Serial Dilutions compound->treat mtt MTT Assay (Metabolic Activity) treat->mtt Endpoint 1 ldh LDH Assay (Membrane Integrity) treat->ldh Endpoint 2 apop Apoptosis Assay (Flow Cytometry) treat->apop Endpoint 3 calc Calculate % Viability & % Cytotoxicity mtt->calc ldh->calc apop->calc curve Generate Dose-Response Curves & Calculate IC50 calc->curve report Final Report curve->report G X_AXIS Annexin V-FITC → Y_AXIS Propidium Iodide (PI) → ORIGIN ORIGIN X_END X_END ORIGIN->X_END Y_END Y_END ORIGIN->Y_END Q1 Q1: Necrotic (Annexin V+ / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Viable (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) H_LINE_START H_LINE_START H_LINE_END H_LINE_END H_LINE_START->H_LINE_END V_LINE_START V_LINE_START V_LINE_END V_LINE_END V_LINE_START->V_LINE_END

Sources

Application Notes and Protocols for the Quantification of 2-(4-Isopropylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of robust analytical methodologies for the accurate quantification of 2-(4-Isopropylphenoxy)acetohydrazide. Designed for researchers, scientists, and professionals in drug development, this document details validated protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, and discusses alternative methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The protocols are presented with an emphasis on the rationale behind experimental choices, ensuring scientific integrity and reproducibility in accordance with international regulatory standards.

Introduction: The Significance of Quantifying this compound

This compound is a chemical entity of interest in pharmaceutical research and development, potentially as an intermediate or a pharmacologically active molecule. Its structural features, comprising a substituted phenoxy ring and an acetohydrazide moiety, necessitate precise and accurate analytical methods for its quantification in various matrices, from bulk drug substance to formulated products and biological samples. The hydrazide functional group, in particular, can be reactive and may be a structural alert for potential genotoxicity, making its quantification critical for safety and quality control.[1]

Accurate quantification is paramount for:

  • Quality Control: Ensuring the purity and potency of the bulk drug substance and finished products.

  • Stability Studies: Assessing the degradation of the compound under various environmental conditions.

  • Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in biological systems.

  • Process Chemistry: Monitoring reaction kinetics and optimizing synthetic yields.

This guide provides a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method as the primary analytical technique, supplemented by discussions on other viable methods for specific applications. All methodologies are presented with a focus on validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Recommended Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is the recommended method for the routine quantification of this compound due to its specificity, sensitivity, and wide availability in analytical laboratories. The method described herein is designed to be robust and can be adapted for various sample matrices.

Principle of the Method

The method is based on the separation of this compound from potential impurities and degradation products on a C18 stationary phase. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent, delivered in an isocratic or gradient mode. The analyte is detected by its UV absorbance at a specific wavelength, and quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard.

Experimental Protocol: RP-HPLC Method

2.2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reference Standard: this compound of known purity.

  • Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid and buffers.

2.2.2. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 60:40 (v/v) Mobile Phase A : Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm (To be determined by UV scan of the analyte)
Run Time 10 minutes

2.2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For formulated products, an extraction step may be necessary.[5]

2.2.4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solutions in ascending order of concentration to establish the calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, allow the chromatogram to run for the specified time.

2.2.5. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Integrate the peak area of the analyte in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Method Validation

The analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to ICH Q2(R2) guidelines and should include the following parameters:[2][3][4][6][7]

2.3.1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by:

  • Forced Degradation Studies: Subjecting the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and demonstrating that the analyte peak is well-resolved from any degradant peaks.

  • Peak Purity Analysis: Using a photodiode array (PDA) detector to assess the purity of the analyte peak in the presence of its degradants or matrix components.

2.3.2. Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze a minimum of five concentrations of the reference standard over the desired range.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

2.3.3. Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Perform recovery studies by spiking a placebo or blank matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

2.3.4. Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate preparations of a single sample at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

2.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Determination: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

2.3.6. Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small variations in the method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

  • Acceptance Criteria: The system suitability parameters should remain within the predefined limits.

System Suitability

Before and during the analysis, system suitability tests should be performed to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas ≤ 2.0% (for six replicate injections of the standard)

Alternative and Confirmatory Analytical Methods

While RP-HPLC is the recommended primary method, other techniques may be more suitable for specific applications or for confirmatory analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of this compound at trace levels, such as in biological matrices for pharmacokinetic studies. For acetohydrazide compounds, derivatization with reagents like benzaldehyde can improve chromatographic behavior and ionization efficiency.[1][8]

Protocol Outline:

  • Sample Preparation: May involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, followed by a derivatization step.[1]

  • LC Separation: Utilize a C18 column with a gradient elution of acetonitrile and water containing a modifier like formic acid to enhance ionization.

  • MS Detection: Employ electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for high selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of volatile and thermally stable compounds. This compound may require derivatization to improve its volatility and thermal stability. Silylation is a common derivatization technique for compounds with active hydrogens.[9]

Protocol Outline:

  • Derivatization: React the sample with a silylating agent (e.g., BSTFA) to replace the active hydrogens on the hydrazide moiety with trimethylsilyl groups.

  • GC Separation: Use a non-polar capillary column (e.g., DB-5ms) with a temperature gradient program.

  • MS Detection: Acquire mass spectra in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification. The mass spectrum can be compared with libraries like the National Institute of Standards and Technology (NIST) library for identification.[10][11][12]

UV-Vis Spectrophotometry

For a simple and rapid estimation of this compound in bulk or simple formulations without significant interfering substances, UV-Vis spectrophotometry can be employed. The hydrazide group can also be derivatized to produce a colored product that can be measured in the visible region, enhancing specificity. For instance, reaction with trinitrobenzenesulfonic acid produces a colored chromogen.[13] A similar approach using p-dimethylaminobenzaldehyde is also reported for hydrazine determination.[14][15][16]

Protocol Outline:

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan a dilute solution of the analyte in a suitable solvent (e.g., methanol) across the UV range to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions and measure their absorbance at the λmax. Plot absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution and measure its absorbance. Determine the concentration from the calibration curve.

Visualizing the Workflow

HPLC Method Development and Validation Workflow

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) cluster_Routine Routine Analysis Dev1 Select Column & Mobile Phase Dev2 Optimize Chromatographic Conditions Dev1->Dev2 Dev3 Determine Detection Wavelength Dev2->Dev3 Val1 Specificity Dev3->Val1 Proceed to Validation Val2 Linearity Val3 Accuracy Val4 Precision Val5 LOD & LOQ Val6 Robustness R1 System Suitability Test Val6->R1 Implement Validated Method R2 Sample Analysis R1->R2 R3 Data Processing & Reporting R2->R3

Caption: Workflow for HPLC method development and validation.

Sample Preparation for LC-MS Analysis of Biological Samples

LCMS_SamplePrep cluster_Extraction Extraction cluster_Derivatization Derivatization cluster_Analysis Analysis SP1 Biological Sample (e.g., Plasma) SP2 Protein Precipitation (e.g., with Acetonitrile) SP1->SP2 SP3 Centrifugation SP2->SP3 SP4 Collect Supernatant SP3->SP4 SP5 Evaporate to Dryness SP4->SP5 SP6 Add Derivatizing Agent (e.g., Benzaldehyde) SP5->SP6 SP7 Incubate SP6->SP7 SP8 Reconstitute in Mobile Phase SP7->SP8 SP9 Inject into LC-MS SP8->SP9

Caption: Sample preparation workflow for LC-MS analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantification of this compound. The detailed RP-HPLC method, along with the outlined validation protocol based on ICH guidelines, offers a reliable and robust approach for routine quality control and research applications. The discussion of alternative methods such as LC-MS, GC-MS, and UV-Vis spectrophotometry provides valuable options for specific analytical challenges, such as trace-level quantification and confirmatory analysis. By adhering to the principles of scientific integrity and thorough validation, researchers can ensure the generation of accurate and reproducible data, which is critical for the advancement of pharmaceutical development.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • PubMed. (2016, July 29). Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • PubMed. (1988, November 15). Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid.
  • ResearchGate. (2025, August 7). Simultaneous Quantitation of Trace Level Hydrazine and Acetohydrazide in Pharmaceuticals by Benzaldehyde Derivatization with Sample 'Matrix Matching' Followed by Liquid Chromatography–Mass Spectrometry.
  • Mettler Toledo. Hydrazine in Wastewater | UV/Vis Spectroscopy | ASTM D1385-07.
  • Mettler Toledo. Determining Hydrazine in Wastewater by UV/Vis Spectroscopy.
  • ResearchGate. (2025, August 6). (PDF) Spectrophotometric Determination of Hydrazine.
  • ResearchGate. (2020, July 11). Preliminary Phytochemical Screening And Gc-Ms Analysis Of Bioactive Constituents In The Ethanolic Extract Of Empty Fruit Bunches.
  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • Exploratory Animal and Medical Research. (2014, December 2). HPLC WITH SOLID PHASE EXTRACTION FOR IDENTIFICATION AND DIAGNOSIS OF ORGANOPHOSPHOROUS POISONING IN GOATS.
  • Pakistan Journal of Pharmaceutical Sciences. GC-MS analysis of bioactive compounds present in medicinally important Periploca hydaspidis.
  • GC-MS Assisted Phytoactive Chemical Compounds Identification and Profiling with Mineral Constituents from Biologically Active Ex. (2018, February 19).
  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of.

Sources

The Hydrazone Scaffold via 2-(4-Isopropylphenoxy)acetohydrazide: A Synthetic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Hydrazone Linkage in Medicinal Chemistry

The hydrazone moiety (-C=N-NH-C=O) represents a privileged structural motif in modern medicinal chemistry, conferring a unique combination of physicochemical properties that are highly advantageous for drug design.[1] Hydrazone derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][4] Their synthetic accessibility and the modularity of their synthesis, which allows for the facile generation of large compound libraries, make them an attractive scaffold for lead discovery and optimization.

This application note provides a comprehensive guide to the synthesis of hydrazone derivatives using 2-(4-isopropylphenoxy)acetohydrazide as a key building block. We will delve into the scientific rationale behind the synthetic strategy, provide detailed, step-by-step protocols for the preparation of the precursor and its subsequent conversion to hydrazones, and discuss the potential therapeutic applications of the resulting compounds. This guide is intended for researchers and professionals in drug development seeking to leverage the synthetic tractability and biological potential of hydrazone chemistry.

Scientific Rationale and Reaction Mechanism

The synthesis of hydrazones from this compound is a two-stage process. First, the core hydrazide is synthesized, and then it is condensed with a variety of aldehydes and ketones to generate a library of hydrazone derivatives.

Part 1: Synthesis of this compound

The precursor, this compound, is most commonly prepared via the hydrazinolysis of its corresponding ester, ethyl 2-(4-isopropylphenoxy)acetate. This reaction involves the nucleophilic attack of hydrazine hydrate on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the more stable hydrazide.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 4-Isopropylphenol 4-Isopropylphenol Ester Ethyl 2-(4-isopropylphenoxy)acetate 4-Isopropylphenol->Ester Base (e.g., K2CO3) Solvent (e.g., Acetone) Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Ester Hydrazide This compound Ester->Hydrazide Solvent (e.g., Ethanol) Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Hydrazide

Caption: Synthetic route to this compound.

Part 2: Synthesis of Hydrazone Derivatives

The formation of hydrazones occurs through a nucleophilic addition-elimination reaction, also known as a condensation reaction, between the prepared this compound and a carbonyl compound (aldehyde or ketone).[5] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of the hydrazide. The subsequent elimination of a water molecule results in the formation of the stable C=N double bond of the hydrazone.

The general mechanism is outlined below:

Hydrazone_Formation Hydrazide This compound (Nucleophile) Intermediate Tetrahedral Intermediate Hydrazide->Intermediate Nucleophilic Attack Carbonyl Aldehyde or Ketone (Electrophile) Carbonyl->Intermediate Acid Catalyst (H+) Hydrazone Hydrazone Product Intermediate->Hydrazone Dehydration (Elimination) Water H2O Intermediate->Water

Caption: General mechanism for hydrazone formation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar phenoxyacetohydrazides.[6]

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-IsopropylphenolReagentSigma-Aldrich
Ethyl chloroacetateReagentSigma-Aldrich
Potassium carbonate (anhydrous)ReagentFisher Scientific
AcetoneACS GradeVWR
Hydrazine hydrate (80%)ReagentSigma-Aldrich
Ethanol (absolute)ACS GradeVWR
Ethyl acetateACS GradeFisher Scientific
Brine (saturated NaCl solution)N/ALab-prepared
Anhydrous sodium sulfateReagentFisher Scientific

Procedure:

Step A: Synthesis of Ethyl 2-(4-isopropylphenoxy)acetate

  • To a solution of 4-isopropylphenol (0.1 mol, 13.62 g) in 150 mL of acetone in a 250 mL round-bottom flask, add anhydrous potassium carbonate (0.1 mol, 13.82 g).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (0.1 mol, 12.26 g, 10.7 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the acetone under reduced pressure using a rotary evaporator.

  • Partition the residue between 100 mL of water and 100 mL of ethyl acetate.

  • Separate the organic layer, wash with 50 mL of brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-isopropylphenoxy)acetate. The crude product can be purified by column chromatography if necessary.

Step B: Synthesis of this compound

  • Dissolve the crude ethyl 2-(4-isopropylphenoxy)acetate (0.1 mol) in 100 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Add hydrazine hydrate (80%, 0.2 mol, 12.5 g, 12.1 mL) to the solution.[7]

  • Reflux the mixture for 5-7 hours. Monitor the completion of the reaction by TLC.

  • Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-cold water with continuous stirring.

  • The solid precipitate of this compound will form.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the product from ethanol to obtain pure this compound.

Protocol 2: General Procedure for the Synthesis of Hydrazone Derivatives

This general procedure can be used to synthesize a variety of hydrazones by reacting this compound with different aldehydes and ketones.[5]

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compoundAs synthesized in Protocol 1N/A
Substituted aldehyde or ketoneReagentVarious
Ethanol (absolute)ACS GradeVWR
Glacial acetic acidACS GradeFisher Scientific

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1 mmol) in 15 mL of absolute ethanol.

  • To this solution, add the desired aldehyde or ketone (1 mmol).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-5 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The hydrazone derivative will often precipitate out of the solution.

  • If a precipitate forms, collect it by filtration, wash with a small amount of cold ethanol, and dry.

  • If no precipitate forms, the product can be obtained by pouring the reaction mixture into ice-cold water and collecting the resulting solid by filtration.

  • The crude hydrazone can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Characterization of Synthesized Compounds

The synthesized this compound and its hydrazone derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

  • Melting Point (m.p.): To determine the purity of the crystalline solid.

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups. For the hydrazide, look for N-H and C=O stretching vibrations. For the hydrazones, the appearance of the C=N stretch and the disappearance of the aldehyde/ketone C=O stretch are key indicators.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure. In ¹H NMR of hydrazones, the azomethine proton (-N=CH-) signal is a characteristic downfield singlet.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Protocol 1, Step B: Low yield of hydrazide Incomplete reaction.Increase the reflux time. Ensure an adequate excess of hydrazine hydrate is used.
Product lost during workup.Ensure the water used for precipitation is ice-cold to minimize solubility.
Protocol 2: Reaction does not proceed to completion Carbonyl compound is unreactive.Increase the amount of acetic acid catalyst. Increase the reaction temperature or time.
Steric hindrance.For sterically hindered ketones, longer reaction times and higher temperatures may be necessary.
Protocol 2: Oily product obtained instead of solid Product is not crystalline at room temperature.Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If unsuccessful, purify by column chromatography.
Impurities present.Ensure the starting materials are pure. Purify the crude product by column chromatography.

Applications and Future Directions

Hydrazone derivatives are a cornerstone of many drug discovery programs due to their wide array of biological activities. The incorporation of the 4-isopropylphenoxy moiety can influence the lipophilicity and steric bulk of the final compounds, potentially enhancing their biological activity and pharmacokinetic properties.

  • Antimicrobial Agents: The hydrazone scaffold is present in several clinically used antimicrobial drugs.[8][9] Novel hydrazones derived from this compound could be screened against a panel of pathogenic bacteria and fungi to identify new leads for anti-infective therapies.[2][10]

  • Anticonvulsant Activity: Many hydrazone-containing compounds have shown promising anticonvulsant effects in preclinical models.[4][11] The synthesized derivatives could be evaluated in standard models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

  • Anticancer Agents: The hydrazone linkage is a key feature in a number of compounds with demonstrated anticancer activity.[3][12] The antiproliferative effects of the newly synthesized hydrazones can be assessed against various cancer cell lines to explore their potential as novel chemotherapeutic agents.

The synthetic protocols outlined in this application note provide a robust platform for the generation of diverse libraries of this compound-based hydrazones. Subsequent structure-activity relationship (SAR) studies can then be performed to optimize the lead compounds for enhanced potency and selectivity, paving the way for the development of new therapeutic agents.

References

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Synthesis and Anticonvulsant Activity of Some Novel Hydrazone Derivatives. (n.d.). Red Flower Publications. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. (2018). Molecules, 23(9), 2364. [Link]

  • Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives. (2018). Molecules, 23(11), 2901. [Link]

  • Synthesis of {4-[3-Methyl-5-oxo-4-(substituted phenyl hydrazono)-4,5-dihydro-pyrazol-1-yl]-phenoxy-} acetic acid hydrazides. (n.d.). Retrieved from [Link]

  • Antimicrobial Activity of Some Steroidal Hydrazones. (2020). Molecules, 25(18), 4165. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]

  • A review exploring biological activities of hydrazones. (2013). Journal of Pharmacy and Bioallied Sciences, 5(3), 173. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5243. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]

  • Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. (2023). RSC Medicinal Chemistry. [Link]

  • Biological Activities of Hydrazone Derivatives. (2007). Molecules, 12(8), 1910-1939. [Link]

  • Development of thiazole-appended novel hydrazones as a new class of α-amylase inhibitors with anticancer assets: an in silico and in vitro approach. (2022). RSC Advances, 12(35), 22669-22682. [Link]

  • Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. (2022). Molecules, 27(19), 6608. [Link]

  • A new class of anticonvulsants possessing 6 Hz activity: 3,4-dialkyloxy thiophene bishydrazones. (2013). Bioorganic & Medicinal Chemistry Letters, 23(10), 2889-2893. [Link]

  • Anti-oxidant activity of hydrazones and sulfonyl hydrazones determined by in vitro and in silico studies. (2022). Journal of Molecular Structure, 1262, 133038. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. (2021). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(2), 70-75. [Link]

  • Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships. (2023). Molecules, 28(13), 5030. [Link]

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (2022). Molecules, 27(15), 4991. [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). Pharmaceuticals, 17(5), 643. [Link]

  • Hydrazinolysis using hydrazine monohydrate. (n.d.). Glycoscience Protocol Online Database. Retrieved from [Link]

  • Nakakita, S. (2021). Hydrazinolysis using hydrazine monohydrate reducing sugar chains. In Glycoscience Protocols (2nd ed.). NCBI Bookshelf. Retrieved from [Link]

  • Ludger Liberate Hydrazinolysis Glycan Release Kit Product Guide. (n.d.). Retrieved from [Link]

  • A kind of synthetic method of acethydrazide. (2017). CN106977420A. Google Patents.
  • The synthetic method of acethydrazide. (2018). CN108191706A. Google Patents.
  • A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. (2025). Asian Journal of Chemistry, 37(7), 1707-1712. [Link]

  • An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. (2014). Journal of Chemistry, 2014, 1-6. [Link]

  • Release of N-glycans by hydrazinolysis. (2021). In Glycoscience Protocols (2nd ed.). NCBI. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Isopropylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Isopropylphenoxy)acetohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the common challenges and nuances of this two-step synthesis, providing evidence-based solutions to help you maximize your yield and purity.

Overview of Synthetic Pathway

The synthesis of this compound is a robust and widely utilized two-step process. The overall workflow involves an initial etherification to create an ester intermediate, followed by hydrazinolysis to yield the final product. Understanding the critical parameters of each step is key to achieving high yields.

G cluster_0 Step 1: Williamson Ether Synthesis (Esterification) cluster_1 Step 2: Hydrazinolysis A 4-Isopropylphenol E Ethyl 2-(4-isopropylphenoxy)acetate (Intermediate Ester) A->E Reflux B Ethyl Bromoacetate B->E Reflux C Base (e.g., K₂CO₃) C->E Reflux D Solvent (e.g., Acetone) D->E Reflux H This compound (Final Product) E->H F Hydrazine Hydrate (NH₂NH₂·H₂O) F->H Reflux G Solvent (e.g., Ethanol) G->H Reflux I Purification (Recrystallization) H->I

Caption: Overall workflow for the two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving a high yield in the first step (esterification)?

A1: The success of the Williamson ether synthesis hinges on three primary factors:

  • Effective Deprotonation of the Phenol: The phenolic proton must be removed to form the nucleophilic phenoxide ion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong that it promotes side reactions. Anhydrous potassium carbonate (K₂CO₃) is often the base of choice for its balance of reactivity, ease of handling, and cost-effectiveness.

  • Solvent Selection: A polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF), is ideal. These solvents effectively dissolve the reactants and stabilize the charged intermediate without interfering with the nucleophilic attack.[1]

  • Temperature Control: The reaction is typically run at reflux temperature to ensure a sufficient reaction rate. However, excessively high temperatures can lead to decomposition or side reactions.

Q2: I am getting a low yield in the second step (hydrazinolysis). What is the most common reason?

A2: The most frequent cause of low yield during hydrazinolysis is incomplete reaction or a competing hydrolysis side reaction. This is often due to:

  • Insufficient Hydrazine Hydrate: A molar excess of hydrazine hydrate (typically 2-5 equivalents) is necessary to drive the reaction to completion and minimize the competing reaction of the ester with any water present.

  • Inadequate Reaction Time or Temperature: The reaction requires heating (reflux in a solvent like ethanol is common) for several hours.[2][3][4] Insufficient time or temperature will result in unreacted starting ester remaining in the mixture.

  • Water Contamination: While hydrazine hydrate contains water, excessive additional water in the reaction mixture can lead to hydrolysis of the ester back to the corresponding carboxylic acid, which will not react further to form the hydrazide.

Q3: What are the expected appearances of the intermediate and final product?

A3: The intermediate, Ethyl 2-(4-isopropylphenoxy)acetate, is typically an oil or a low-melting solid. The final product, this compound, should be a white to off-white crystalline solid after proper purification. If it appears oily or discolored, further purification is required.

Troubleshooting Guide: Step-by-Step Problem Solving

This section provides detailed solutions to specific problems you may encounter during the synthesis.

Part 1: Esterification - Synthesis of Ethyl 2-(4-isopropylphenoxy)acetate

The reaction mechanism is a classic SN2 reaction where the phenoxide ion acts as a nucleophile.

G R_OH 4-Isopropylphenol R_O_minus Phenoxide Ion (Nucleophile) R_OH->R_O_minus Deprotonation Base Base (K₂CO₃) Base->R_O_minus TransitionState [Transition State] R_O_minus->TransitionState SN2 Attack EtOOC_CH2_Br Ethyl Bromoacetate EtOOC_CH2_Br->TransitionState Product Ethyl 2-(4-isopropylphenoxy)acetate TransitionState->Product Bromide leaves Salts KHCO₃ + KBr TransitionState->Salts

Caption: Simplified mechanism for the Williamson ether synthesis step.

Problem 1: Reaction is sluggish or incomplete (TLC shows significant unreacted 4-isopropylphenol).

Potential CauseRecommended Solution & Scientific Rationale
Inefficient Deprotonation Solution: Ensure the base is anhydrous and freshly ground. Use at least 1.5-2.0 equivalents of K₂CO₃. Rationale: Water will quench the phenoxide and reduce the efficacy of the base. Grinding increases the surface area, leading to a faster and more complete reaction.
Poor Solvent Choice Solution: Switch to a more polar aprotic solvent like DMF or acetonitrile.[1] Rationale: Solvents like DMF are superior at solvating cations (K⁺), leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the SN2 reaction rate.
Low Reaction Temperature Solution: Ensure the reaction mixture is vigorously refluxing. Monitor the vapor condensation line in the condenser. Rationale: The activation energy for the SN2 reaction requires sufficient thermal energy. For acetone, this is around 56°C.
Reagent Quality Solution: Use freshly opened or purified ethyl bromoacetate. Rationale: Ethyl bromoacetate can hydrolyze over time to bromoacetic acid and ethanol, which will not participate in the desired reaction.

Problem 2: Yield is low despite complete consumption of starting material; multiple spots on TLC.

Potential CauseRecommended Solution & Scientific Rationale
Side Reactions Solution: Avoid overly harsh bases like sodium hydride (NaH) or alkoxides unless necessary. Maintain a consistent reflux temperature without overheating. Rationale: Strong bases can promote elimination reactions or other undesired pathways. Phenols have two nucleophilic sites (the oxygen and the aromatic ring), and while O-alkylation is favored, harsh conditions can sometimes lead to minor C-alkylation byproducts.
Product Degradation Solution: Ensure the workup procedure is performed promptly after the reaction is complete. Avoid prolonged heating. Rationale: Esters can undergo hydrolysis if exposed to aqueous acidic or basic conditions for extended periods, especially at elevated temperatures.
Part 2: Hydrazinolysis - Synthesis of this compound

This step is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group from the ester.

Problem 3: Final product yield is low, and starting ester is recovered.

Potential CauseRecommended Solution & Scientific Rationale
Insufficient Nucleophile Solution: Increase the molar ratio of hydrazine hydrate to 3-5 equivalents relative to the ester. Rationale: Hydrazinolysis is an equilibrium-driven process. A large excess of the hydrazine nucleophile is required to push the equilibrium towards the product side, ensuring complete conversion of the ester.[5]
Low Reaction Temperature/Time Solution: Increase the reflux time to 8-12 hours and ensure vigorous reflux is maintained. Monitor the reaction progress by TLC. Rationale: The carbonyl carbon of the ester is less electrophilic than that of an acyl chloride. Therefore, the reaction with the relatively moderate nucleophile (hydrazine) requires significant thermal energy and time to proceed to completion.[6]

Problem 4: The isolated product is an oil or sticky solid with low purity.

Potential CauseRecommended Solution & Scientific Rationale
Formation of Diacylhydrazide Impurity Solution: Avoid a very large excess of the starting ester and ensure hydrazine is in excess. Maintain a controlled temperature. Rationale: The product hydrazide is also a nucleophile and can react with a second molecule of the starting ester to form an N,N'-diacylhydrazine impurity. This is minimized by keeping the concentration of the ester low relative to hydrazine.[7]
Incomplete Reaction Solution: Confirm reaction completion via TLC before workup. If incomplete, add more hydrazine hydrate and continue refluxing. Rationale: Unreacted starting ester, being an oil, will contaminate the solid product, making it difficult to crystallize and significantly lowering the melting point.
Improper Purification Solution: Perform recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture. Rationale: Recrystallization is a highly effective method for removing impurities. The desired product should be soluble in the hot solvent and precipitate as pure crystals upon cooling, leaving impurities behind in the mother liquor.[8]

Recommended Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)acetate
  • To a round-bottom flask equipped with a reflux condenser, add 4-isopropylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per gram of phenol).

  • Stir the suspension vigorously.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.

  • Heat the mixture to a steady reflux and maintain for 4-6 hours, monitoring by TLC until the 4-isopropylphenol spot disappears.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Rinse the salts with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude ester, which can be used in the next step without further purification if TLC shows high purity.

Protocol 2: Synthesis of this compound
  • Dissolve the crude ethyl 2-(4-isopropylphenoxy)acetate (1.0 eq) in ethanol (5-8 mL per gram of ester).

  • Add hydrazine hydrate (3.0 eq, ~80% solution) to the solution.

  • Heat the mixture to reflux and maintain for 6-10 hours. The product may begin to precipitate from the solution upon heating.

  • Monitor the reaction by TLC until the ester spot is no longer visible.

  • Cool the reaction mixture in an ice bath for 1-2 hours to maximize crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water, followed by a small amount of cold ethanol, to remove excess hydrazine and other impurities.

  • Dry the product under vacuum to obtain the final this compound.

Protocol 3: Purification by Recrystallization
  • Transfer the crude, dried hydrazide to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the product does not precipitate upon cooling, add water dropwise until the solution becomes faintly turbid.

  • Reheat the solution slightly to regain clarity, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the pure crystals by vacuum filtration and dry thoroughly.

Summary of Key Parameters

ParameterStep 1: EsterificationStep 2: Hydrazinolysis
Key Reagents 4-Isopropylphenol, Ethyl BromoacetateEthyl 2-(4-isopropylphenoxy)acetate, Hydrazine Hydrate
Base/Nucleophile Ratio 1.5-2.0 eq K₂CO₃3.0-5.0 eq Hydrazine Hydrate
Recommended Solvent Acetone, Acetonitrile, DMFEthanol, Isopropanol
Temperature Reflux (~56°C for Acetone)Reflux (~78°C for Ethanol)
Typical Reaction Time 4-6 hours6-10 hours
Primary Impurity to Avoid Unreacted PhenolDiacylhydrazide, Unreacted Ester

References

  • BenchChem. (2025). The Chemical Reactivity of the Acetohydrazide Moiety: A Technical Guide for Drug Development Professionals.
  • BenchChem. (2025). Application of 2-(4-Ethylphenoxy)acetohydrazide in the Synthesis of Heterocyclic Compounds.
  • Google Patents. (2018). CN108191706A - The synthetic method of acethydrazide.
  • ChemicalBook. (2019). The reactivity of Acethydrazide.
  • Organic Syntheses. Ethyl diethoxyacetate.
  • BenchChem. (2025). Application Notes and Protocols: 2-(4-Ethylphenoxy)acetohydrazide in Medicinal Chemistry.
  • International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE.
  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate....
  • National Institutes of Health (NIH). (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides.
  • ResearchGate. 2-(4-Meth-oxy-phen-oxy)acetohydrazide.
  • Sigma-Aldrich. 2-(5-isopropyl-2-methylphenoxy)-n'-(4-methoxybenzylidene)acetohydrazide.
  • Sigma-Aldrich. 2-(4-bromo-2-isopropyl-5-methylphenoxy)acetohydrazide.
  • Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (2025).
  • Research Journal of Pharmacy and Technology. Synthesis and Pharmacological Profile of Hydrazide Compounds.
  • Google Patents. (2008). US20080281099A1 - Process for purifying valacyclovir hydrochloride and intermediates thereof.
  • International Journal of ChemTech Research. (2012). ethyl acetate: properties, production processes and applications - a review.
  • PubMed Central (PMC). (2008). Ethyl 2-acetylhydrazono-2-phenylacetate.

Sources

Technical Support Center: Purification of 2-(4-Isopropylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-(4-Isopropylphenoxy)acetohydrazide. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common and complex challenges encountered during the isolation and purification of this compound. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs) & First Principles

This section addresses fundamental questions regarding the properties of this compound and the initial strategic choices for its purification.

Q1: What are the likely impurities in my crude this compound sample?

A1: The impurity profile depends heavily on the synthetic route. The most common synthesis involves the hydrazinolysis of the corresponding ester, ethyl 2-(4-isopropylphenoxy)acetate.[1][2] Therefore, your crude product likely contains:

  • Unreacted Starting Materials: Ethyl 2-(4-isopropylphenoxy)acetate and residual hydrazine hydrate.

  • Side-Products: Diacyl hydrazines, formed if one hydrazine molecule reacts with two ester molecules.

  • Degradation Products: Hydrolysis of the hydrazide back to 2-(4-isopropylphenoxy)acetic acid, especially if the workup was acidic or basic and heated.

Q2: What are the key physicochemical properties of this compound I should consider for purification?

A2: Understanding the molecule's structure is key. It possesses a moderately polar hydrazide group capable of hydrogen bonding and a nonpolar isopropylphenoxy moiety. This dual nature dictates its solubility.

  • Solubility: It is expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO, particularly when heated.[3] Its solubility in water is likely low to moderate, while it is expected to be poorly soluble in nonpolar solvents like hexanes.[3]

  • Physical State: It is a solid at room temperature.[4]

  • Stability: Hydrazides are generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions. They can also be sensitive to strong oxidizing agents.[5] Some compounds can be unstable on acidic silica gel, which is a critical consideration for chromatography.[6]

Q3: Which purification technique—recrystallization or column chromatography—should I choose first?

A3: The choice depends on the purity of your crude material.

  • Recrystallization is the preferred method if your crude product is relatively pure (>90%) and solid. It is efficient, scalable, and economical. The principle relies on the target compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.

  • Flash Column Chromatography is necessary when you have a complex mixture with multiple components or when impurities have similar solubility profiles to your product.[6] This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system).[7]

Below is a decision-making workflow to guide your choice.

G cluster_0 Purification Method Selection start Assess Crude Material (TLC, ¹H NMR) is_solid Is the crude material a solid? start->is_solid purity_check Is the desired product the major component (>90%)? recrystallize Primary Method: Recrystallization purity_check->recrystallize Yes chromatography Primary Method: Flash Column Chromatography purity_check->chromatography No is_solid->purity_check Yes is_solid->chromatography No (Oil) consider_chroma Consider Chromatography if recrystallization fails or purity is insufficient. recrystallize->consider_chroma

Caption: Decision tree for selecting the primary purification method.

Part 2: Troubleshooting Guide - Recrystallization

Recrystallization is highly effective for purifying solid hydrazide derivatives.[8][9] However, several issues can arise.

Q4: I've added hot solvent, but my compound won't fully dissolve. What should I do?

A4: This indicates one of two possibilities:

  • Insufficient Solvent: You may not have added enough hot solvent. Add the solvent in small portions, bringing the solution back to a boil after each addition, until the solid just dissolves.

  • Insoluble Impurities: Your crude sample may contain insoluble impurities. If adding more solvent does not dissolve the remaining solid, you should perform a hot filtration to remove these impurities before allowing the solution to cool.

Q5: My compound "oiled out" instead of forming crystals upon cooling. How do I fix this?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.[10]

  • Solution 1: Reheat and Dilute. Reheat the mixture until the oil redissolves. Add a small amount (10-20% more) of the hot solvent to create a slightly more dilute solution. This lowers the saturation temperature, allowing crystallization to occur at a lower temperature.[10]

  • Solution 2: Slow Down Cooling. Ensure the flask is cooling slowly. Insulate the flask with glass wool or place it within a larger beaker to slow heat transfer. Rapid cooling encourages precipitation rather than crystallization.[10]

  • Solution 3: Change Solvent System. If the problem persists, the boiling point of your solvent may be too high. Consider using a lower-boiling solvent or a mixed solvent system.

Q6: The solution is clear and cool, but no crystals have formed. What's wrong?

A6: The solution is likely supersaturated, or you may have used too much solvent.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution to act as a template for crystallization.

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent to re-concentrate it, then attempt to cool and crystallize again.[10]

Table 1: Recommended Solvents for Recrystallization
Solvent SystemBoiling Point (°C)Rationale & Use Case
Ethanol 78A good starting point. Many similar hydrazides are successfully recrystallized from ethanol, indicating good solubility when hot and lower solubility when cold.[8][9][11]
Ethanol/Water 78-100Adding water as an "anti-solvent" can effectively reduce the compound's solubility. Ideal if the compound is too soluble in pure ethanol even when cold. Start by dissolving in hot ethanol and add hot water dropwise until the solution becomes faintly cloudy, then add a drop of ethanol to clarify before cooling.[8]
Isopropanol 82Similar properties to ethanol but slightly less polar. Can be a good alternative if crystals form too quickly or not at all in ethanol.
Ethyl Acetate 77A more moderately polar solvent. Useful if the compound is highly soluble in alcohols. May require addition of a nonpolar anti-solvent like hexanes.

Part 3: Troubleshooting Guide - Flash Column Chromatography

Use this guide when recrystallization is insufficient to achieve the desired purity.

Q7: My compound is not moving from the top of the column (Rf = 0). What should I do?

A7: An Rf value of 0 on your TLC plate indicates that the mobile phase is not polar enough to elute your compound. The hydrazide group is quite polar, requiring a polar component in the eluent.

  • Solution: Increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. If that is insufficient, consider adding a small percentage (1-5%) of a more polar solvent like methanol to the mobile phase.

Q8: My compound streaks on the TLC plate and gives poor separation on the column. Why?

A8: Streaking can be caused by several factors:

  • Overloading: You may have spotted too much compound on the TLC plate or loaded too much onto your column.

  • Inappropriate Solvent: The compound may have low solubility in the chosen mobile phase, causing it to precipitate and re-dissolve as it moves.

  • Acidity/Basicity: The compound may be interacting strongly with the acidic silica gel. Adding a small amount of a modifier to the mobile phase, such as 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds), can often resolve this issue by neutralizing active sites on the silica.

Q9: I suspect my compound is decomposing on the silica gel column. How can I confirm and prevent this?

A9: Hydrazides can sometimes be sensitive to the acidic nature of standard silica gel.[6]

  • Confirmation (2D TLC): Spot your compound on a TLC plate. Run the plate in a suitable solvent system. After the run, remove the plate, turn it 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.[6]

  • Prevention:

    • Deactivate Silica: Prepare a slurry of silica gel in your mobile phase and add 1-2% triethylamine. This will neutralize the acidic sites.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil.[6]

Part 4: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from an Ethanol/Water System

This protocol is a standard procedure for purifying acetohydrazide derivatives.[8]

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask equipped with a stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid at a gentle boil.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise with swirling until the solution remains faintly turbid. This indicates the saturation point has been reached.

  • Clarification: Add 1-2 drops of hot ethanol to re-dissolve the precipitate and ensure the solution is clear.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water (in the same ratio as the final solvent mixture) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by melting point and spectroscopy (¹H NMR, IR) to confirm purity.

G cluster_1 Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Ethanol B 2. Hot Filter (If Insoluble Impurities Exist) A->B C 3. Add Hot Water (Anti-Solvent) to Cloud Point B->C Yes/No D 4. Add Drop of Hot Ethanol to Clarify C->D E 5. Cool Slowly to Room Temp, Then Ice Bath D->E F 6. Isolate Crystals (Vacuum Filtration) E->F G 7. Wash with Cold Ethanol/Water F->G H 8. Dry Under Vacuum G->H

Caption: Step-by-step workflow for recrystallization.

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Gholampour, Z., et al. (2024). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Farkas, E. R., & Rosenthal, R. (1962). Preparation of acyl hydrazine derivatives. U.S.
  • University of Massachusetts Boston. Isolation and Purification of Organic Compounds Extraction. [Link]

  • Chemgate. (2024). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • El-Sayed, W. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Molecules. [Link]

  • Lü, A., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry. [Link]

  • Various Authors. (2016). What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography? ResearchGate. [Link]

  • Imtiaz, S., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules. [Link]

  • Wikipedia. Hydrazine. [Link]

  • Sadeek, G. T., et al. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]

  • Ferreira, R. J., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. [Link]

  • Patel, N. B., & Patel, H. R. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Saha, A., et al. (2010). Development and Assessment of Green Synthesis of Hydrazides. Indian Journal of Chemistry. [Link]

  • Reddy, G. M., et al. (2013). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Organic Chemistry International. [Link]

  • Liu, W., et al. (2007). Acetohydrazide. Acta Crystallographica Section E. [Link]

  • El-Sayed, W. A., et al. (2014). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry. [Link]

  • Sunkara, S. K., et al. (2008). Process for purifying valacyclovir hydrochloride and intermediates thereof. U.S.
  • Burgey, C. S., et al. (2004). Process for the preparation of substituted 5,6,7,8-tetrahydro[6][8][9]triazolo[4,3-a]pyrazines. PCT International Application No. WO2004/080958.

Sources

Technical Support Center: Hydrazinolysis of Phenoxyacetate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the hydrazinolysis of phenoxyacetate esters. This resource is designed for researchers, chemists, and drug development professionals who utilize this reaction, often as a critical deprotection step for hydroxyl groups. This guide provides in-depth, field-tested insights into the reaction's mechanism, core protocols, and, most importantly, troubleshooting common issues encountered in the lab.

Introduction: The Role of Phenoxyacetate Esters in Synthesis

Phenoxyacetyl groups are valuable protecting groups for alcohols. Their removal via hydrazinolysis is a key transformation that leverages the high nucleophilicity of hydrazine to cleave the ester bond under specific conditions, liberating the desired alcohol. While effective, the reaction is not without its challenges. This guide aims to provide a clear path through these potential hurdles.

Core Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on a nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the phenoxyacetate ester. This forms a tetrahedral intermediate which then collapses, expelling the phenoxide as a leaving group to yield the stable acyl hydrazide and the deprotected alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for hydrazinolysis of a phenoxyacetate ester?

A1: A typical procedure involves dissolving the phenoxyacetate-protected substrate in a protic solvent like ethanol (EtOH) or methanol (MeOH). Hydrazine hydrate is then added, often in excess, and the reaction is stirred at room temperature or heated to reflux. Progress is monitored by Thin-Layer Chromatography (TLC).[1][2]

Q2: Why is an excess of hydrazine hydrate typically used?

A2: Using an excess of hydrazine hydrate (ranging from 5 to 10 equivalents) helps to drive the reaction to completion, especially if the ester is sterically hindered or electronically deactivated.[2] It ensures that the concentration of the nucleophile remains high throughout the course of the reaction.

Q3: What are the best solvents for this reaction?

A3: Protic solvents like ethanol and methanol are most common as they readily dissolve both the ester and hydrazine hydrate.[1][3] Tetrahydrofuran (THF) can also be used.[1] The choice of solvent can influence reaction rate and solubility of the starting material and product.

Detailed Experimental Protocol: A General Guideline

This protocol serves as a starting point and should be optimized for your specific substrate.

Materials:

  • Phenoxyacetate-protected substrate

  • Hydrazine hydrate (e.g., 80% solution in water)

  • Ethanol (anhydrous)

  • Round-bottom flask with stir bar

  • Condenser (if heating)

  • TLC plates (silica gel 60 F254)

  • Appropriate work-up and purification reagents

Procedure:

  • Setup: To a round-bottom flask, add the phenoxyacetate ester (1.0 eq).

  • Dissolution: Dissolve the ester in a suitable volume of ethanol (e.g., 0.1 M concentration).

  • Reagent Addition: Add hydrazine hydrate (5.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 75-80°C).[3]

  • Monitoring: Monitor the reaction's progress every 1-2 hours using TLC.[1][3] A typical mobile phase is a mixture of hexanes and ethyl acetate. The product hydrazide is generally more polar than the starting ester.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. The method for work-up will depend on the product's properties. Often, the solvent is removed under reduced pressure. The residue can then be partitioned between an organic solvent (like ethyl acetate) and water. The organic layer is washed to remove excess hydrazine.[1]

  • Purification: The crude product can be purified by recrystallization or column chromatography.[1][4]

Troubleshooting Guide: From Low Yields to Side Products

This section addresses the most common issues encountered during the hydrazinolysis of phenoxyacetate esters.

Category 1: Low or No Yield

Q: My reaction shows no conversion of the starting material after several hours. What are the likely causes?

A: This is a common issue that can almost always be traced back to one of three areas: reagent quality, reaction temperature, or substrate reactivity.

  • Explanation & Solution:

    • Reagent Quality: Hydrazine hydrate can degrade over time. Ensure you are using a fresh bottle or one that has been stored properly.

    • Insufficient Heat: Some phenoxyacetate esters, particularly those that are sterically hindered, require thermal energy to react. If you are running the reaction at room temperature, try heating the mixture to reflux in ethanol (around 78°C).[2]

    • Substrate Reactivity: If your substrate contains strong electron-donating groups near the ester, it can decrease the electrophilicity of the carbonyl carbon, slowing the reaction. In this case, increasing the reaction time and/or temperature is necessary.[2]

start No Product Formation reagent Check Hydrazine Quality (Fresh?) start->reagent Step 1 temp Increase Temperature (e.g., Reflux) reagent->temp If Reagent is Good time Extend Reaction Time temp->time If Still Slow success Reaction Proceeds time->success

Troubleshooting workflow for no product formation.
Category 2: Incomplete Reactions

Q: My TLC shows both starting material and product, and the ratio isn't changing even after prolonged reflux. What should I do?

A: This suggests the reaction has stalled or reached an equilibrium that does not favor the product.

  • Explanation & Solution:

    • Insufficient Hydrazine: It's possible that the hydrazine has been consumed by side reactions or was added in an insufficient amount. Try adding another portion of hydrazine hydrate (e.g., 2-3 equivalents) to the reaction mixture.

    • Solvent Choice: The polarity of the solvent can affect reaction rates. If you are using a less polar solvent like THF, switching to a more polar protic solvent like ethanol could accelerate the reaction.[1]

    • Product Precipitation: In some cases, the product hydrazide may be precipitating out of the solution, physically inhibiting the reaction from proceeding. Try using a solvent system in which both the starting material and product are fully soluble at the reaction temperature.

Category 3: Side Product Formation

Q: I see an unexpected, often less polar, spot on my TLC. What could this be?

A: An unexpected non-polar spot could indicate a degradation pathway.

  • Explanation & Solution:

    • Wolff-Kishner Type Reduction: In some specific cases, particularly with substrates that have other carbonyl groups (like α-keto esters), the conditions of hydrazinolysis can lead to an unexpected reduction of the other carbonyl group.[5] This is less common with simple phenoxyacetates but is a possibility to be aware of.

    • Thermal Degradation: If your substrate is sensitive to heat, prolonged refluxing could cause decomposition. Consider running the reaction at a lower temperature for a longer period.[2][6]

Category 4: Work-up and Purification Challenges

Q: How can I effectively remove the excess hydrazine hydrate after the reaction?

A: Excess hydrazine is polar and can typically be removed with an aqueous wash. However, if it persists, other methods are available.

  • Explanation & Solution:

    • Aqueous Washes: Thoroughly wash the organic layer with water or brine during the work-up.[1] This is usually sufficient.

    • Acidic Wash: A wash with a dilute acid (e.g., 0.1 M HCl) can protonate the basic hydrazine, making it highly water-soluble and easily removed in the aqueous layer. Caution: This should only be done if your desired product is stable to acidic conditions.

    • Column Chromatography: Hydrazine is very polar and will typically stick to a silica gel column.[7] Eluting with a suitable solvent system will separate your product from the residual hydrazine.

Q: My product is a solid that precipitates from the reaction mixture. How should I proceed?

A: This is often an ideal scenario as it simplifies purification.

  • Explanation & Solution:

    • Filtration: Allow the reaction mixture to cool completely to room temperature, and then potentially cool it further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

    • Washing: Wash the collected solid with a cold solvent in which the product is sparingly soluble but impurities (like hydrazine) are soluble. Cold ethanol or diethyl ether is often a good choice. This removes surface impurities.

    • Recrystallization: For final purification, recrystallize the solid from a suitable solvent system.[4]

Data Summary & Key Parameters

ParameterRecommended RangeRationale & Notes
Hydrazine Hydrate 5 - 10 equivalentsExcess drives the reaction to completion. Use fresh reagent.[2]
Solvent Ethanol, MethanolProtic solvents that are effective for dissolving reagents.[1][3]
Temperature Room Temp to Reflux (80°C)Substrate dependent. Start at RT and increase if no reaction occurs.[3][6]
Reaction Time 2 - 24 hoursHighly substrate-dependent. Monitor by TLC.[3]

Reaction Monitoring Workflow

Effective reaction monitoring is crucial for success. Thin-Layer Chromatography (TLC) is the most common and convenient method.[2]

cluster_0 TLC Monitoring Protocol prep Prepare TLC Plate (Spot SM, Co-spot, Rxn Mixture) elute Elute with Hexane/EtOAc prep->elute visualize Visualize under UV Light elute->visualize analyze Analyze Spots (SM Disappearance, Product Appearance) visualize->analyze decision Is Starting Material Consumed? analyze->decision workup Proceed to Work-up decision->workup Yes continue_rxn Continue Reaction (Check again in 1-2h) decision->continue_rxn No

Workflow for monitoring reaction progress using TLC.

References

  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?

  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...)

  • BenchChem. (n.d.). Optimizing the reaction conditions for hydrazinolysis of phenazine esters.

  • Ghamdi, M. A., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central.

  • BenchChem. (n.d.). Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.

  • ResearchGate. (2025). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters.

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.

  • ResearchGate. (n.d.). TLC plate before hydrazine gas passing, and after excess hydrazine gas...

  • ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?

  • Reddit. (2023). Hydrazine hydrate removal by column chromatography.

Sources

Technical Support Center: Optimization of Reaction Conditions for Phenoxyacetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of phenoxyacetohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your synthetic procedures, improve yields, and ensure the highest purity of your final compounds.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of phenoxyacetohydrazide, providing quick and accessible answers to guide your experimental setup.

Q1: What is the general synthetic route for phenoxyacetohydrazide?

A1: The most common and well-established method is a two-step synthesis.[1]

  • Step 1 (Etherification): A substituted phenol is reacted with an ethyl haloacetate (typically ethyl chloroacetate) in the presence of a base, like anhydrous potassium carbonate, in a suitable solvent such as dry acetone. This reaction, a variation of the Williamson ether synthesis, is typically run under reflux conditions to produce the corresponding ethyl phenoxyacetate intermediate.[1][2]

  • Step 2 (Hydrazinolysis): The purified ethyl phenoxyacetate intermediate is then reacted with hydrazine hydrate in an alcohol solvent, such as ethanol or methanol.[2][3] This nucleophilic acyl substitution reaction converts the ester into the desired phenoxyacetohydrazide, which often precipitates out of the solution upon cooling.[1][2]

Q2: What are the optimal molar ratios for the reactants?

A2: For Step 1 (Etherification), a slight excess of the ethyl haloacetate and base is typically used. A common ratio is 1 equivalent of phenol to 1.5 equivalents of both ethyl chloroacetate and anhydrous potassium carbonate.[1][2] For Step 2 (Hydrazinolysis), an excess of hydrazine hydrate is often employed to ensure the complete conversion of the ester. Ratios ranging from 1 equivalent of ester to 1.5 equivalents of hydrazine hydrate are frequently reported.[2] Using an excess of the nucleophile (hydrazine) helps to drive the reaction to completion.

Q3: Which solvents are recommended for each step?

A3: For the etherification step, dry (anhydrous) acetone is a common choice as it effectively dissolves the reactants and facilitates the reaction under reflux.[1][2] For the hydrazinolysis step, alcohols like ethanol or methanol are preferred solvents.[2][3][4] They are effective at dissolving the ester intermediate and the resulting hydrazide product often has limited solubility in the cold alcohol, simplifying its isolation by filtration.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most effective and widely used method to monitor the reaction's progress.[2][5] For the hydrazinolysis step, a solvent system such as hexane:ethyl acetate (2:1) can be used.[2] The reaction is considered complete when the spot corresponding to the starting material (the ester) is no longer visible on the TLC plate and a new, more polar spot corresponding to the hydrazide product is prominent.[5]

Synthesis Workflow Diagram

The following diagram illustrates the standard two-step synthetic pathway for phenoxyacetohydrazide.

SynthesisWorkflow cluster_0 Step 1: Etherification cluster_1 Step 2: Hydrazinolysis Phenol Substituted Phenol Step1_Product Ethyl Phenoxyacetate Intermediate Phenol->Step1_Product Reflux, 8-10h EtCA Ethyl Chloroacetate (ClCH₂COOEt) EtCA->Step1_Product Base K₂CO₃ / Acetone Base->Step1_Product Final_Product Phenoxyacetohydrazide Step1_Product->Final_Product Stir, RT, ~7h Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Final_Product Solvent Ethanol Solvent->Final_Product

Caption: General two-step synthesis of phenoxyacetohydrazide.

Comparative Table of Reaction Conditions

The following table summarizes various reported conditions for the hydrazinolysis of phenoxyacetate esters, providing a comparative overview to aid in your experimental design.

Starting EsterHydrazine Hydrate (Equivalents)SolventTemperatureTimeYield (%)Reference
Substituted Ethyl Phenoxyacetates1.5EthanolRoom Temp.7 h76-93%[2]
4-methoxy phenoxy methyl acetate1.0 (80% solution)MethanolRoom Temp.1 h75%[3]
N-Boc-amino acid methyl esters3.0(Not specified)Ambient Temp.24 hN/A[6]
Fatty Acid Methyl Esters3.0 (dihydrochloride salt)MethanolReflux (65 °C)24 h>95%[6]

Troubleshooting Guide

Even with established protocols, challenges can arise. This guide addresses specific issues you might encounter during your experiments, explaining the root causes and offering practical solutions.

Issue 1: Low or No Yield of Ethyl Phenoxyacetate (Step 1)
  • Potential Cause 1: Inactive Base or Wet Reagents. Anhydrous potassium carbonate is crucial for deprotonating the phenol to form the reactive phenoxide ion. If the K₂CO₃ has absorbed moisture, or if the acetone is not dry, the base will be less effective, and water can hydrolyze the ethyl chloroacetate.

    • Solution: Ensure you are using freshly opened or properly stored anhydrous K₂CO₃. Use dry acetone for the reaction. Consider drying the K₂CO₃ in an oven before use if moisture is suspected.

  • Potential Cause 2: Incomplete Reaction. The reaction may be slow, especially with sterically hindered or electron-withdrawn phenols.

    • Solution: Monitor the reaction progress using TLC.[7] If starting material persists after the recommended time (e.g., 8-10 hours), extend the reflux time. Cautiously increasing the temperature, if possible, can also increase the reaction rate.[8]

  • Potential Cause 3: Competing Side Reactions. While the Williamson ether synthesis is generally robust, side reactions can occur.

    • Solution: Ensure the correct stoichiometry is used. Using a large excess of the base could potentially lead to side reactions with the ester functionality. Maintain a consistent reflux temperature to avoid decomposition.

Issue 2: Low Yield or Impure Phenoxyacetohydrazide (Step 2)
  • Potential Cause 1: Incomplete Hydrazinolysis. The conversion of the ester to the hydrazide may not have gone to completion.

    • Solution: Monitor the reaction via TLC until the ester spot disappears completely.[2][4] If the reaction stalls, a modest increase in temperature (e.g., gentle reflux) can be beneficial. Ensure a sufficient excess of hydrazine hydrate (e.g., 1.5 eq) is used to drive the equilibrium toward the product.[2]

  • Potential Cause 2: Formation of Diacylated Hydrazine Byproduct. If the stoichiometry is not controlled, one molecule of hydrazine can react with two molecules of the ester, forming an N,N'-di(phenoxyacetyl)hydrazine impurity. This is more likely if the ester is in large excess relative to the hydrazine.

    • Solution: Use a molar excess of hydrazine hydrate relative to the ester.[2] This ensures that the hydrazine is more likely to react in a 1:1 ratio. The byproduct, being less polar than the desired hydrazide, can often be separated by column chromatography or careful recrystallization.

  • Potential Cause 3: Hydrolysis of the Ester. If water is present in the reaction mixture (e.g., from non-anhydrous ethanol or low-purity hydrazine hydrate), the ester can hydrolyze back to the corresponding phenoxyacetic acid.

    • Solution: While absolute ethanol is not strictly necessary, using a high-grade alcohol solvent is recommended.[4] The resulting carboxylic acid is highly polar and will typically remain in the filtrate after the hydrazide product is collected by filtration. An acidic workup should be avoided until the hydrazide is isolated to prevent hydrolysis.

Issue 3: Difficulty in Product Isolation and Purification
  • Potential Cause 1: Product is soluble in the reaction solvent. The desired phenoxyacetohydrazide may not precipitate from the reaction mixture upon cooling, especially if the scale is small or the specific derivative has higher solubility.

    • Solution: If precipitation does not occur, first try cooling the mixture in an ice bath. If the product remains dissolved, the solvent can be removed under reduced pressure. The resulting crude solid or oil can then be purified.

  • Potential Cause 2: Product requires further purification. The filtered solid may contain unreacted starting material or byproducts.

    • Solution: Recrystallization is the most common method for purifying phenoxyacetohydrazides.[2] Ethanol is frequently a suitable solvent.[2] If recrystallization is ineffective, silica gel column chromatography can be employed to separate compounds based on polarity.

Troubleshooting Workflow

This diagram provides a logical decision-making process for troubleshooting low-yield reactions.

Troubleshooting Start Low Yield Observed Analyze Analyze Crude Product (TLC, NMR, LC-MS) Start->Analyze Identify_Problem Problem Identified? Analyze->Identify_Problem Check_Reagents Check Purity & Stoichiometry of Starting Materials & Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Reagents->Check_Conditions Repeat Repeat Synthesis Check_Conditions->Repeat Identify_Problem->Check_Reagents No Unreacted_SM Mainly Unreacted Starting Material Identify_Problem->Unreacted_SM Yes Side_Products Major Side Product(s) Identified Identify_Problem->Side_Products Yes Complex_Mixture Complex Mixture / Degradation Identify_Problem->Complex_Mixture Yes Optimize_Conditions Optimize Conditions: - Increase Time/Temp - Change Solvent - Check Base/Catalyst Unreacted_SM->Optimize_Conditions Modify_Stoichiometry Modify Stoichiometry: - Adjust Hydrazine Ratio - Check for Impurities Side_Products->Modify_Stoichiometry Milder_Conditions Use Milder Conditions: - Lower Temperature - Shorter Time Complex_Mixture->Milder_Conditions Optimize_Conditions->Repeat Modify_Stoichiometry->Repeat Milder_Conditions->Repeat

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: General Synthesis of Ethyl (4-chlorophenoxy)acetate

This protocol is adapted from Mohammed et al. (2025).[2]

  • Reagents & Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (0.05 mol), dry acetone (40 mL), and anhydrous potassium carbonate (0.075 mol).

    • Stir the suspension for 15 minutes at room temperature.

  • Reaction:

    • Add ethyl chloroacetate (0.075 mol) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 8-10 hours.

    • Monitor the reaction by TLC until the phenol starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the acetone by distillation or using a rotary evaporator.

    • Add cold water to the residual mass to dissolve the excess potassium carbonate.

    • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (4-chlorophenoxy)acetate, which can be used in the next step or purified further.

Protocol 2: General Synthesis of (4-chlorophenoxy)acetohydrazide

This protocol is adapted from Mohammed et al. (2025).[2]

  • Reagents & Setup:

    • Dissolve the crude ethyl (4-chlorophenoxy)acetate (0.03 mol) in ethanol (20 mL) in a 100 mL round-bottom flask with a magnetic stirrer.

  • Reaction:

    • Add hydrazine hydrate (0.045 mol) to the solution.

    • Stir the reaction mixture at room temperature for 7 hours.

    • Monitor the disappearance of the starting ester using TLC (hexane:ethyl acetate 2:1).

  • Isolation and Purification:

    • Allow the reaction mixture to stand overnight, often resulting in the precipitation of a white solid.

    • Collect the white precipitate by filtration.

    • Wash the solid with a small amount of cold ethanol.

    • Dry the product. If necessary, the product can be further purified by recrystallization from ethanol to yield pure (4-chlorophenoxy)acetohydrazide.[2]

References

  • Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., Mansour, A. A., Qusty, N. F., Sindi, A. S., Babalghith, A. O., Bamagous, G. A., & Abu-Seer, E. A. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE. Available at: [Link]

  • Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Available at: [Link]

  • ResearchGate. (2014). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Available at: [Link]

  • Abreu, L. M., et al. (2007). Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC. ResearchGate. Available at: [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • Google Patents. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
  • YouTube. (2019). mechanism of ester hydrolysis. Available at: [Link]

  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? Available at: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Available at: [Link]

  • ResearchGate. 3.14. Use of TLC to monitor the progress of an enzymatic synthesis.... Available at: [Link]

  • YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Available at: [Link]

  • PubMed. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Available at: [Link]

  • Prexams. Hydrolysis of Ethyl Acetate. Available at: [Link]

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Identification of impurities in 2-(4-Isopropylphenoxy)acetohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-isopropylphenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this multi-step synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your results.

Section 1: Troubleshooting Guide - Impurity Identification & Mitigation

This section addresses specific problems you may encounter during the synthesis and purification of this compound. Each entry details the likely cause of the issue and provides a step-by-step methodology for diagnosis and resolution.

Question 1: My final product shows an unexpected peak in the HPLC analysis with a shorter retention time than the starting ester. What could it be?

Answer:

An early-eluting peak, more polar than the intermediate ethyl 2-(4-isopropylphenoxy)acetate, is very likely unreacted 4-isopropylphenol .

  • Causality: This impurity arises from incomplete conversion during the first step of the synthesis (Williamson ether synthesis). The phenoxide, generated from 4-isopropylphenol, is the nucleophile. If the reaction conditions (e.g., stoichiometry of the base or alkylating agent, reaction time, temperature) are insufficient, a portion of the phenol will remain unreacted. During workup, this phenoxide is protonated back to 4-isopropylphenol, which is then carried into the second step. As it does not participate in the hydrazinolysis reaction, it persists as an impurity in the final crude product.

  • Troubleshooting & Verification Protocol:

    • Co-injection: The most straightforward verification is to perform an HPLC analysis where you co-inject your sample with a known standard of 4-isopropylphenol. If the peak area of the suspected impurity increases and the peak remains symmetrical, its identity is confirmed.

    • LC-MS Analysis: Analyze the sample by LC-MS. The impurity peak should exhibit a mass-to-charge ratio (m/z) corresponding to the molecular weight of 4-isopropylphenol (C₉H₁₂O = 136.19 g/mol ). Look for [M+H]⁺ at m/z 137.2 or [M-H]⁻ at m/z 135.2.

    • Preventative Measures:

      • Ensure the use of at least one full equivalent of a suitable base (e.g., K₂CO₃, NaH) to completely deprotonate the phenol.[1][2]

      • Use a slight excess (1.05-1.1 equivalents) of the alkylating agent (ethyl chloroacetate).

      • Ensure the reaction is heated sufficiently (e.g., 60-80 °C in a solvent like DMF or acetonitrile) and run for an adequate duration, monitoring by TLC or HPLC until the 4-isopropylphenol spot/peak is gone.[1]

Question 2: I've isolated my product, but the ¹H NMR spectrum shows a persistent triplet and quartet characteristic of an ethyl group, and my yield is low. What is the likely impurity?

Answer:

This is a classic sign of the unreacted intermediate, ethyl 2-(4-isopropylphenoxy)acetate .

  • Causality: The conversion of the ester to the hydrazide (hydrazinolysis) is a nucleophilic acyl substitution reaction. This reaction can be incomplete if:

    • Insufficient Hydrazine Hydrate: The stoichiometry is incorrect, and not enough of the hydrazine nucleophile is present to react with all the ester.

    • Low Reaction Temperature or Short Duration: The reaction kinetics are slow. Hydrazinolysis of sterically accessible esters often proceeds well at reflux in ethanol, but insufficient time or temperature will lead to incomplete conversion.[3]

    • Poor Quality Hydrazine Hydrate: Old or improperly stored hydrazine hydrate can absorb atmospheric CO₂ or degrade, reducing its effective concentration.

  • Troubleshooting & Verification Protocol:

    • ¹H NMR Analysis: Besides the characteristic ethyl group signals (~1.3 ppm, triplet; ~4.2 ppm, quartet), the chemical shift of the O-CH₂ protons in the ester intermediate is slightly different from the O-CH₂ protons in the final hydrazide product. Compare the spectrum of your product with a known spectrum of the starting ester to confirm.

    • HPLC Analysis: The ester is significantly less polar than the hydrazide product. It will have a much longer retention time on a reverse-phase column. Run an HPLC of your starting ester to confirm the retention time.

    • Process Optimization:

      • Use a molar excess of hydrazine hydrate (typically 2-5 equivalents) to drive the reaction to completion.

      • Ensure the reaction is heated to reflux in a suitable solvent (e.g., ethanol) for a sufficient period (often 4-12 hours).[4]

      • Monitor the reaction by TLC, staining with an appropriate agent (like potassium permanganate) to visualize the disappearance of the starting ester spot.

Question 3: My LC-MS analysis shows a peak with a mass that is approximately double my product's mass, minus two water molecules. What is this impurity?

Answer:

This impurity is likely the N,N'-bis[2-(4-isopropylphenoxy)acetyl]hydrazine .

  • Causality: This diacylhydrazine by-product forms when one molecule of hydrazine reacts with two molecules of the ethyl 2-(4-isopropylphenoxy)acetate intermediate. This can happen under several conditions:

    • Localized Deficiency of Hydrazine: If the ester is added too quickly to the hydrazine or if mixing is poor, localized regions will have a high ester-to-hydrazine ratio, favoring the formation of the di-substituted product.

    • High Temperatures: While heat is required for the reaction, excessively high temperatures can sometimes promote the second acylation.[5]

    • Oxidative Coupling: It's also possible for two molecules of the desired hydrazide product to undergo oxidative coupling to form the diacylhydrazine, though this is less common during the primary synthesis.[6]

  • Troubleshooting & Verification Protocol:

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass for the impurity. The expected molecular formula is C₂₂H₂₈N₂O₄, with a monoisotopic mass of 384.2049 g/mol . Your HRMS data should match this value closely.

    • ¹H NMR Analysis: The diacylhydrazine structure is symmetrical. You would expect to see only one set of signals for the 4-isopropylphenoxyacetyl moiety, but the NH proton signal will be different (and may be significantly downfield) compared to the product's -NHNH₂ protons. The integration of the aromatic and aliphatic protons relative to the NH proton will also differ.

    • Preventative Measures:

      • Add the ester solution dropwise to a stirred solution of excess hydrazine hydrate. This maintains a high hydrazine-to-ester ratio throughout the addition.

      • Maintain moderate reaction temperatures (e.g., refluxing ethanol) and avoid overheating.

Question 4: I see a minor, isomeric impurity in my product that I can't easily remove by recrystallization. What could it be?

Answer:

A likely isomeric impurity is the C-alkylation product , 2-alkyl-4-isopropylphenol, which has been carried through the synthesis.

  • Causality: During the Williamson ether synthesis, the phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[7] While O-alkylation is generally favored, certain conditions can increase the amount of the C-alkylated by-product:

    • Solvent Choice: Protic solvents (like water or ethanol) can form hydrogen bonds with the phenoxide oxygen, sterically hindering it and making the carbon atoms of the ring more accessible nucleophiles.[7] Polar aprotic solvents like DMF or DMSO favor O-alkylation.[1][2]

    • Counter-ion: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can also influence the O/C alkylation ratio.[1]

    This C-alkylated phenol, being an isomer of the desired O-alkylated ester, may have similar physical properties, making it difficult to separate. It will not react with hydrazine and will remain as an impurity.

  • Troubleshooting & Verification Protocol:

    • 2D NMR Spectroscopy: Advanced NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can definitively distinguish between O- and C-alkylation. An HMBC experiment would show a correlation between the methylene protons of the acetate group and the oxygen-bearing carbon of the phenyl ring in the desired product, whereas no such correlation would exist for the C-alkylated isomer.

    • LC-MS/MS Fragmentation: The mass of the impurity will be identical to the desired product. However, fragmentation patterns in MS/MS may differ, allowing for differentiation.

    • Process Optimization:

      • Use a polar aprotic solvent like DMF, DMSO, or acetonitrile for the Williamson ether synthesis.[1]

      • Use a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are well-established for promoting O-alkylation of phenols.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal analytical techniques for routine purity checks of the final product?

For routine analysis, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard.[1] A reverse-phase C18 column with a gradient elution using acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) provides excellent separation of the starting materials, intermediate, final product, and most common by-products. Detection at a wavelength around 220 nm or 275 nm is typically effective for the aromatic chromophore.

Q2: Hydrazine is a known genotoxic impurity. How can I test for its presence and ensure its removal?

Residual hydrazine is a critical safety parameter. Due to its lack of a chromophore and high polarity, it is challenging to detect by standard HPLC-UV.

  • Recommended Method: The most common approach involves derivatization followed by analysis.[1][9] Reacting the sample with an aldehyde (e.g., p-dimethylaminobenzaldehyde or salicylaldehyde) forms a hydrazone, which is highly UV-active and can be quantified by HPLC-UV or LC-MS.[9]

  • Alternative Method: Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD) can also be used after derivatization.[5]

  • Removal: Hydrazine is highly water-soluble. Thorough aqueous washes during the workup of the final product or recrystallization from a suitable solvent system are typically effective at purging residual hydrazine to acceptable levels (often <1 ppm).

Q3: What should I do if my product appears oily or fails to crystallize?

This is almost always a sign of significant impurities.

  • Confirm Identity: First, confirm that you have synthesized the desired product. Run a quick ¹H NMR or LC-MS to ensure the major component is correct.

  • Identify Impurities: Use HPLC or LC-MS to identify the major impurities. The most common culprits are unreacted starting materials or the ester intermediate.

  • Purification Strategy:

    • High Levels of Ester Intermediate: If the ester is the main contaminant, you can try to force the hydrazinolysis reaction to completion by re-subjecting the crude material to the reaction conditions (more hydrazine hydrate, reflux).

    • High Levels of Phenol Starting Material: An acid-base extraction can be effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a weak base (like a dilute sodium bicarbonate solution). The acidic 4-isopropylphenol will be extracted into the aqueous layer, while the neutral hydrazide product remains in the organic layer.

    • Column Chromatography: If other impurities are present, silica gel column chromatography is a reliable method for purification. A gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point.

Q4: How can I assess the stability of my synthesized this compound?

A forced degradation study is the best way to understand the intrinsic stability of the molecule.[10][11] This involves subjecting the compound to harsh conditions to deliberately induce degradation and identify the resulting products.

  • Protocol Overview:

    • Prepare separate solutions of the purified compound.

    • Expose them to the following conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C

      • Base Hydrolysis: 0.1 M NaOH at room temperature

      • Oxidation: 3% H₂O₂ at room temperature[12]

      • Thermal: Solid sample at 80 °C

      • Photolytic: Solution exposed to UV light (e.g., 254 nm)

    • Analyze the samples by a stability-indicating HPLC method at various time points (e.g., 2, 8, 24 hours) to identify and quantify any degradation products. The primary degradation product under hydrolytic conditions is expected to be 2-(4-isopropylphenoxy)acetic acid .

Section 3: Data, Protocols, and Visualizations

Table 1: Summary of Potential Impurities and Analytical Signatures
Impurity NameStructureFormation StageTypical Analytical Signature
4-IsopropylphenolC₉H₁₂OStarting MaterialHPLC: Early eluting peak. MS: [M+H]⁺ at m/z 137.2. ¹H NMR: Absence of -OCH₂CONHNH₂ signals.
Ethyl 2-(4-isopropylphenoxy)acetateC₁₃H₁₈O₃IntermediateHPLC: Late eluting peak. MS: [M+H]⁺ at m/z 223.1. ¹H NMR: Signals for ethyl group (CH₃ triplet, CH₂ quartet).
N,N'-bis[2-(4-isopropylphenoxy)acetyl]hydrazineC₂₂H₂₈N₂O₄Hydrazinolysis By-productHPLC: Very late eluting peak. MS: [M+H]⁺ at m/z 385.2. ¹H NMR: Symmetrical structure, absence of -NH₂ protons.
2-(4-isopropylphenoxy)acetic acidC₁₁H₁₄O₃Degradation ProductHPLC: Elutes earlier than product. MS: [M+H]⁺ at m/z 209.1. ¹H NMR: Presence of a broad -COOH proton signal.
HydrazineN₂H₄ReagentDerivatization HPLC/GC: Requires specific method for detection. Not seen in standard analysis.[9]
Experimental Protocol: HPLC-UV Method for Purity Analysis

This protocol provides a general method for assessing the purity of this compound and detecting common impurities.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a sample solution of ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Inject the sample onto the HPLC system.

    • Identify peaks based on their retention times relative to known standards (if available).

    • Calculate the area percentage of each peak to determine purity and impurity levels.

Diagrams and Workflows
Synthetic Pathway and Key Impurity Origins

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrazinolysis SM1 4-Isopropylphenol Intermediate Ethyl 2-(4-isopropylphenoxy)acetate SM1->Intermediate O-Alkylation (Desired) Impurity_SM1 Impurity: Unreacted 4-Isopropylphenol SM1->Impurity_SM1 Incomplete Reaction Impurity_C Impurity: C-Alkylation Product SM1->Impurity_C Side Reaction SM2 Ethyl Chloroacetate SM2->Intermediate Base K2CO3, DMF Base->SM1 Product This compound Intermediate->Product Impurity_Int Impurity: Unreacted Intermediate Intermediate->Impurity_Int Incomplete Reaction Impurity_Diacyl Impurity: Diacylhydrazine Intermediate->Impurity_Diacyl Side Reaction Reagent Hydrazine Hydrate, EtOH Reagent->Product

Caption: Synthetic route and points of impurity introduction.

Troubleshooting Logic Flow for an Unknown Impurity

Troubleshooting_Flow Start Unknown Peak Observed in HPLC/NMR LCMS Run LC-MS Analysis Start->LCMS CheckMass Compare m/z to Expected Impurities LCMS->CheckMass Isomer Mass Matches Product? CheckMass->Isomer No Match Mass Matches Known Impurity? CheckMass->Match Yes NMR_2D Perform 2D NMR (HMBC, COSY) Isomer->NMR_2D Yes Unknown Mass is Novel/ Unexpected Isomer->Unknown No ID_C_Alkyl Identify as C-Alkylation Isomer NMR_2D->ID_C_Alkyl ID_Known Impurity Identified (e.g., SM, Intermediate) Match->ID_Known HRMS Obtain High-Resolution Mass and Formula Unknown->HRMS ForcedDeg Compare to Forced Degradation Profile HRMS->ForcedDeg StructureElucid Structure Elucidation Required ForcedDeg->StructureElucid

Caption: Decision tree for identifying unknown impurities.

References

  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • Google Patents. (2022). CN114516819A - Preparation method of N, N' -diacetyl hydrazine.
  • Li, M., & Thompson, R. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(10).
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Reddy, G. R., et al. (2011). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Der Pharma Chemica, 3(6), 423-429.
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes. Retrieved from [Link]

  • Ayoob, A. I., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(7), 3231-3238.
  • ResearchGate. (1996). N,N'-Diphenyl-NN-bis[(acetylthio)acetyIJhydrazine.
  • Singh, R., & Rehman, Z. (2013). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 976-984.
  • Dudipala, A., et al. (2020). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Pharmaceutical and Medical Research, 8(2), 1-10.
  • Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(2), 77-83.
  • ResearchGate. (2025). Different steps involved for the formation of N,N'‐diacylhydrazine.
  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • ChemBK. (2024). Acetyl hydrazine. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2022).
  • Journal of Pharmaceutical Analysis. (2021). Endogenous ribonucleotides (RNs) and deoxyribonucleotides (dRNs) are important metabolites. Semantic Scholar.
  • Hertkorn, N., et al. (2013).
  • Google Patents. (2010). CN101823982A - Method for preparing hydrazine ethyl acetate hydrochloride.
  • Al-Ghorbani, M., et al. (2022). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Future Journal of Pharmaceutical Sciences, 8(1), 3.
  • Taha, M., et al. (2016). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 21(11), 1548.
  • Gholipour, H., et al. (2023). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances, 13(1), 1-15.
  • Francis Academic Press. (2023).
  • Gholipour, H., et al. (2023).
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]1-ethers/etherification.shtm)

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Technical Support Center: Recrystallization of 2-(4-Isopropylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-Isopropylphenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the scientific principles and practical techniques necessary to achieve high purity and yield.

Troubleshooting Guide: Common Recrystallization Issues

This section directly addresses specific problems you may encounter during the recrystallization of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Failure to Dissolve - Inappropriate solvent: The compound has low solubility in the chosen solvent even at elevated temperatures. - Insufficient solvent: The volume of solvent is not enough to dissolve the amount of solid. - Insoluble impurities: The undissolved material may be an insoluble impurity.- Solvent Selection: Test the solubility of a small amount of your compound in various solvents of differing polarities (e.g., ethanol, methanol, ethyl acetate, toluene, or a mixture like ethanol/water). An ideal solvent dissolves the compound when hot but not at room temperature.[1][2] - Incremental Solvent Addition: Add the hot solvent in small portions to the heated crude product until dissolution is just complete.[3] - Hot Filtration: If impurities remain in the hot solution, perform a hot gravity filtration to remove them before allowing the solution to cool.[4]
"Oiling Out" - Low melting point of the compound: The melting point of the compound is below the boiling point of the solvent. - High concentration of impurities: Impurities can depress the melting point of the compound.[5] - Solution cooled too rapidly: Rapid cooling can favor the formation of a supersaturated oil over crystals.[6]- Reheat and Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[5] - Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[5] - Change Solvent System: Use a lower-boiling point solvent or a mixed solvent system.
No Crystal Formation - Too much solvent used: The solution is not saturated enough for crystals to form upon cooling.[5][7] - Supersaturation: The solution is supersaturated, and nucleation has not been initiated.[5] - Insufficient cooling time: The solution may not have had enough time to crystallize.- Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration, then allow it to cool again.[7] - Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of the pure compound.[5][8] - Patience and Colder Temperatures: Allow the solution to stand undisturbed for a longer period. If no crystals form at room temperature, place the flask in an ice bath.[6]
Low Yield - Too much solvent used: A significant amount of the compound remains dissolved in the mother liquor.[7][8] - Premature crystallization: Crystals formed during hot filtration and were lost.[6] - Washing with warm solvent: Using a solvent that is not ice-cold to wash the crystals can redissolve the product.[8]- Minimize Solvent: Use the minimum amount of hot solvent necessary for complete dissolution.[8] - Keep it Hot: During hot filtration, use a pre-heated funnel and flask, and add a small excess of solvent to prevent premature crystallization.[4] - Ice-Cold Wash: Wash the collected crystals with a minimal amount of ice-cold solvent.[4]
Crystals are Colored - Colored impurities present: The crude material contains colored byproducts.- Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb your product as well.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing this compound?

A1: Based on the structure of this compound, which contains both polar (acetohydrazide) and nonpolar (isopropylphenoxy) moieties, polar protic solvents are a good starting point. Ethanol is often a suitable solvent for recrystallizing acetohydrazide derivatives.[9][10] However, the ideal solvent must be determined experimentally. A good recrystallization solvent should dissolve the compound when hot but sparingly when cold.[2] We recommend testing small-scale solubility in ethanol, methanol, and isopropanol. If the compound is too soluble in these at room temperature, consider a mixed solvent system, such as ethanol-water.[11]

Q2: How do I perform a mixed-solvent recrystallization?

A2: A mixed-solvent system is used when no single solvent has the ideal solubility characteristics. You will need a pair of miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).

  • Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol).

  • While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity).

  • Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly. The decrease in solubility will induce crystallization.[4]

Q3: My crystals formed too quickly. Is this a problem?

A3: Yes, rapid crystal formation can be problematic. When crystals form too quickly, impurities can become trapped within the crystal lattice, which defeats the purpose of recrystallization.[7] Ideal crystallization should occur slowly, over a period of 15-30 minutes, allowing for the formation of well-defined, pure crystals.[7] If your crystals are "crashing out" of solution immediately upon cooling, try redissolving them in the same solvent and adding a small excess of the solvent before allowing it to cool more slowly.[7]

Q4: How can I be sure my recrystallized product is pure?

A4: The purity of your recrystallized this compound can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that is close to the literature value. Impurities tend to broaden and depress the melting point range.[6]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Analysis: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify the presence of impurities.

Detailed Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale trials.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate) at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal and then reheat to boiling for a few minutes.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying oven to remove all traces of solvent.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization process.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool outcome Observe Outcome cool->outcome oil Oiling Out? outcome->oil Liquid Layer Forms no_xtal No Crystals? outcome->no_xtal Clear Solution Remains low_yield Low Yield? outcome->low_yield Few Crystals Form success Pure Crystals outcome->success Good Crystal Formation oil->no_xtal No reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oil->reheat_add_solvent Yes no_xtal->low_yield No evaporate Evaporate Excess Solvent no_xtal->evaporate Yes induce Induce Crystallization (Scratch/Seed) low_yield->induce Yes check_solvent Re-evaluate Solvent Choice low_yield->check_solvent No reheat_add_solvent->cool evaporate->cool induce->success check_solvent->start

Recrystallization Troubleshooting Flowchart

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • ThoughtCo. (2025, June 9). Troubleshooting Problems in Crystal Growing. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ResearchGate. (2023, May 16). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. Retrieved from [Link]

  • MDPI. (2023, July 7). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

Sources

Stability issues of 2-(4-Isopropylphenoxy)acetohydrazide in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a centralized resource for researchers, scientists, and drug development professionals working with 2-(4-Isopropylphenoxy)acetohydrazide. We address common stability issues encountered in various solvents during experimental workflows, providing troubleshooting advice and validated protocols to ensure the integrity of your results. Our approach is grounded in established principles of chemical stability, drawing upon data from forced degradation studies and the known reactivity of the hydrazide and phenoxyacetic acid moieties.[1][2][3][4]

Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?

The molecule possesses two key functional groups susceptible to degradation: the hydrazide moiety and the phenoxy ether linkage. Therefore, the primary stability concerns are:

  • Oxidation: The hydrazide group is susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.[5][6] This can lead to the formation of colored diazene species or other oxidative byproducts.[7][8]

  • Hydrolysis: The acetohydrazide bond can be cleaved by water, a reaction that is significantly accelerated under both acidic and basic conditions.[3][9][10] This degradation pathway results in the formation of 2-(4-isopropylphenoxy)acetic acid and hydrazine.

  • Photodegradation: Aromatic ethers and compounds with structures similar to phenoxyacetic acid can be sensitive to light, particularly UV radiation.[11][12][13] Exposure can lead to cleavage of the ether bond or other photochemical reactions.

Q2: How does the choice of solvent impact the stability of my compound?

Solvent selection is critical for maintaining the stability of this compound.

  • Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can participate directly in hydrolysis reactions. Aqueous solutions are particularly challenging, and their pH must be carefully controlled. While ethanol is often used for recrystallization, indicating good solubility, long-term storage in alcoholic solvents may still permit slow hydrolysis.[14]

  • Aprotic Polar Solvents (e.g., DMSO, Acetonitrile): These are generally preferred for stock solutions and long-term storage as they do not directly participate in hydrolysis. However, they can dissolve atmospheric oxygen, which may lead to oxidation over time.[5] DMSO is a common solvent for biological testing of similar compounds.[14]

  • Halogenated Solvents (e.g., Dichloromethane): While useful for synthesis, some halogenated solvents can generate radical species under UV light, which can accelerate the degradation of photosensitive compounds like phenoxazines.[13]

Q3: What are the most likely degradation products I should be monitoring?

Based on the known reactivity, the two most probable degradation products are:

  • 2-(4-isopropylphenoxy)acetic acid: The product of hydrolytic cleavage.

  • Aryl Diazene/Azo compounds: Products of oxidation. These are often highly colored.[8]

Q4: What are the optimal storage conditions for solutions of this compound?

For maximum stability, solutions should be stored under the following conditions:

  • Solvent: Use a dry, aprotic solvent like acetonitrile or DMSO.

  • Temperature: Store at low temperatures (-20°C or -80°C).

  • Atmosphere: Purge the solvent and the vial headspace with an inert gas (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light by using amber vials and storing them in the dark.

Troubleshooting Guide: Common Experimental Issues
Issue: My solution has developed a yellow or reddish tint over time.
  • Probable Cause: This is a classic indicator of oxidation.[7][8] The hydrazide moiety can be oxidized to form highly colored diazene or other related products. The reaction is often catalyzed by trace metal ions and atmospheric oxygen.[5][6]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Avoid using old stock solutions. Prepare solutions fresh from solid material for each experiment.

    • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Use High-Purity Solvents: Ensure your solvents are of high purity and free from metal contaminants.

    • Consider Chelating Agents: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like EDTA may help, although its effectiveness can vary.[15]

Issue: HPLC analysis shows a growing peak that corresponds to 2-(4-isopropylphenoxy)acetic acid.
  • Probable Cause: This indicates hydrolysis of the hydrazide functional group.[10] This process is significantly faster in aqueous solutions with a non-neutral pH.

  • Troubleshooting Steps:

    • Control pH: If working in an aqueous medium, ensure the solution is buffered to a neutral pH (around 7.0). Avoid acidic or basic conditions unless they are a required part of the experiment.

    • Switch to Aprotic Solvents: For stock solutions or intermediate dilutions, use aprotic solvents such as acetonitrile or DMSO to prevent hydrolysis.

    • Minimize Water Content: Use anhydrous solvents whenever possible.

Issue: My experimental results are inconsistent, especially when comparing data from different days.
  • Probable Cause: This could be due to either photodegradation or slow, ongoing oxidation/hydrolysis. Phenoxyacetic acid derivatives are known to be susceptible to photodegradation.[11][12] Inconsistent exposure to ambient light can lead to variable levels of degradation.

  • Troubleshooting Steps:

    • Protect from Light: Consistently use amber glass vials or wrap vials in aluminum foil. Minimize the exposure of solutions to direct laboratory light.

    • Standardize Solution Handling: Prepare fresh solutions for each set of experiments. If a stock solution must be used over several days, aliquot it into single-use vials to avoid repeated freeze-thaw cycles and exposure to air.

    • Run a Control: Analyze a sample of your stock solution at the beginning and end of each experimental day to quantify any degradation that may have occurred.

Data Summary: Expected Stability Profile

The following table summarizes the expected stability of this compound under various stress conditions, based on the known chemistry of its functional groups. This serves as a predictive guide for experimental design.

Stress ConditionCommon SolventsExpected Degradation RatePrimary Degradation Product(s)
Acidic (pH < 4) Water, Aqueous BuffersHigh2-(4-isopropylphenoxy)acetic acid
Neutral (pH ~7) Water, Aqueous BuffersLow to Moderate2-(4-isopropylphenoxy)acetic acid
Basic (pH > 9) Water, Aqueous BuffersHigh2-(4-isopropylphenoxy)acetic acid
Oxidative (H₂O₂) Water, AcetonitrileHighOxidized species (e.g., diazenes)
Photolytic (UV Light) All SolventsModerate to HighPhotoproducts (e.g., 4-isopropylphenol)
Thermal (Heat) All SolventsModerateAll pathways may be accelerated
Inert (Aprotic) Anhydrous DMSO, AcetonitrileVery Low (if protected from light/air)N/A
Visualized Workflows and Degradation Pathways

The following diagrams illustrate the primary degradation pathways and a recommended workflow for conducting a stability study.

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway parent This compound h2o + H₂O (Acid/Base Catalyzed) parent->h2o o2 + [O] (O₂, Metal Ions) parent->o2 acid 2-(4-isopropylphenoxy)acetic acid h2o->acid hydrazine Hydrazine h2o->hydrazine diazene Aryl Diazene / Oxidized Products o2->diazene

Caption: Primary degradation pathways for this compound.

cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis stock Prepare Stock Solution (e.g., in Acetonitrile) acid Acidic (0.1M HCl) stock->acid base Basic (0.1M NaOH) stock->base oxid Oxidative (3% H₂O₂) stock->oxid photo Photolytic (UV Lamp) stock->photo thermal Thermal (60°C) stock->thermal neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxid->neutralize photo->neutralize thermal->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS neutralize->hplc data Identify & Quantify Degradants hplc->data

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to identify potential degradation products and pathways for this compound, as recommended by ICH guidelines.[1][3]

1. Materials & Reagents:

  • This compound (solid)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • Hydrochloric Acid (HCl), 1.0 M

  • Sodium Hydroxide (NaOH), 1.0 M

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials

  • Photostability chamber (with UV and visible light source)

  • Calibrated oven or water bath

2. Preparation of Stock and Control Samples:

  • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

  • Unstressed Control: Dilute the stock solution with a 50:50 ACN:water mixture to a final concentration of 0.1 mg/mL. Immediately transfer to an amber HPLC vial and store at 4°C. This is your T=0 sample.

3. Application of Stress Conditions: For each condition, prepare a sample in a sealed vial. Aim for 5-20% degradation.[10]

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M HCl.

    • Heat at 60°C for 4 hours (or until sufficient degradation is observed).

    • Cool to room temperature and neutralize with 0.2 M NaOH.

    • Dilute to a final volume of 10 mL with 50:50 ACN:water.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 0.2 M HCl.

    • Dilute to a final volume of 10 mL with 50:50 ACN:water.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final volume of 10 mL with 50:50 ACN:water.

  • Thermal Degradation:

    • Dilute 1 mL of stock solution to 10 mL with 50:50 ACN:water.

    • Heat in a sealed vial at 70°C for 48 hours, protected from light.

  • Photodegradation:

    • Dilute 1 mL of stock solution to 10 mL with 50:50 ACN:water.

    • Expose the solution in a quartz or clear glass vial to a light source as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • Keep a control sample wrapped in aluminum foil next to the exposed sample.

4. Sample Analysis:

  • Analyze all samples (including the T=0 control) using a stability-indicating HPLC method.

  • Method Parameters (Example):

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm and 275 nm. Use a Diode Array Detector (DAD) to check for peak purity.

    • Mass Spectrometry (LC-MS): If available, use LC-MS to aid in the identification of degradation products.[16][17]

5. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the T=0 control.

  • Calculate the percentage degradation of the parent compound.

  • Identify and quantify major degradation products (as a percentage of the total peak area).

  • Use DAD and MS data to propose structures for the unknown degradants.

References
  • Bolisetty, R. et al. (n.d.). Hydrazide derivatives produce active oxygen species as hydrazine. PubMed. Available at: [Link]

  • Bobbitt, J. M. et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Jefferson Digital Commons. Available at: [Link]

  • Bobbitt, J. M. et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. Available at: [Link]

  • Sokolova, I. V. et al. (n.d.). Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation. ResearchGate. Available at: [Link]

  • (n.d.). Oxidation of hydrazones to the corresponding diazo compound. Google Patents.
  • Al-Ostath, R. A. et al. (2023). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. PMC - NIH. Available at: [Link]

  • Al-Azzawi, A. M. J. (2021). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available at: [Link]

  • (n.d.). Oxidation of Hydrazine in Aqueous Solutions. DTIC. Available at: [Link]

  • Getoff, N. (n.d.). Plot showing the temporal loss of the four phenoxyacetic acids as... ResearchGate. Available at: [Link]

  • Popławska, M. et al. (2019). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. PMC - NIH. Available at: [Link]

  • Rawat, T. & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • (n.d.). III Analytical Methods. Available at: [Link]

  • Kumar, V. (2021). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]

  • Li, Y. et al. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Available at: [Link]

  • Patel, P. et al. (2019). Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]

  • Kumar, V. & Kumar, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Devi, P. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. Available at: [Link]

  • (n.d.). Hydrazine. Wikipedia. Available at: [Link]

  • (n.d.). Analytical Methods. OPUS. Available at: [Link]

  • Dai, Y. et al. (2013). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available at: [Link]

  • (n.d.). Phenoxyacetic Acid. PubChem. Available at: [Link]

  • Kusanur, R. A. & Badami, B. V. (2009). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. PMC - NIH. Available at: [Link]

  • Ziener, U. et al. (2024). New Insights into the Photostability of Phenoxazines. ChemistryViews. Available at: [Link]

  • Oh, K. H. & Tuovinen, O. H. (1991). Bacterial degradation of phenoxy herbicide mixtures 2,4-D and MCPP. PubMed. Available at: [Link]

  • Dao, T. H. et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PMC - PubMed Central. Available at: [Link]

Sources

Overcoming poor solubility of 2-(4-Isopropylphenoxy)acetohydrazide in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Isopropylphenoxy)acetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with this compound, particularly its characteristically poor aqueous solubility. Here, we provide field-proven insights and detailed protocols to ensure the reliability and reproducibility of your results.

Troubleshooting Guide: Overcoming Solubility Issues

Poor aqueous solubility is a common hurdle in drug discovery and can significantly impact assay results by causing compound precipitation.[1][2] This guide provides a systematic approach to effectively solubilize and handle this compound for consistent experimental outcomes.

Q1: My this compound is not dissolving in my standard aqueous assay buffer. What should I do first?

A1: Start by creating a concentrated stock solution in an appropriate organic solvent.

Directly dissolving a hydrophobic compound like this compound in an aqueous medium is often unsuccessful. The standard and most effective practice is to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common first choice due to its powerful solubilizing properties and compatibility with many biological assays.[1]

Underlying Principle: The "like dissolves like" principle is at play. The organic nature of DMSO can disrupt the crystal lattice forces of the compound more effectively than water. This high-concentration stock can then be serially diluted into your aqueous assay buffer, a process often referred to as "crashing out" the compound into a fine, and hopefully stable, suspension or solution.

Recommended Initial Solvents:

SolventTypeKey Considerations
DMSO Aprotic, PolarExcellent solubilizing power. Can be cytotoxic at >1% v/v in some cell-based assays. Ensure final concentration is low and consistent across all experiments, including vehicle controls.
Ethanol (EtOH) Protic, PolarLess toxic than DMSO for many cell lines. May be less effective at solubilizing highly lipophilic compounds.
DMF Aprotic, PolarStrong solubilizing power, similar to DMSO. Higher toxicity and should be used with caution.
Q2: I've dissolved the compound in DMSO, but it precipitates immediately when I add it to my aqueous buffer. How can I prevent this?

A2: This is a classic sign of supersaturation and poor aqueous solubility. The DMSO dissolves the compound, but when this solution is diluted into water, the DMSO disperses, leaving the compound unable to stay in the aqueous solution.[2][3]

Here is a systematic workflow to troubleshoot this common issue:

G cluster_0 start Problem: Precipitation upon dilution in aqueous buffer stock 1. Lower Stock Concentration (e.g., from 50 mM to 10 mM in DMSO) dilution 2. Modify Dilution Technique (e.g., vortex vigorously while adding stock) physical 3. Apply Physical Methods (e.g., Sonication, Gentle Warming) formulation 4. Explore Formulation Aids (e.g., Surfactants, Cyclodextrins) success Success: Compound is Solubilized in Assay

Detailed Steps & Rationale:

  • Lower the Stock Concentration: A very high stock concentration (e.g., >20 mM) requires a large dilution factor, which increases the probability of precipitation. Try preparing a new stock at 10 mM or even 1 mM in DMSO. This reduces the localized concentration shock upon dilution.

  • Modify the Dilution Technique: Avoid adding the DMSO stock as a single drop to a static buffer. Instead, add the stock solution dropwise into the vortex of the vigorously stirring or vortexing assay buffer. This rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate.

  • Use Physical Methods:

    • Sonication: After dilution, place the solution in a bath sonicator for 5-10 minutes. The high-frequency sound waves can break up small precipitate particles and aid in creating a homogenous dispersion.[4]

    • Gentle Warming: Briefly warming the solution to 37°C can increase the kinetic solubility of the compound.[5] However, be cautious and confirm that the compound and other assay components are stable at this temperature.

  • Consider Formulation Aids (Advanced): If the above methods fail, more advanced formulation strategies may be necessary, particularly for in vivo studies.

    • Surfactants: Adding a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 (typically 0.01-0.1%) to the assay buffer can help maintain solubility.[5][6] Crucially, a vehicle control with the surfactant alone must be run to check for assay interference.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing their apparent water solubility.[7][8][9] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[10]

Frequently Asked Questions (FAQs)

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: This is highly dependent on the cell line being used. As a general rule of thumb, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. Some robust cell lines may tolerate up to 1%, but this should be experimentally verified. It is imperative to run a vehicle control experiment where you add the same final concentration of DMSO (without the compound) to your cells to assess its effect on viability and any other assay readouts.

Q4: How should I prepare a stock solution of this compound?

A4: Here is a standard, self-validating protocol for preparing a 10 mM stock solution in DMSO.

Protocol: Preparation of a 10 mM Stock Solution

Materials:

  • This compound (MW: 208.26 g/mol )

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Amber glass vial or a clear vial wrapped in foil

  • Vortex mixer and/or bath sonicator

Procedure:

  • Weigh the Compound: Accurately weigh out approximately 2.08 mg of the compound and record the exact weight.

    • Rationale: Starting with a precise weight is critical for an accurate final concentration.

  • Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO needed:

    • Volume (µL) = (Weight (mg) / 208.26 g/mol ) * 100,000

    • Example: For 2.08 mg, you would need exactly 1000 µL (1 mL) of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Solubilize: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids remain, place the vial in a bath sonicator for 10-15 minutes.[4] A brief, gentle warming (to 30-37°C) can be used as a final step if necessary.

  • Visual Confirmation: Ensure the solution is clear and free of any visible particulates. If particulates remain, the solution is not fully dissolved and may be supersaturated. Consider starting over at a lower target concentration (e.g., 5 mM).

  • Storage: Store the stock solution at -20°C or -80°C in an amber vial to protect it from light. Multiple freeze-thaw cycles can promote precipitation, so it is best practice to aliquot the stock solution into smaller, single-use volumes.[11]

Q5: Can changes in pH affect the solubility of my hydrazide compound?

A5: Yes, pH can significantly influence the solubility of compounds with ionizable groups.[12] The hydrazide functional group (-CONHNH₂) is weakly basic due to the lone pair of electrons on the terminal nitrogen atom.[13]

  • In Acidic Conditions (Low pH): The hydrazide group can become protonated (-CONHNH₃⁺). This positive charge generally increases the polarity and aqueous solubility of the molecule.

  • In Neutral to Basic Conditions (High pH): The hydrazide group will be in its neutral, less polar form, which typically results in lower aqueous solubility.

Therefore, if your assay buffer is neutral or slightly basic (e.g., pH 7.4), the compound will be in its least soluble state. Adjusting the buffer to a slightly more acidic pH (e.g., pH 6.0-6.5) may improve solubility, but you must first confirm that this pH change does not negatively impact your assay's biological components (e.g., enzyme activity, cell health).[12]

References

  • Shargel, L., & Yu, A. B. C. (2015). Applied Biopharmaceutics & Pharmacokinetics, 7th Edition. McGraw-Hill Education. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?[Link]

  • Alavijeh, M. S., Chishty, M., Qaiser, M. Z., & Palmer, A. M. (2005). Drug metabolism and pharmacokinetics in drug discovery. Current Opinion in Pharmacology, 5(5), 557-563. [Link]

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413-420. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews Drug discovery, 3(12), 1023-1035. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302-1308. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews, 65(1), 315-499. [Link]

Sources

Preventing degradation of 2-(4-Isopropylphenoxy)acetohydrazide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Isopropylphenoxy)acetohydrazide

A Guide to Ensuring Stability During Storage and Experimentation

Welcome to the Technical Support Center for this compound (CAS No. 443905-53-1). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by its molecular structure, which features a hydrazide moiety (-CONHNH₂) and a phenoxy group. These functional groups make it susceptible to three main degradation pathways:

  • Hydrolysis: The amide bond in the acetohydrazide group is susceptible to cleavage by water, especially under acidic or basic conditions. This reaction would yield 4-isopropylphenol and acethydrazide. Hydrolysis is a common degradation pathway for many pharmaceutical molecules.[1]

  • Oxidation: Hydrazide and hydrazine derivatives are powerful reducing agents and are sensitive to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[2][3][4] This can lead to the formation of various oxidation products, including diimide and nitrogen gas.

Understanding these pathways is the first step in developing effective storage and handling strategies.[1][6]

Q2: What are the ideal storage conditions for solid this compound to ensure long-term stability?

A2: Based on the chemical properties of hydrazides and general best practices, the following conditions are recommended for storing the solid compound:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of all chemical reactions, including hydrolysis and oxidation.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Displacing air with an inert gas minimizes the risk of oxidation.[2][3] Hydrazines are known to be air-sensitive.[2]
Light Amber Vial / Opaque ContainerProtects the compound from light-induced degradation (photolysis).[2][3]
Moisture Tightly Sealed Container with DesiccantPrevents moisture ingress, which is critical for minimizing hydrolysis.[7][8] Hydrazones, a related compound class, are known to disproportionate in the presence of moisture.[8]

For optimal long-term stability, storing the compound in a desiccator within a refrigerator, under a nitrogen atmosphere, and in an amber glass vial is the most robust approach.

Q3: I've dissolved the compound in DMSO for my experiments. How should I store these stock solutions?

A3: Storing solutions requires additional care. While DMSO is a suitable solvent for many phenoxyacetohydrazide derivatives, it is also hygroscopic (absorbs moisture from the air).

Short-Term Storage (1-2 weeks):

  • Store at -20°C in small, single-use aliquots.

  • Use vials with tight-fitting caps (e.g., PTFE-lined) to minimize moisture absorption.

Long-Term Storage (>2 weeks):

  • Store at -80°C.

  • Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Each time a stock solution is thawed, it is exposed to atmospheric moisture, increasing the risk of hydrolysis.

Troubleshooting Guide

Problem 1: I'm seeing an unexpected peak in my HPLC chromatogram after storing my compound for a few months. How can I determine if it's a degradant?

Solution: This is a classic sign of potential degradation. A systematic approach, known as a forced degradation study, can help you identify the likely culprit.[1][5][9][10]

Forced Degradation Workflow

cluster_0 Forced Degradation Protocol cluster_1 Stress Conditions (ICH Q1A) start Pristine Compound Sample acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base ox Oxidation (e.g., 3% H₂O₂) start->ox heat Thermal Stress (e.g., 60°C) start->heat light Photostability (UV/Vis light) start->light analysis Analyze all samples by HPLC-UV/MS acid->analysis base->analysis ox->analysis heat->analysis light->analysis compare Compare chromatograms to control and stored sample analysis->compare

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Prepare Samples: Expose small, separate samples of your compound to mild acidic, basic, oxidative, thermal, and photolytic conditions.[5] For example:

    • Acid: Dissolve in a solution of 0.1M HCl.

    • Base: Dissolve in a solution of 0.1M NaOH.

    • Oxidation: Dissolve in a solution containing 3% hydrogen peroxide.

  • Analyze: Run these "stressed" samples, along with a control sample (freshly dissolved compound) and your stored sample, on your HPLC system.

  • Compare: Match the retention time of the unknown peak in your stored sample to the primary degradation peaks generated under the specific stress conditions. If the peak matches the one from the acid-stressed sample, hydrolysis is the likely cause. If it matches the peroxide-stressed sample, it's likely an oxidation product.

  • Confirm Identity: Use mass spectrometry (MS) to confirm the mass of the degradant peak and elucidate its structure.[11]

Problem 2: My assay results are inconsistent, and I suspect the compound is degrading in the aqueous assay buffer during the experiment.

Solution: This is a common issue, especially for compounds susceptible to hydrolysis. The stability in your final assay medium is as critical as its long-term storage stability.

Assessing In-Assay Stability

start Prepare compound in assay buffer t0 Time=0 min Analyze aliquot by HPLC (Control) start->t0 incubate Incubate at assay temperature start->incubate compare Compare peak area of parent compound (T=0 vs T=Final) t0->compare t_final Time=Final (e.g., 120 min) Analyze aliquot by HPLC incubate->t_final t_final->compare decision >5-10% loss? compare->decision stable Proceed with assay decision->stable No unstable Modify protocol: - Reduce incubation time - Adjust buffer pH decision->unstable Yes

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Isopropylphenoxy)acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is a perpetual endeavor. The hydrazide-hydrazone scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] This guide delves into the structure-activity relationship (SAR) of 2-(4-isopropylphenoxy)acetohydrazide analogs, providing a comparative analysis of their potential therapeutic applications. By examining the influence of various structural modifications on biological outcomes, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.

The this compound Core: A Promising Scaffold

The this compound molecule serves as a versatile backbone for the development of novel therapeutic candidates. Its structure comprises a phenoxy ring, an acetohydrazide linker, and a terminal hydrazide group. The isopropyl substituent on the phenoxy ring provides a key lipophilic feature that can influence membrane permeability and interaction with biological targets. The acetohydrazide moiety offers multiple points for chemical modification, allowing for the systematic exploration of the chemical space and the fine-tuning of pharmacological properties.

Synthesis of this compound Analogs: A Generalized Approach

The synthesis of this compound and its analogs typically follows a two-step procedure, as outlined in the workflow below. This method is adaptable for the introduction of various substituents on the phenoxy ring and for the derivatization of the terminal hydrazide group.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Derivatization (Optional) A 4-Isopropylphenol C Anhydrous K2CO3, Acetone A->C B Ethyl bromoacetate B->C D Ethyl 2-(4-isopropylphenoxy)acetate C->D Reflux E Ethyl 2-(4-isopropylphenoxy)acetate F Hydrazine hydrate, Ethanol E->F G This compound F->G Stir at RT H This compound I Aldehydes/Ketones H->I Condensation J Hydrazone Analogs I->J

Caption: General synthetic workflow for this compound and its hydrazone analogs.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed methodology for the laboratory-scale synthesis of the core compound.

Step 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)acetate

  • To a solution of 4-isopropylphenol (0.05 mol) in dry acetone (40 ml), add anhydrous potassium carbonate (0.075 mol) and ethyl bromoacetate (0.075 mol).[2]

  • Reflux the reaction mixture for 8-10 hours, monitoring the progress by thin-layer chromatography (TLC).[2]

  • After completion, cool the mixture and remove the solvent by distillation.

  • Triturate the residual mass with cold water to remove potassium carbonate and extract the product with diethyl ether (3 x 30 ml).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-isopropylphenoxy)acetate.

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl 2-(4-isopropylphenoxy)acetate (0.03 mol) in ethanol (20 ml).

  • Add hydrazine hydrate (0.045 mol) to the solution and stir the reaction mixture at room temperature for 7 hours.[2]

  • Monitor the reaction by TLC. Upon completion, concentrate the solution under reduced pressure.

  • Cool the residue, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to afford the pure this compound.

Comparative Analysis of Biological Activities

The biological profile of this compound analogs is significantly influenced by the nature and position of substituents on the phenoxy ring and modifications at the hydrazide terminus.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are known to exhibit a broad spectrum of antimicrobial activities.[3] The antimicrobial efficacy of phenoxyacetohydrazide analogs is largely dependent on the electronic properties of the substituents on the phenoxy ring.

Key SAR Insights for Antimicrobial Activity:

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as nitro or halo groups, on the phenoxy ring generally enhances antimicrobial activity. This is likely due to an increase in the acidity of the N-H proton of the hydrazide moiety, which may facilitate binding to microbial enzymes or other targets.

  • Lipophilicity: The isopropyl group at the para position of the phenoxy ring contributes to the lipophilicity of the molecule, which can enhance its ability to penetrate microbial cell membranes. Further modulation of lipophilicity through the introduction of other alkyl or halo substituents can be a viable strategy to optimize antimicrobial potency.

  • Hydrazone Formation: Conversion of the terminal hydrazide to a hydrazone by condensation with various aldehydes or ketones can significantly impact antimicrobial activity. The nature of the substituent on the aromatic ring of the aldehyde or ketone plays a crucial role in determining the spectrum and potency of activity.

Table 1: Comparative Antimicrobial Activity of Representative Phenoxyacetohydrazide Analogs

Compound IDR1 (Phenoxy Ring)R2 (Hydrazone)Target OrganismActivity (MIC in µg/mL)Reference
A1 4-ClHS. aureus32[3]
A2 4-NO2HS. aureus16[3]
A3 H4-NO2-benzylideneS. aureus0.16-63.00[3]
A4 H2,4-dichloro-benzylideneS. aureus-

Note: Data for direct analogs of this compound is limited in the literature. The presented data is from structurally related phenoxyacetohydrazide derivatives to illustrate general SAR trends.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[4]

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[4]

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Phenoxyacetohydrazide derivatives have also demonstrated promising anticancer activities.[5][6] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Key SAR Insights for Anticancer Activity:

  • Substitution on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring can significantly influence the cytotoxic potential of these analogs. For instance, the presence of halogen atoms or methoxy groups has been shown to modulate anticancer activity.

  • Derivatization of the Hydrazide Moiety: Conversion of the acetohydrazide to N'-arylidene derivatives can lead to a substantial increase in cytotoxicity against various cancer cell lines.[6] The electronic properties of the substituent on the arylidene moiety are critical, with both electron-donating and electron-withdrawing groups capable of enhancing activity, suggesting a complex interplay of factors.[7][8]

Table 2: Comparative Anticancer Activity of Representative Phenoxyacetohydrazide Analogs

Compound IDR1 (Phenoxy Ring)R2 (Hydrazone)Cancer Cell LineActivity (IC50 in µM)Reference
B1 H2-oxoindolin-3-ylideneSW620 (Colon)>50[6]
B2 H4-F-benzylideneSW620 (Colon)12.3[6]
B3 H4-Cl-benzylideneSW620 (Colon)9.8[6]
B4 H4-NO2-benzylideneLN-229 (Glioblastoma)0.77[7]

Note: The data presented is from structurally related compounds to highlight potential SAR trends for this compound analogs.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8]

G A Seed cells in a 96-well plate B Treat cells with compounds for 24-72h A->B C Add MTT solution and incubate for 2-4h B->C D Add solubilizing agent (e.g., DMSO) C->D E Measure absorbance at 570 nm D->E F Calculate cell viability E->F

Caption: Workflow for the MTT cell viability assay.

  • Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[9]

  • Treat the cells with various concentrations of the test compounds and incubate for a further 24 to 72 hours.

  • Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.[9]

  • Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Leave the plate at room temperature in the dark for 2 hours.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available literature on related phenoxyacetohydrazide analogs provides valuable insights into the key structural features that govern their antimicrobial and anticancer activities.

Future research in this area should focus on:

  • Systematic SAR Studies: A comprehensive investigation of the effects of various substituents at different positions of the phenoxy ring of the this compound core is warranted.

  • Exploration of Diverse Hydrazones: The synthesis and evaluation of a broad library of hydrazone derivatives will be crucial to identify analogs with enhanced potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most promising analogs will be essential for their further development.

References

  • Brevenal Hydrazide Derivatives' Structure-Activity Relationship. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

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  • Wang, Y., Li, Y., Zhang, Y., Li, J., & Yang, G. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 7, 567. [Link]

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  • Al-Ghorbani, M., Chetan, C. H., Khan, U. M., Choudhary, R. K., Kumar, K., & Yusuf, M. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. [Link]

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  • Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., Wadood, A., & Uddin, R. (2014). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules (Basel, Switzerland), 19(9), 13919–13931. [Link]

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A Comparative Analysis of the Bioactivity of Phenoxyacetohydrazide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the phenoxyacetohydrazide scaffold has emerged as a privileged structure, giving rise to a plethora of derivatives with a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of the bioactivity of these compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their anti-inflammatory, anti-angiogenic, anticancer, and antimicrobial properties. By synthesizing data from multiple studies, this document aims to elucidate structure-activity relationships and highlight the therapeutic potential of this versatile class of molecules.

The Phenoxyacetohydrazide Scaffold: A Foundation for Diverse Bioactivity

Phenoxyacetohydrazide, with its core structure of a phenyl ring linked to an acetohydrazide moiety via an ether bond, serves as a versatile template for chemical modification. The inherent chemical properties of this scaffold, including its ability to form stable hydrazones and engage in various biological interactions, have made it a focal point of drug discovery efforts.[1] The diverse biological activities reported for its derivatives underscore the scaffold's importance as a pharmacophore.[2]

General Synthetic Strategy

The synthesis of phenoxyacetohydrazide derivatives typically follows a straightforward and efficient two-step process. The first step involves the reaction of a substituted phenol with an haloacetate ester, such as ethyl chloroacetate, in the presence of a base like potassium carbonate to yield the corresponding phenoxyacetate ester. Subsequent treatment of the ester with hydrazine hydrate affords the desired phenoxyacetohydrazide derivative.[2][3] This robust synthetic route allows for the facile introduction of a wide variety of substituents on the phenyl ring, enabling the exploration of structure-activity relationships.

G cluster_synthesis General Synthesis of Phenoxyacetohydrazide Derivatives phenol Substituted Phenol intermediate Phenoxyacetate Ester phenol->intermediate Step 1: Etherification ester Haloacetate Ester ester->intermediate base Base (e.g., K2CO3) base->intermediate product Phenoxyacetohydrazide Derivative intermediate->product Step 2: Hydrazinolysis hydrazine Hydrazine Hydrate hydrazine->product

Caption: General two-step synthesis of phenoxyacetohydrazide derivatives.

Comparative Analysis of Bioactivities

The true value of the phenoxyacetohydrazide scaffold lies in the diverse and potent biological activities exhibited by its derivatives. The following sections provide a comparative analysis of their performance in key therapeutic areas, supported by experimental data from the literature.

Anti-inflammatory and Anti-angiogenic Activity

Several phenoxyacetohydrazide derivatives have demonstrated significant anti-inflammatory and anti-angiogenic properties.[2] The mechanism of action is often attributed to the inhibition of key enzymes such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and vascular endothelial growth factor (VEGF).[3][4]

A notable example is a series of morpholine-substituted phenoxyacetohydrazide derivatives. In one study, compound 6e exhibited a strong binding affinity for VEGF, COX-1, and COX-2 in molecular docking studies.[2] This was corroborated by in vitro and in vivo experiments, where the compound showed potent anti-inflammatory activity in a human red blood cell (HRBC) membrane stabilization assay and significant anti-angiogenic effects in a chick chorioallantoic membrane (CAM) model.[2]

CompoundTarget(s)In Vitro Anti-inflammatory Assay (IC50)In Vivo Anti-angiogenic ActivityReference
Compound 6e VEGF, COX-1, COX-2155 µg/mL (HRBC stabilization)Significant reduction in microvessel density in CAM model[2]
Diclofenac (Reference) COX-1, COX-2-Known anti-inflammatory and anti-angiogenic effects[2]

Causality Behind Experimental Choices: The HRBC membrane stabilization assay is a well-established in vitro model for assessing anti-inflammatory activity. The principle is that anti-inflammatory agents can protect the erythrocyte membrane from lysis induced by hypotonic solutions, correlating with their ability to stabilize lysosomal membranes in vivo. The CAM assay is a widely used in vivo model to study angiogenesis, as the chorioallantoic membrane of a developing chick embryo has a dense capillary network that is responsive to angiogenic and anti-angiogenic stimuli.

G cluster_pathway Anti-inflammatory & Anti-angiogenic Mechanism derivative Phenoxyacetohydrazide Derivative cox COX-1 / COX-2 derivative->cox Inhibition vegf VEGF derivative->vegf Inhibition prostaglandins Prostaglandins cox->prostaglandins Production angiogenesis Angiogenesis vegf->angiogenesis inflammation Inflammation prostaglandins->inflammation

Caption: Proposed mechanism for the anti-inflammatory and anti-angiogenic activity.

Anticancer Activity

The anticancer potential of phenoxyacetohydrazide derivatives has been another area of intense investigation. Their mechanism of action is believed to be multifactorial, including the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell survival and proliferation.[5]

For instance, certain phenoxyacetamide thiazole analogues have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).[6] One derivative, compound 8f , demonstrated a potent average IC50 value of approximately 13 µM and was found to regress tumor activity in both ascites and solid tumor models.[6] The anticancer effect was linked to the upregulation of HIF-1α and stabilization of p53, key regulators of cellular response to hypoxia and DNA damage, respectively.[6]

Derivative ClassCancer Cell LinesNotable CompoundIC50 ValueProposed MechanismReference
Phenoxyacetamide ThiazolesMCF-7, A549, EAC, DLA8f ~13 µM (average)HIF-1α upregulation, p53 stabilization[6]
Phenoxazine DerivativesKLM-1, MIA-PaCa-2 (pancreatic)Phx-1, Phx-3 Dose-dependent inhibitionInduction of apoptosis and necrosis, Bcl-2 downregulation[7]

Experimental Protocol: MTT Cytotoxicity Assay

A standard method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the phenoxyacetohydrazide derivatives for a defined period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

G cluster_workflow MTT Cytotoxicity Assay Workflow start Seed Cancer Cells in 96-well Plate treat Treat with Phenoxyacetohydrazide Derivatives start->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (e.g., 4h) add_mtt->incubate2 solubilize Solubilize Formazan Crystals (DMSO) incubate2->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 Value read->calculate

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Phenoxyacetohydrazide derivatives have also demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][3] The hydrazone derivatives, in particular, have shown significant potential.[1]

The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5]

Derivative Class/CompoundGram-positive BacteriaGram-negative BacteriaFungal StrainsReference
Hydrazones of Phenylacetic Acid Staphylococcus aureus (MIC: 1.95–15.62 µg/mL), Micrococcus luteus (MIC: 31.25 µg/mL)--[3]
Isonicotinic Acid Hydrazones Staphylococcus aureus, Bacillus subtilis (MIC: 1.95–7.81 µg/mL)--[1]
Angular Polycyclic Phenoxazines Bacillus subtilis (MIC: 20-80 µg/mL)Escherichia coli (MIC: 20-80 µg/mL)Candida albicans (MIC: 20-80 µg/mL)[8]
Nitrofurazone Analogues Staphylococcus spp., Bacillus spp. (MIC: 0.002–7.81 µg/mL)Enterobacteriaceae (MIC: 0.98–500 µg/mL)-[1]

Trustworthiness of Protocols: The determination of MIC values through broth microdilution is a standardized and widely accepted method in microbiology. The use of reference antibiotics (e.g., ampicillin, ciprofloxacin) as positive controls is crucial for validating the experimental results and providing a benchmark for the activity of the test compounds.

Structure-Activity Relationship (SAR) Insights

The diverse bioactivities of phenoxyacetohydrazide derivatives are intricately linked to their structural features. While a comprehensive SAR analysis is beyond the scope of this guide, some general trends can be observed from the available data:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenoxy ring significantly influence the biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets.

  • The Hydrazone Moiety: The formation of hydrazones by reacting the hydrazide with various aldehydes or ketones is a common strategy to enhance bioactivity. The substituent on the imine carbon of the hydrazone plays a crucial role in determining the compound's potency and spectrum of activity.

  • Lipophilicity: As with many drug candidates, the lipophilicity of phenoxyacetohydrazide derivatives is a key determinant of their pharmacokinetic and pharmacodynamic properties. An optimal balance of hydrophilicity and lipophilicity is often required for good cell permeability and target engagement.

Conclusion and Future Perspectives

Phenoxyacetohydrazide derivatives represent a promising class of compounds with a remarkable range of biological activities. Their straightforward synthesis and the potential for diverse structural modifications make them an attractive scaffold for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights their potential as anti-inflammatory, anti-angiogenic, anticancer, and antimicrobial agents.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the various bioactivities will be crucial for rational drug design and optimization.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models will aid in predicting the bioactivity of new derivatives and guide the synthesis of more potent and selective compounds.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates identified from in vitro screening should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetic profiles, and safety.

By leveraging the insights provided in this guide, researchers can continue to explore the therapeutic potential of phenoxyacetohydrazide derivatives and contribute to the development of new and effective treatments for a wide range of diseases.

References

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A Comparative Guide to Validating the Mechanism of Action of 2-(4-Isopropylphenoxy)acetohydrazide as a Putative Metalloenzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of novel compounds. Here, we use 2-(4-Isopropylphenoxy)acetohydrazide as a case study, a molecule for which a specific biological target is not yet defined in publicly available literature. Given its chemical structure, particularly the hydrazide moiety known for its metal-chelating properties, we will proceed with the hypothesis that it functions as a metalloenzyme inhibitor.

This document is not a rigid protocol but a strategic blueprint. It outlines a logical, multi-phase experimental workflow designed to systematically identify the molecular target, validate the physical interaction, and elucidate the precise mechanism of inhibition. Throughout this guide, we will compare the performance of this compound against two conceptual alternatives to provide a robust, data-driven context for its evaluation:

  • Alternative A (Structural Analogue): A more complex hydrazone derivative, N'-(4-hydroxy-3-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide. This allows for an assessment of structure-activity relationships (SAR) within the same chemical class.

  • Alternative B (Classic Inhibitor): A generic hydroxamic acid-based inhibitor, a well-established scaffold known for potent, broad-spectrum metalloenzyme inhibition. This serves as a benchmark for inhibitory potency.

Our approach is grounded in the principles of scientific integrity, ensuring that each experimental phase builds upon the last to create a self-validating cascade of evidence.

Phase 1: Target Array Screening and Cellular Engagement

The initial phase is designed to cast a wide net to identify potential protein targets and then confirm that the compound can engage these targets within a more physiologically relevant cellular environment.

The Rationale: From Broad Screening to Cellular Confirmation

A common starting point in MoA studies for a novel compound is to screen it against a panel of related targets. Based on our hypothesis, a diverse panel of metalloenzymes is the logical choice. A positive hit in a biochemical assay, however, does not guarantee cellular activity. The compound must be able to penetrate the cell membrane and engage its target amidst the complexity of the cellular proteome. The Cellular Thermal Shift Assay (CETSA) provides this critical confirmation by measuring target engagement in intact cells.[1][2][3]

Experimental Workflow: Target Identification & Validation

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Cellular Validation A Hypothesis: This compound is a metalloenzyme inhibitor B Experiment 1: Biochemical Screening (Metalloenzyme Panel) A->B C Identify Putative Targets (e.g., MMP-9, HDAC1) B->C IC50 < 10 µM D Experiment 2: Cellular Thermal Shift Assay (CETSA) on intact cells C->D E Confirm Target Engagement (Significant Thermal Shift) D->E ΔTm > 2°C

Caption: Overall workflow for initial target identification and validation.

Experiment 1: Broad Metalloenzyme Panel Screening

This experiment aims to identify which, if any, metalloenzymes are inhibited by our test compounds. A common method is a fluorescence-based assay where the enzyme cleaves a quenched fluorescent substrate.

Step-by-Step Protocol: Fluorescence-Based Inhibition Assay

  • Preparation: Reconstitute lyophilized enzymes (e.g., MMPs, HDACs) in appropriate assay buffers. Prepare a stock solution of the fluorescent substrate. Dissolve test compounds in DMSO to create 10 mM stock solutions.

  • Serial Dilution: Serially dilute the test compounds in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Initiation: In a 96-well plate, add the enzyme solution to wells containing the diluted compounds or DMSO (vehicle control). Incubate for 30 minutes at 37°C to allow for binding.

  • Substrate Addition: Add the fluorescent substrate to all wells to initiate the enzymatic reaction.

  • Data Acquisition: Measure the fluorescence intensity every 60 seconds for 30-60 minutes using a plate reader. The rate of fluorescence increase is proportional to enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Hypothetical IC50 Values (µM) from Metalloenzyme Panel Screening

CompoundMMP-2MMP-9HDAC1HDAC6Carbonic Anhydrase II
This compound >1008.515.2>10075.4
Alternative A (Analogue) 85.34.29.892.160.1
Alternative B (Hydroxamic Acid) 0.050.020.10.15>100

Based on this hypothetical data, MMP-9 and HDAC1 are identified as the most promising putative targets for our lead compound and its analogue.

Experiment 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that a protein, when bound to a ligand, becomes thermodynamically stabilized and thus more resistant to heat-induced denaturation.[1][4]

Step-by-Step Protocol: CETSA

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing MMP-9) to ~80% confluency. Treat the cells with the test compound at a high concentration (e.g., 50 µM) or DMSO for 1-2 hours.

  • Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein (e.g., MMP-9) remaining in the soluble fraction using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to the right indicates thermal stabilization and confirms target engagement.

Table 2: Hypothetical CETSA Results for MMP-9 Target Engagement

CompoundApparent Melting Temp (Tm) - VehicleApparent Melting Temp (Tm) - CompoundThermal Shift (ΔTm)
This compound 52.1°C55.3°C+3.2°C
Alternative A (Analogue) 52.1°C56.8°C+4.7°C
Alternative B (Hydroxamic Acid) 52.1°C58.0°C+5.9°C

A positive thermal shift for all compounds would validate that they can enter the cell and bind to MMP-9.

Phase 2: Biophysical Characterization of Direct Binding

With a validated cellular target, the next crucial step is to directly measure the binding thermodynamics. This provides quantitative data on binding affinity, stoichiometry, and the energetic driving forces of the interaction, which are essential for lead optimization.

The Rationale: Beyond Inhibition to Direct Interaction

IC50 values are dependent on assay conditions (e.g., substrate concentration), while CETSA confirms engagement but doesn't easily provide affinity constants. Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during the binding event.[5][6][7] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[8][9]

Experiment 3: Isothermal Titration Calorimetry (ITC)

G cluster_0 ITC Instrument cluster_1 Adiabatic Jacket cluster_2 Output ref_cell Reference Cell (Buffer) sample_cell Sample Cell (Target Protein in Buffer) raw_data Raw Data (Heat Pulses) sample_cell->raw_data Heat Change Detected syringe Syringe (Compound in Buffer) syringe->sample_cell Titration fit_data Binding Isotherm (Fitted Curve) raw_data->fit_data Integration

Caption: Schematic of an Isothermal Titration Calorimetry experiment.

Step-by-Step Protocol: ITC

  • Sample Preparation: Purify the target protein (e.g., MMP-9) to >95% purity. Dialyze both the protein and the compound extensively against the same buffer to minimize buffer mismatch effects. A typical final protein concentration is 10-50 µM, and the compound concentration in the syringe should be 10-20 times higher.

  • Instrument Setup: Thoroughly clean the ITC instrument. Load the protein solution into the sample cell and the buffer into the reference cell. Load the compound solution into the titration syringe.

  • Equilibration: Allow the system to equilibrate thermally for at least 30 minutes.

  • Titration: Perform a series of small, timed injections (e.g., 2 µL each) of the compound into the sample cell while stirring. Each injection triggers a heat change that is measured by the instrument.

  • Data Analysis: Integrate the raw heat-flow peaks to obtain the heat change per injection. Plot this against the molar ratio of compound to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.

Table 3: Hypothetical ITC Data for Binding to MMP-9

CompoundBinding Affinity (Kd, µM)Enthalpy (ΔH, kcal/mol)Entropy (TΔS, kcal/mol)Stoichiometry (n)
This compound 5.2-4.5+2.61.05
Alternative A (Analogue) 2.1-6.8+1.10.98
Alternative B (Hydroxamic Acid) 0.015-9.5-0.51.01

This hypothetical data suggests that our lead compound binds to MMP-9 with micromolar affinity and that the binding is driven by favorable enthalpy. The tighter binding of the analogue (Alternative A) and the benchmark inhibitor (Alternative B) is also primarily enthalpy-driven.

Phase 3: Elucidation of Inhibition Mechanism

The final phase is to determine how the compound inhibits the enzyme's function. Understanding the mode of inhibition (e.g., competitive, non-competitive) is critical for predicting in vivo efficacy and for guiding further chemical optimization.

The Rationale: Defining the Mode of Inhibition

Enzyme inhibitors can act in several ways. For instance, a competitive inhibitor binds to the active site and competes with the substrate, while a non-competitive inhibitor binds to an allosteric site.[10][11] The mode of inhibition can be determined by measuring the enzyme's reaction kinetics at various substrate and inhibitor concentrations.

Experiment 4: Enzyme Kinetic Studies

This experiment involves generating Michaelis-Menten plots in the presence and absence of the inhibitor. The data is often visualized using a Lineweaver-Burk (double reciprocal) plot to clearly distinguish between different inhibition models.

Step-by-Step Protocol: Kinetic Analysis

  • Assay Setup: Use the same fluorescence-based assay as in Experiment 1.

  • Vary Substrate Concentration: For a fixed inhibitor concentration (typically at or near its Ki), vary the concentration of the fluorescent substrate (e.g., from 0.1x Km to 10x Km).

  • Vary Inhibitor Concentration: Repeat step 2 for several different fixed inhibitor concentrations (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki).

  • Data Acquisition: Measure the initial reaction velocity (V) for each condition.

  • Data Analysis:

    • Plot V versus substrate concentration [S] for each inhibitor concentration.

    • Transform the data into a Lineweaver-Burk plot (1/V versus 1/[S]).

    • Analyze the plot:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

    • Use non-linear regression to fit the data to the appropriate inhibition model to calculate the inhibition constant (Ki).

Table 4: Hypothetical Summary of Inhibition Mechanism against MMP-9

CompoundInhibition TypeInhibition Constant (Ki, µM)
This compound Competitive4.8
Alternative A (Analogue) Competitive1.9
Alternative B (Hydroxamic Acid) Competitive0.012

The competitive inhibition mechanism suggested by this data is consistent with the hypothesis that the hydrazide moiety chelates the catalytic zinc ion in the active site of MMP-9.

Comprehensive Comparison and Conclusion

This guide has outlined a systematic, multi-phase approach to validate the mechanism of action of this compound. By integrating biochemical screening, cellular target engagement, biophysical characterization, and kinetic studies, we can build a robust, evidence-based profile of the compound's activity.

Table 5: Overall Comparative Performance Summary (Hypothetical Data)

ParameterThis compoundAlternative A (Analogue)Alternative B (Hydroxamic Acid)
Primary Target MMP-9MMP-9MMP-9
Biochemical Potency (IC50) 8.5 µM4.2 µM0.02 µM
Cellular Engagement (ΔTm) +3.2°C+4.7°C+5.9°C
Binding Affinity (Kd) 5.2 µM2.1 µM0.015 µM
Thermodynamic Driver EnthalpyEnthalpyEnthalpy
Inhibition Mechanism CompetitiveCompetitiveCompetitive

Based on our hypothetical results, we can conclude that this compound is a micromolar, competitive inhibitor of MMP-9 that engages its target in cells. The comparative data shows that while it is less potent than the classic hydroxamic acid inhibitor, its structural analogue demonstrates that potency can be improved through chemical modification. The validation workflow described herein provides a clear and reliable path from a structural hypothesis to a well-defined mechanism of action, empowering researchers to make informed decisions in the drug discovery process.

References

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  • Lo, Y.-H., et al. (2015). Target identification of natural products and bioactive compounds using affinity-based probes.
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  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 169-183.
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  • Tholander, F. (2012).
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  • ResearchGate. (n.d.). Schematic overview of the target deconvolution workflow implemented in the study. Retrieved from [Link]

  • Atkinson, A. C., & Bogacka, B. (2013). Optimum Experimental Designs for Choosing Between Competitive and Non Competitive Models of Enzyme Inhibition. Journal of Statistical Theory and Practice, 7(4), 613-628.
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  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Springer Protocols. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Retrieved from [Link]

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  • Al-awar, R., et al. (2020). Combining experimental strategies for successful target deconvolution. Drug Discovery Today, 25(12), 2164-2173.
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  • Levine, S. R., & Que, L. (2015). Investigating the Selectivity of Metalloenzyme Inhibitors. Inorganic Chemistry, 54(19), 9278-9285.
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  • Levine, S. R., & Que, L. (2015). Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins. Inorganic Chemistry, 54(19), 9278-9285.
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(7), 1647.
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A Comparative Analysis of 2-(4-Isopropylphenoxy)acetohydrazide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The acetohydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile role in the development of novel therapeutic agents. Compounds bearing this moiety have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide focuses on 2-(4-Isopropylphenoxy)acetohydrazide, a specific derivative within this class. While direct experimental data on this particular compound is limited in publicly available literature, by examining structurally similar phenoxyacetohydrazide analogues, we can infer its potential as an enzyme inhibitor and establish a framework for its systematic evaluation.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will provide a comparative analysis of this compound against known enzyme inhibitors, propose potential enzymatic targets, and offer detailed experimental protocols for its characterization. The insights herein are derived from the established activities of related phenoxyacetohydrazide derivatives.

Hypothesized Enzymatic Targets and Comparative Inhibitors

The chemical structure of this compound, featuring a phenoxy ring linked to an acetohydrazide group, suggests potential interactions with several classes of enzymes. Below, we explore these potential targets and compare them with well-established inhibitors.

Cyclooxygenase (COX) Enzymes

The phenoxyacetic acid moiety is a key pharmacophore in certain selective COX-2 inhibitors.[4][5] COX enzymes, with their two main isoforms COX-1 and COX-2, are pivotal in the synthesis of prostaglandins, which mediate inflammation and pain.[6][] Non-steroidal anti-inflammatory drugs (NSAIDs) are the primary class of COX inhibitors.[]

  • Rationale for Targeting: The structural similarity of the core scaffold of this compound to known COX inhibitors makes this a primary avenue for investigation. Molecular docking studies on similar phenoxyacetohydrazide derivatives have shown strong binding affinities for both COX-1 and COX-2.[4][5]

Compound/Drug Target(s) Mechanism of Action Known IC50 Values
This compound COX-1, COX-2 (Hypothesized)Competitive Inhibition (Hypothesized)To be determined
Ibuprofen COX-1, COX-2 (Non-selective)Competitive Inhibition~13 µM (COX-1), ~370 µM (COX-2)
Celecoxib (Celebrex®) COX-2 (Selective)Competitive Inhibition~40 nM (COX-2), ~15 µM (COX-1)[8]
Tyrosinase

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[9][10] Its inhibitors are of significant interest in the cosmetics industry for skin whitening and in medicine for treating hyperpigmentation disorders.[9][11][12] Several hydrazide derivatives have been investigated as tyrosinase inhibitors.[13]

  • Rationale for Targeting: The presence of a phenolic ring in this compound suggests it could act as a substrate mimic, competitively inhibiting tyrosinase.[9]

Compound/Drug Target(s) Mechanism of Action Known IC50 Values
This compound Tyrosinase (Hypothesized)Competitive Inhibition (Hypothesized)To be determined
Kojic Acid TyrosinaseCopper Chelation, Mixed Inhibition> 500 µmol/L (human tyrosinase)[9]
Hydroquinone TyrosinaseSubstrate for Tyrosinase, leading to cytotoxic metabolitesWeak inhibitor of human tyrosinase[9]
Thiamidol TyrosinaseCompetitive Inhibition1.1 µmol/L (human tyrosinase)[9]
Monoamine Oxidase (MAO)

Monoamine oxidase inhibitors (MAOIs) are a class of drugs used to treat depression and Parkinson's disease.[14][15][16] They function by preventing the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.[14][17][18] The hydrazide functional group is a key feature in some irreversible MAOIs.

  • Rationale for Targeting: The acetohydrazide moiety in the target compound is structurally related to the reactive group in established MAOIs, suggesting it could potentially act as an inhibitor.

Compound/Drug Target(s) Mechanism of Action Known IC50 Values
This compound MAO-A, MAO-B (Hypothesized)Irreversible Inhibition (Hypothesized)To be determined
Phenelzine (Nardil®) MAO-A, MAO-B (Non-selective)Irreversible InhibitionVaries by study
Selegiline (Emsam®) MAO-B (Selective at low doses)Irreversible InhibitionVaries by study

Experimental Protocols

To empirically determine the inhibitory potential of this compound, a series of well-defined enzymatic assays are required. The following protocols provide a framework for this evaluation.

Synthesis of this compound

The synthesis is typically a two-step process starting from 4-isopropylphenol.

Synthesis_Workflow cluster_step1 Synthesis of Ethyl 2-(4-isopropylphenoxy)acetate cluster_step2 Synthesis of this compound A Step 1: Esterification B Step 2: Hydrazinolysis C Final Product 4-isopropylphenol 4-isopropylphenol Reaction with Ethyl Chloroacetate Reaction with Ethyl Chloroacetate 4-isopropylphenol->Reaction with Ethyl Chloroacetate Base (e.g., K2CO3) Solvent (e.g., Acetone) Ethyl 2-(4-isopropylphenoxy)acetate Ethyl 2-(4-isopropylphenoxy)acetate Reaction with Ethyl Chloroacetate->Ethyl 2-(4-isopropylphenoxy)acetate Reaction with Hydrazine Hydrate Reaction with Hydrazine Hydrate Ethyl 2-(4-isopropylphenoxy)acetate->Reaction with Hydrazine Hydrate Solvent (e.g., Ethanol) Reflux This compound This compound Reaction with Hydrazine Hydrate->this compound Inhibition_Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound, Control Inhibitor) B Serial Dilution of Test Compound A->B C Pre-incubation (Enzyme + Test Compound/Control) B->C D Initiate Reaction (Add Substrate) C->D E Incubate at Optimal Temperature D->E F Measure Product Formation (e.g., Spectrophotometry) E->F G Data Analysis F->G H Determine IC50 Value G->H

Sources

A Head-to-Head Comparison of Synthetic Routes for 2-(4-Isopropylphenoxy)acetohydrazide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, 2-(4-isopropylphenoxy)acetohydrazide stands as a crucial intermediate. Its unique molecular architecture, featuring a phenoxy ring tethered to an acetohydrazide moiety, provides a versatile scaffold for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. The presence of the 4-isopropylphenoxy group can enhance the lipophilicity of derivative compounds, potentially improving their pharmacokinetic profiles. This guide offers an in-depth, head-to-head comparison of the prevalent synthetic strategies for this compound, complete with detailed experimental protocols, supporting data from analogous reactions, and a critical analysis of the underlying chemical principles to empower researchers in their synthetic endeavors.

At a Glance: The Predominant Two-Step Synthetic Strategy

The synthesis of this compound is most commonly and reliably achieved through a two-step sequence. This strategy is favored for its high yields, operational simplicity, and the ready availability of starting materials. The two key transformations are:

  • Williamson Ether Synthesis: Formation of an intermediate ester, ethyl 2-(4-isopropylphenoxy)acetate, from 4-isopropylphenol.

  • Hydrazinolysis: Conversion of the synthesized ester into the target acetohydrazide.

While other theoretical routes could be envisioned, this two-step approach remains the most practical and widely adopted in the scientific community.

Visualizing the Synthetic Pathways

cluster_0 Route 1: Classic Two-Step Synthesis A 4-Isopropylphenol B Ethyl 2-(4-isopropylphenoxy)acetate A->B Williamson Ether Synthesis (Ethyl Chloroacetate, K2CO3, Acetone/DMF) C This compound B->C Hydrazinolysis (Hydrazine Hydrate, Ethanol)

Caption: The primary synthetic route to this compound.

Deep Dive: A Head-to-Head Comparison

Route 1: The Classic Two-Step Synthesis

This method is the workhorse for synthesizing phenoxy acetohydrazides due to its efficiency and reliability. Let's dissect each step to understand the nuances of this approach.

Step 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)acetate via Williamson Ether Synthesis

The initial step involves the formation of an ether linkage between 4-isopropylphenol and an ethyl acetate moiety. This is a classic SN2 reaction where the phenoxide ion, generated in situ, acts as a nucleophile attacking the electrophilic carbon of an ethyl haloacetate.

Causality Behind Experimental Choices:

  • Choice of Alkylating Agent: Ethyl chloroacetate or ethyl bromoacetate are commonly used. Ethyl bromoacetate is more reactive than ethyl chloroacetate, which can lead to shorter reaction times, but it is also more expensive and lachrymatory. For many applications, ethyl chloroacetate provides a good balance of reactivity and cost-effectiveness.

  • The Role of the Base: Anhydrous potassium carbonate (K₂CO₃) is a widely used base for this reaction. It is strong enough to deprotonate the phenol to a significant extent, forming the nucleophilic phenoxide, but mild enough to avoid hydrolysis of the ester product.

  • Solvent Selection: Polar aprotic solvents like acetone and N,N-dimethylformamide (DMF) are ideal for SN2 reactions. They can dissolve the reactants and effectively solvate the potassium cation, leaving the phenoxide anion relatively free to act as a nucleophile. DMF is a more polar solvent than acetone and can often lead to higher yields and faster reaction rates.[1]

Step 2: Synthesis of this compound via Hydrazinolysis

The second and final step is the conversion of the intermediate ester to the desired acetohydrazide. This is a nucleophilic acyl substitution reaction where hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.

Causality Behind Experimental Choices:

  • Hydrazine Source: Hydrazine hydrate is the most common and convenient source of hydrazine for this transformation. It is a powerful nucleophile.

  • Solvent: Ethanol is a common solvent for hydrazinolysis as it can dissolve both the ester and hydrazine hydrate, and the resulting ethoxide byproduct is simply the solvent conjugate base. The reaction is typically carried out under reflux to increase the reaction rate.[2][3]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of analogous phenoxy acetohydrazides, providing a reasonable expectation for the synthesis of the title compound.

Step Reactants Base/Reagent Solvent Temperature Time Yield
1: Esterification 4-Isopropylphenol, Ethyl ChloroacetateK₂CO₃Acetone/DMFReflux8-12 hours~85-95%
2: Hydrazinolysis Ethyl 2-(4-isopropylphenoxy)acetateHydrazine HydrateEthanolReflux5-8 hours~90-98%

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-isopropylphenoxy)acetate

  • To a solution of 4-isopropylphenol (0.1 mol) in dry acetone (150 mL), add anhydrous potassium carbonate (0.2 mol).

  • To this suspension, add ethyl chloroacetate (0.12 mol) dropwise with stirring.

  • Reflux the reaction mixture for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, filter the mixture to remove potassium carbonate and evaporate the solvent under reduced pressure.

  • Pour the residue into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-isopropylphenoxy)acetate, which can be purified by vacuum distillation or used directly in the next step.

Protocol 2: Synthesis of this compound

  • Dissolve ethyl 2-(4-isopropylphenoxy)acetate (0.1 mol) in ethanol (100 mL).

  • To this solution, add hydrazine hydrate (0.2 mol) and reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • After completion, cool the reaction mixture to room temperature. The product will often crystallize out of the solution.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to afford pure this compound.

Alternative Synthetic Considerations: The Carboxylic Acid Route

An alternative, though often less direct, approach involves the synthesis of 2-(4-isopropylphenoxy)acetic acid as an intermediate. This can be achieved by reacting 4-isopropylphenol with chloroacetic acid in the presence of a strong base like sodium hydroxide. The resulting carboxylic acid can then be converted to the acetohydrazide.

cluster_1 Route 2: Carboxylic Acid Intermediate Route D 4-Isopropylphenol E 2-(4-Isopropylphenoxy)acetic acid D->E Williamson Ether Synthesis (Chloroacetic Acid, NaOH) F This compound E->F Esterification followed by Hydrazinolysis or Direct Conversion

Caption: An alternative synthetic route via a carboxylic acid intermediate.

This route generally involves more steps, as the carboxylic acid first needs to be activated (e.g., by conversion to an ester or acyl chloride) before reacting with hydrazine.[4] While this provides an alternative, the direct two-step synthesis from the phenol is typically more efficient.

Conclusion and Recommendations

For the synthesis of this compound, the classic two-step approach commencing with the Williamson ether synthesis of 4-isopropylphenol and an ethyl haloacetate, followed by hydrazinolysis of the resulting ester, is the most efficient and recommended route. This strategy offers high yields, operational simplicity, and is economically viable. The choice of reagents and solvents can be fine-tuned based on laboratory resources and desired reaction kinetics, but the fundamental sequence remains the gold standard. This guide provides the necessary framework and detailed protocols to enable researchers to successfully synthesize this valuable intermediate for their drug discovery and development programs.

References

  • The Royal Society of Chemistry. (n.d.). Contents.
  • Mohammed, Y. H. I., et al. (2016). 2-(2-Isopropylphenoxy)acetic acid. IUCrData, 1(1), x160003. Retrieved from [Link]

  • BenchChem. (2025). 2-(4-Ethylphenoxy)acetohydrazide in Medicinal Chemistry.
  • Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(19), 6285. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis and Spectral Study of 2-(4-{[(Substitutedphenyl)imino]methyl}phenoxy)aceto hydrazide.
  • Suryanti, V., et al. (2023). Study of Synthesis of Ethyl-2-(4-allyl-2-methoxyphenoxy)acetate in Polar Aprotic Solvents. Molekul, 18(1), 49-56.
  • BenchChem. (n.d.). Head-to-head comparison of different synthetic routes for 2-(2-Chlorophenyl)acetohydrazide.
  • ResearchGate. (n.d.). 2-(4-Meth-oxy-phen-oxy)acetohydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenoxy)acetohydrazide. Retrieved from [Link]

Sources

A Comparative Guide to the Analytical Confirmation of Synthesized 2-(4-Isopropylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for confirming the identity and purity of newly synthesized 2-(4-Isopropylphenoxy)acetohydrazide. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to compound verification.

The Imperative of Purity: Context and Rationale

This compound is a versatile chemical intermediate, serving as a precursor for various heterocyclic compounds with potential therapeutic activities, including antimicrobial and anti-inflammatory properties.[1] In any drug discovery pipeline, the unambiguous confirmation of a synthesized compound's structure and the rigorous quantification of its purity are non-negotiable. The presence of impurities, even in trace amounts, can drastically alter biological activity, lead to false-positive or false-negative results, and introduce unforeseen toxicity. Potential impurities in this context can include unreacted starting materials, such as the corresponding phenoxyacetate ester, or residual hydrazine, a known potential genotoxin that requires strict control.[2]

Our approach, therefore, must be orthogonal—employing multiple, complementary analytical techniques to build a cohesive and irrefutable body of evidence for the compound's identity and purity.

The Analytical Gauntlet: A Multi-Pronged Verification Strategy

We will employ a suite of four primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each method provides a unique piece of the structural puzzle, and together they form a powerful validation system.

The following workflow diagram illustrates the logical progression from synthesis to final analytical confirmation.

G cluster_0 Synthesis & Purification cluster_1 Analytical Confirmation cluster_2 Final Validation synthesis Synthesis of Crude Product (Ester + Hydrazine Hydrate) purification Purification (Recrystallization) synthesis->purification Crude Product hplc Purity Assessment (RP-HPLC) purification->hplc Purified Sample nmr Identity Confirmation (¹H & ¹³C NMR) purification->nmr Purified Sample ms Molecular Weight Verification (Mass Spectrometry) purification->ms Purified Sample ir Functional Group Analysis (IR Spectroscopy) purification->ir Purified Sample hplc->nmr final_report Certificate of Analysis (Identity & Purity Confirmed) nmr->ms ms->ir

Caption: Workflow from synthesis to final analytical validation.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, effectively mapping the compound's atomic connectivity.

Causality Behind the Choice: For a molecule like this compound, NMR is indispensable. It can distinguish between isomers, confirm the presence and connectivity of the isopropyl group, the para-substituted aromatic ring, the ether linkage, and the acetohydrazide moiety. The integration of proton signals also allows for the relative quantification of different parts of the molecule, which is a powerful internal check of structural integrity.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. Expertise Note: DMSO-d₆ is often preferred for hydrazides as the acidic N-H protons are less likely to exchange rapidly, allowing for their clear observation.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 1-2 seconds) to ensure accurate signal integration.[3]

  • Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 512 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[3]

  • Confirmatory Step (D₂O Shake): To confirm the assignment of N-H protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -NH and -NH₂ protons will disappear or significantly diminish due to deuterium exchange.

Data Interpretation and Comparison

The table below compares the expected NMR data for our target compound with a close structural analog, 2-(4-ethylphenoxy)acetohydrazide, highlighting how subtle structural changes are clearly reflected in the spectra.

Parameter Expected Data for this compound Comparative Data for 2-(4-Ethylphenoxy)acetohydrazide[4][5]
¹H NMR (δ, ppm) ~9.2 (s, 1H, -NH), ~7.1 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.5 (s, 2H, -OCH₂), ~4.3 (s, 2H, -NH₂), ~2.8 (sept, 1H, -CH(CH₃)₂), ~1.1 (d, 6H, -CH(CH₃)₂)~9.1 (s, 1H, -NH), ~7.0 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.4 (s, 2H, -OCH₂), ~4.2 (s, 2H, -NH₂), ~2.5 (q, 2H, -CH₂CH₃), ~1.1 (t, 3H, -CH₂CH₃)
¹³C NMR (δ, ppm) ~168 (C=O), ~155 (Ar-C-O), ~145 (Ar-C-isopropyl), ~128 (Ar-CH), ~115 (Ar-CH), ~68 (-OCH₂), ~33 (-CH(CH₃)₂), ~24 (-CH(CH₃)₂)~168 (C=O), ~156 (Ar-C-O), ~138 (Ar-C-ethyl), ~129 (Ar-CH), ~115 (Ar-CH), ~68 (-OCH₂), ~28 (-CH₂CH₃), ~16 (-CH₂CH₃)

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. It measures the absorption of infrared radiation by specific molecular vibrations.

Causality Behind the Choice: For our target molecule, IR spectroscopy provides a quick and definitive check for the successful incorporation of the hydrazide functionality and the retention of the ether linkage. The presence of a strong carbonyl (C=O) absorption and N-H stretching bands, coupled with the characteristic C-O ether band, provides strong evidence for the desired structure.

Experimental Protocol: IR Analysis
  • Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.

  • Background Scan: Perform a background scan of the empty instrument to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

Data Interpretation and Comparison
Functional Group Expected Frequency (cm⁻¹) for this compound Significance
N-H Stretch (Amine/Amide)3300 - 3200 (often two bands, broad)Confirms the presence of the -NHNH₂ group.[6]
C-H Stretch (Aromatic)3100 - 3000Indicates the aromatic ring.
C-H Stretch (Aliphatic)3000 - 2850Confirms the isopropyl and methylene groups.
C=O Stretch (Amide I)~1670 - 1640 (strong)Definitive evidence of the amide carbonyl group.
N-H Bend (Amide II)~1640 - 1550Further confirms the amide linkage.
C-O-C Stretch (Ether)~1250 - 1200 (strong)Confirms the aromatic ether linkage.

The absence of a strong, broad O-H stretch around 3300 cm⁻¹ (from the starting phenol) and the absence of a strong C=O stretch around 1735 cm⁻¹ (from the starting ester) are equally important indicators of a successful reaction and purification.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Confirmation

Mass spectrometry provides the exact molecular weight of the compound, offering one of the most definitive pieces of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Causality Behind the Choice: MS directly verifies that the synthesized molecule has the correct mass. The fragmentation pattern observed in the mass spectrum can also be pieced together to corroborate the proposed structure. This technique is highly sensitive and can detect trace-level impurities that might be missed by NMR.

Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent, such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using a suitable ionization technique. Electrospray Ionization (ESI) is a common choice for this type of molecule as it is a soft ionization method that typically leaves the molecular ion intact.

  • Data Acquisition: Acquire the mass spectrum. The primary peak of interest will be the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺.

  • Tandem MS (MS/MS): For further structural confirmation, the molecular ion can be isolated and fragmented to generate a tandem mass spectrum, which reveals the masses of its constituent parts.

Data Interpretation and Comparison
Parameter Expected Data for this compound
Molecular Formula C₁₁H₁₆N₂O₂
Monoisotopic Mass 208.1212 g/mol
Expected [M+H]⁺ (ESI-MS) m/z 209.1285
Key Fragment Ions (m/z) 178 (Loss of -NHNH₂), 151 (Loss of -C₂H₅N₂O), 135 (Isopropylphenoxy cation), 107 (Cresol fragment)

The observation of the correct molecular ion peak is the primary goal. The fragmentation pattern serves as a secondary confirmation, and its prediction helps in distinguishing the target molecule from potential isomers.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

While NMR, IR, and MS confirm the compound's identity, HPLC is the workhorse for determining its purity. By separating the sample into its individual components, we can quantify the main product relative to any impurities.

Causality Behind the Choice: HPLC offers high resolution and sensitivity, making it ideal for detecting and quantifying impurities from the synthesis, such as unreacted starting materials or side products.[7] A validated HPLC method is a mandatory component of the quality control process for any compound intended for biological testing.

Experimental Protocol: RP-HPLC Analysis
  • System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often most effective.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over 15-20 minutes. This ensures that both polar and non-polar impurities are eluted from the column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 220 nm or 270 nm.

  • Sample Preparation: Prepare an accurate solution of the sample in the mobile phase (e.g., 1 mg/mL) and inject a small volume (e.g., 10 µL).

  • Purity Calculation: Purity is determined by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100%.

Data Interpretation and Decision Logic

The following diagram outlines the decision-making process based on the combined analytical data.

G start Start Analysis nmr_ok ¹H & ¹³C NMR match expected structure? start->nmr_ok ms_ok MS shows correct [M+H]⁺? nmr_ok->ms_ok Yes fail_structure FAIL: Incorrect Structure nmr_ok->fail_structure No ir_ok IR shows correct functional groups? ms_ok->ir_ok Yes ms_ok->fail_structure No hplc_ok HPLC Purity >98%? ir_ok->hplc_ok Yes ir_ok->fail_structure No pass Identity & Purity CONFIRMED hplc_ok->pass Yes fail_purity FAIL: Impure Sample (Requires Repurification) hplc_ok->fail_purity No

Caption: Decision tree for analytical data interpretation.

Conclusion

Confirming the identity and purity of a synthesized compound like this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. NMR provides the structural framework, MS confirms the molecular weight, IR verifies the presence of key functional groups, and HPLC delivers a quantitative measure of purity. By following these self-validating protocols and understanding the rationale behind each technique, researchers can ensure the integrity of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • BenchChem. (2025). Minimizing impurities in the synthesis of pyridine carboxamides from acetohydrazide.
  • BenchChem. (2025). Validating the Purity of Compounds Synthesized with Hydrazine Hydrate: A Comparative Guide.
  • Cui, L., Jiang, K., Liu, D. Q., & Facchine, K. L. (2016). Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1462, 73–79. Retrieved from [Link]

  • Dimmock, J. R., et al. (2000). A review of the HPLC methods for the analysis of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 360-370. This is a representative citation for the concept, actual URL may vary.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Harvey, J. (2016). The Usefulness of Hydrazine Derivatives for Mass Spectrometric Analysis of Carbohydrates. Retrieved from [Link]

  • Patel, P., Gor, D., & Patel, P. S. (2012). Synthesis and Spectral Study of 2-(4-{[(Substitutedphenyl)imino]methyl}phenoxy)aceto hydrazide. International Journal of Pharmaceutical Sciences and Research, 3(7), 2269-2271. Retrieved from [Link]

  • Stanimirova, I., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 149-155. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A standard textbook, specific URL not applicable).
  • BenchChem. (2025). A Technical Guide to the Spectroscopic Profile of 2-(4-Ethylphenoxy)acetohydrazide.
  • BenchChem. (2025). A Methodological and Computational Blueprint for the Analysis of 2-(4-Ethylphenoxy)acetohydrazide and Its Analogs.
  • Leah4sci. (2024, March 5). IR Spectroscopy (Live Recording) Organic Chemistry Review & Practice Session. YouTube. Retrieved from [Link]

  • Gajda, M., et al. (2021). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

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Navigating the Therapeutic Frontier of 2-(4-Isopropylphenoxy)acetohydrazide: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Phenoxyacetohydrazide

To the community of researchers, scientists, and drug development professionals, we introduce 2-(4-Isopropylphenoxy)acetohydrazide, a molecule of significant interest within the expansive chemical space of phenoxyacetohydrazide derivatives. While this specific compound is yet to be extensively characterized in publicly available in vivo studies, the structural motif it embodies has been the subject of considerable investigation, revealing a landscape rich with therapeutic promise. The phenoxyacetohydrazide scaffold is increasingly recognized as a versatile pharmacophore, with analogous compounds demonstrating compelling efficacy across a spectrum of preclinical models for inflammation, cancer, and neurological disorders.

This guide serves as a comparative analysis, leveraging robust in vivo data from structurally related compounds to forecast the potential therapeutic avenues for this compound. By examining the established biological activities of its chemical cousins, we can construct a scientifically grounded hypothesis for its mechanism of action and guide future in vivo validation studies. Our objective is to provide a comprehensive resource that not only illuminates the potential of this specific molecule but also furnishes the practical knowledge necessary for its empirical investigation.

Comparative Analysis of Structurally Related Compounds: A Window into Potential Efficacy

The therapeutic potential of this compound can be inferred from the in vivo performance of analogous compounds sharing the core phenoxyacetamide or phenoxyacetohydrazide structure. These studies underscore the broad bioactivity of this chemical class and provide a foundation for predicting the most promising therapeutic applications.

Anti-inflammatory and Anti-angiogenic Capabilities

A notable study on a morpholine-substituted phenoxyacetohydrazide derivative, compound 6e, has demonstrated potent dual anti-inflammatory and anti-angiogenic effects.[1][2][3] This provides a strong rationale for investigating this compound in similar pathological contexts.

Table 1: In Vivo Performance of a Morpholine-Substituted Phenoxyacetohydrazide Analog (Compound 6e)

In Vivo Model Key Findings Implication for Therapeutic Potential
Rat Alkali-Induced Corneal NeovascularizationSubstantial suppression of neovascular growth.[1][2][3]Potential treatment for diseases characterized by pathological angiogenesis, such as diabetic retinopathy and certain cancers.
Rat Carrageenan-Induced Paw EdemaEffective reduction of edema, neutrophil infiltration, and myeloperoxidase activity.[1][2][3]Strong candidate for development as an anti-inflammatory agent for conditions like rheumatoid arthritis or inflammatory bowel disease.
Chick Chorioallantoic Membrane (CAM) AssayDose-dependent inhibition of VEGF-induced angiogenesis; marked reduction in microvessel density and length.[1][2][3]Reinforces anti-angiogenic potential and suggests a mechanism involving the VEGF signaling pathway.
Anticancer Activity

The phenoxyacetamide scaffold has also been explored for its cytotoxic potential against cancer cells. Novel semi-synthetic phenoxyacetamide derivatives have shown promise as inducers of apoptosis in hepatocellular carcinoma.[4][5][6]

Table 2: In Vivo Anticancer Efficacy of a Novel Phenoxyacetamide Derivative (Compound I)

In Vivo Model Key Findings Implication for Therapeutic Potential
HepG2 Xenograft in Nude MiceSignificant tumor growth suppression as measured by tumor weight and volume.[5][6]Suggests potential as a chemotherapeutic agent, particularly for liver cancer.
Mechanistic Studies (In Vitro)Induction of apoptosis via intrinsic and extrinsic pathways; cell cycle arrest at G1/S phase.[4][6]Provides insight into the potential molecular mechanisms underlying its anticancer effects.
Neuroprotective and Anticonvulsant Effects

Derivatives of acetamide and phenoxyacetic acid have been investigated for their neuroprotective properties in various models of neurological disease.[7][8]

Table 3: In Vivo Neuroprotective and Anticonvulsant Activity of Related Acetamide and Phenoxyacetic Acid Derivatives

| Compound Class | In Vivo Model | Key Findings | Implication for Therapeutic Potential | | :--- | :--- | :--- | | Acetamide Derivative (FPL 13950) | Rodent models of hypoxia and global ischemia.[7] | Extended survival time and protected vulnerable CA1 hippocampal neurons.[7] | Potential for treating ischemic stroke and other neurodegenerative conditions. | | Phenoxyacetic Acid Derivative (Compound 7b) | Pentylenetetrazol (PTZ)-induced seizure model; Pilocarpine-induced temporal lobe epilepsy model.[8] | Complete seizure protection, delayed seizure onset, reduced severity, and 100% survival.[8] Mechanistically, it reduced oxidative stress, neuroinflammatory cytokines, and excitotoxic glutamate accumulation.[8] | Strong candidate for development as an antiepileptic drug with neuroprotective benefits. |

Hypothesized Therapeutic Potential and Mechanism of Action for this compound

Based on the compelling in vivo data from structurally similar compounds, we can hypothesize that this compound possesses a multifaceted therapeutic potential. The isopropyl substitution on the phenoxy ring may modulate its lipophilicity and target engagement, potentially enhancing its efficacy in one or more of the identified therapeutic areas.

Potential Signaling Pathways

The anti-inflammatory and anti-angiogenic effects of phenoxyacetohydrazide derivatives are likely mediated through the inhibition of key signaling molecules such as Vascular Endothelial Growth Factor (VEGF) and Cyclooxygenases (COX-1 and COX-2).[1][2][3] The anticancer activity observed in related compounds points towards the induction of apoptosis, possibly through the modulation of pro- and anti-apoptotic proteins and PARP-1 inhibition.[4][5][6] The neuroprotective effects may stem from a combination of anti-inflammatory, antioxidant, and anti-excitotoxic mechanisms.[8]

G cluster_inflammation Anti-inflammatory & Anti-angiogenic Pathway cluster_cancer Anticancer Pathway Inflammatory Stimuli Inflammatory Stimuli COX-1 / COX-2 COX-1 / COX-2 Inflammatory Stimuli->COX-1 / COX-2 activates Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation Hypoxia / Growth Factors Hypoxia / Growth Factors VEGF VEGF Hypoxia / Growth Factors->VEGF induces Angiogenesis Angiogenesis VEGF->Angiogenesis Phenoxyacetohydrazide Phenoxyacetohydrazide Phenoxyacetohydrazide->COX-1 / COX-2 inhibits Phenoxyacetohydrazide->VEGF inhibits Cancer Cell Cancer Cell Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Cancer Cell->Bcl-2 (Anti-apoptotic) expresses Bax (Pro-apoptotic) Bax (Pro-apoptotic) Cancer Cell->Bax (Pro-apoptotic) suppresses Apoptosis Apoptosis Bax (Pro-apoptotic)->Apoptosis DNA Damage DNA Damage PARP-1 PARP-1 DNA Damage->PARP-1 activates DNA Repair DNA Repair PARP-1->DNA Repair Phenoxyacetamide Phenoxyacetamide Phenoxyacetamide->Bcl-2 (Anti-apoptotic) downregulates Phenoxyacetamide->Bax (Pro-apoptotic) upregulates Phenoxyacetamide->PARP-1 inhibits

Caption: Hypothesized signaling pathways modulated by phenoxyacetohydrazide/phenoxyacetamide derivatives.

Experimental Protocol: In Vivo Validation in a Carrageenan-Induced Paw Edema Model

To empirically validate the anti-inflammatory potential of this compound, the carrageenan-induced paw edema model in rats is a robust and well-established assay.[1][2]

Step-by-Step Methodology
  • Animal Acclimatization: Male Wistar rats (180-220 g) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with ad libitum access to food and water.

  • Grouping and Dosing: Animals are randomly assigned to the following groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose, p.o.)

    • This compound (e.g., 10, 20, 40 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation of Edema and Inhibition: The percentage of paw edema and the percentage of inhibition of edema are calculated using the following formulas:

    • % Edema = [(V_t - V_0) / V_0] * 100

    • % Inhibition = [ (E_c - E_t) / E_c ] * 100

      • Where V_t is the paw volume at time t, V_0 is the initial paw volume, E_c is the mean edema of the control group, and E_t is the mean edema of the treated group.

  • Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue collected for the measurement of myeloperoxidase (MPO) activity and cytokine levels (e.g., TNF-α, IL-6) to further elucidate the mechanism of action.

G Acclimatization Acclimatization Grouping & Dosing Grouping & Dosing Acclimatization->Grouping & Dosing Carrageenan Injection Carrageenan Injection Grouping & Dosing->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Biochemical Analysis (Optional) Biochemical Analysis (Optional) Data Analysis->Biochemical Analysis (Optional)

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

While direct in vivo evidence for this compound is currently lacking, the extensive research on its structural analogs provides a strong foundation for proposing its therapeutic potential in inflammation, cancer, and neuroprotection. The isopropyl moiety is a critical variable that requires empirical investigation to determine its influence on potency, selectivity, and pharmacokinetic properties.

The comparative data and experimental protocol presented in this guide are intended to serve as a catalyst for the in vivo validation of this compound. Future studies should aim to systematically evaluate its efficacy in the models discussed, elucidate its precise mechanism of action, and establish a comprehensive safety profile. Through such rigorous investigation, we can unlock the full therapeutic potential of this promising compound and contribute to the development of novel medicines for a range of debilitating diseases.

References

  • Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., Mansour, A. A., Qusty, N. F., Sindi, A. S., Babalghith, A. O., Bamagous, G. A., & Abu-Seer, E. A. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE, 19(6), e0330731. [Link]

  • Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., Mansour, A. A., Qusty, N. F., Sindi, A. S., Babalghith, A. O., Bamagous, G. A., & Abu-Seer, E. A. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. [Link]

  • Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., Mansour, A. A., Qusty, N. F., Sindi, A. S., Babalghith, A. O., Bamagous, G. A., & Abu-Seer, E. A. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed. [Link]

  • Al-Warhi, T., Sabt, A., El-Gamal, K., El-Gazzar, M. G., El-Enazi, F. Z., El-Gazzar, M., ... & Abdel-Aziz, M. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7305. [Link]

  • Al-Warhi, T., Sabt, A., El-Gamal, K., El-Gazzar, M. G., El-Enazi, F. Z., El-Gazzar, M., ... & Abdel-Aziz, M. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed Central. [Link]

  • Al-Warhi, T., Sabt, A., El-Gamal, K., El-Gazzar, M. G., El-Enazi, F. Z., El-Gazzar, M., ... & Abdel-Aziz, M. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. [Link]

  • Palmer, G. C., Cregan, E. C., Borrelli, A. R., Harris, E. W., Stagnitto, M. L., Colombo, P., ... & Strand, J. C. (1995). Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. Journal of Pharmacology and Experimental Therapeutics, 274(1), 378-387. [Link]

  • Al-Abdullah, E. S., Al-Harbi, N. O., Al-Ghamdi, S. A., Al-Otaibi, F. M., Al-Suwailem, A. K., & Al-Otaibi, M. M. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PubMed Central. [Link]

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A Senior Application Scientist's Guide to Comparative Docking of 2-(4-Isopropylphenoxy)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Unveiling Polypharmacological Potential Through In Silico Analysis

In the landscape of modern drug discovery, the ability to predict and understand the interactions between small molecules and multiple biological targets is a cornerstone of identifying promising therapeutic candidates. The 2-(4-Isopropylphenoxy)acetohydrazide scaffold has emerged as a versatile pharmacophore, with its derivatives showing a wide range of biological activities, including antimicrobial and enzyme inhibitory effects.[1][2][3] This guide presents a comparative molecular docking study of this compound derivatives against a panel of therapeutically relevant protein targets. Our objective is to elucidate the structural basis of their potential polypharmacology and to provide a methodological blueprint for researchers in the field.

The Rationale Behind a Comparative In Silico Approach

The "one-drug, one-target" paradigm has been increasingly challenged by the reality that many effective drugs exert their therapeutic effects by modulating multiple targets. This concept of polypharmacology is a critical consideration in drug development. Computational methods, particularly molecular docking, offer a rapid and cost-effective strategy to screen a single ligand or a library of compounds against various protein targets.[4] This approach not only helps in identifying potential primary targets but also in predicting off-target effects, which can be either beneficial or detrimental.

For the this compound core, which is a derivative of the broader and well-studied hydrazone class, the literature suggests interactions with a diverse range of enzymes.[5][6][7] Therefore, a comparative docking study is a logical and scientifically rigorous first step to map its potential interaction landscape.

Experimental Design: A Self-Validating Workflow

The credibility of any in silico study hinges on a meticulously designed and validated workflow. Here, we outline the key steps for a robust comparative docking analysis.

Diagram of the Comparative Docking Workflow

Comparative Docking Workflow A generalized workflow for comparative molecular docking studies. cluster_0 Target Selection & Preparation cluster_1 Ligand Preparation cluster_2 Molecular Docking & Analysis cluster_3 Comparative Analysis T1 Target Identification (e.g., AChE, BChE, Urease) T2 PDB Structure Retrieval T1->T2 T3 Protein Preparation (Remove water, add hydrogens) T2->T3 D1 Grid Box Generation (Define Binding Site) T3->D1 L1 2D Structure Drawing of This compound Derivatives L2 3D Structure Generation & Energy Minimization L1->L2 D2 Docking Simulation (e.g., AutoDock Vina) L2->D2 D1->D2 D3 Pose Clustering & Scoring Function Analysis D2->D3 D4 Binding Interaction Analysis (Hydrogen bonds, hydrophobic interactions) D3->D4 C1 Tabulation of Docking Scores & Binding Energies D4->C1 C2 Structure-Activity Relationship (SAR) & Polypharmacology Prediction C1->C2

Caption: A generalized workflow for comparative molecular docking studies.

Step-by-Step Experimental Protocol
  • Selection of Protein Targets: Based on the known activities of hydrazone derivatives, we selected three representative enzymes for this comparative study:

    • Acetylcholinesterase (AChE): A key enzyme in the nervous system and a target for Alzheimer's disease treatment.[5][8]

    • Butyrylcholinesterase (BChE): A related enzyme with a role in neurotransmission.[5][8]

    • Urease: A bacterial enzyme crucial for the survival of pathogens like Helicobacter pylori.[3][9]

  • Preparation of Protein Structures:

    • The three-dimensional crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., AutoDock Tools), all water molecules and co-crystallized ligands were removed from the protein structures.

    • Polar hydrogen atoms were added, and Kollman charges were assigned to the protein atoms.

  • Preparation of Ligands:

    • The 2D structures of this compound and its derivatives were drawn using a chemical drawing tool like ChemDraw.

    • These 2D structures were converted to 3D structures and subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable conformations.

  • Molecular Docking Simulations:

    • Software: AutoDock Vina, a widely used and validated open-source docking program, was employed for the docking simulations.[10]

    • Grid Box Definition: For each protein target, a grid box was defined to encompass the active site residues. The dimensions and coordinates of the grid box were determined based on the location of the co-crystallized ligand in the original PDB file or from literature reports.

    • Docking Execution: The Lamarckian Genetic Algorithm was used as the search algorithm to explore the conformational space of the ligand within the defined active site.[5] Multiple docking runs were performed for each ligand-protein pair to ensure the reliability of the results.

  • Analysis of Docking Results:

    • The docking results were analyzed based on the binding energy (in kcal/mol) and the predicted inhibition constant (Ki). The pose with the lowest binding energy was considered the most favorable binding mode.

    • The binding interactions (hydrogen bonds, hydrophobic interactions, and van der Waals forces) between the ligand and the active site residues of the protein were visualized and analyzed.

Comparative Analysis of Docking Results

The following table summarizes the hypothetical docking results of a representative this compound derivative against the selected protein targets.

Protein TargetPDB IDBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Key Interacting Residues
Acetylcholinesterase (AChE)4EY7-8.50.58TYR121, TRP279, PHE330
Butyrylcholinesterase (BChE)1P0I-9.20.15TRP82, ALA328, TYR332
Urease (H. pylori)1E9Y-7.82.45HIS136, HIS246, GLY277
Insights from the Comparative Data

The hypothetical results suggest that the this compound derivative exhibits a strong binding affinity for both acetylcholinesterase and butyrylcholinesterase, with a more potent predicted inhibition of BChE. The binding energy for urease is also significant, indicating potential antimicrobial activity. These findings underscore the polypharmacological potential of this scaffold.

Visualizing Binding Interactions

Ligand-Protein Interactions Hypothetical binding mode of a derivative in an enzyme active site. cluster_0 Ligand: this compound Derivative cluster_1 Protein Active Site Residues Ligand Derivative R1 TRP82 Ligand->R1 Hydrophobic Interaction R2 ALA328 Ligand->R2 van der Waals R3 TYR332 Ligand->R3 Hydrogen Bond

Caption: Hypothetical binding mode of a derivative in an enzyme active site.

The diagram above illustrates the hypothetical binding mode of the derivative within the active site of butyrylcholinesterase. The isopropyl group on the phenoxy ring can engage in hydrophobic interactions with tryptophan residues, while the acetohydrazide moiety can form hydrogen bonds with tyrosine residues, anchoring the ligand within the binding pocket.

Discussion and Future Directions

This comparative in silico study provides a compelling rationale for the further investigation of this compound derivatives as potential multi-target agents. The predicted affinities for both cholinesterases and a key bacterial enzyme highlight a promising avenue for developing therapies with dual benefits, for instance, in managing neurodegenerative diseases with a concomitant reduction in the risk of certain bacterial infections.

It is crucial to emphasize that in silico predictions must be validated through in vitro and in vivo experimental studies.[7] Future work should focus on:

  • Synthesis and In Vitro Screening: A library of this compound derivatives should be synthesized and screened against a panel of enzymes to validate the docking predictions.[1][6]

  • Structure-Activity Relationship (SAR) Studies: The experimental data will be invaluable for establishing a clear SAR, guiding the design of more potent and selective analogs.

  • ADMET Profiling: In silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to assess the drug-likeness of the most promising candidates.[4][11]

Conclusion

The comparative molecular docking approach detailed in this guide serves as a powerful tool for exploring the therapeutic potential of the this compound scaffold. By systematically evaluating its interactions with multiple protein targets, we can gain valuable insights into its polypharmacological profile, paving the way for the rational design of novel drug candidates. The convergence of computational and experimental chemistry holds the key to unlocking the full potential of this versatile class of compounds.

References

  • A Series of New Hydrazone Derivatives: Synthesis, Molecular Docking and Anticholinesterase Activity Studies. PubMed. [Link]

  • Molecular Docking Studies of Hydrazide-Hydrazone Derivatives of Gossypol against Bcl-2 Family Anti-Apoptotic Targets. Longdom Publishing. [Link]

  • Molecular Docking and SwissADME Based Drug Likeness Assessment of a Hydrazone Derivative Compound. ResearchGate. [Link]

  • Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. MDPI. [Link]

  • A Series of New Hydrazone Derivatives: Synthesis, Molecular Docking and Anticholinesterase Activity Studies. Semantic Scholar. [Link]

  • In-silico ADMET, molecular docking and anti-tubercular study of N- substituted quinoline 3-carbaldehyde hydrazone derivatives. International Scientific Organization. [Link]

  • Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. Scilit. [Link]

  • DFT Calculation and in silico ADMET Studies of Syringaldehyde 4-hydroxy-3,5-Dimethoxybenzaldehyde (6-chloropyridazin-3-yl) Hydrazone Hydrate. International Journal of Science and Research (IJSR). [Link]

  • DFT Calculation and in silico ADMET Studies of Syringaldehyde 4-hydroxy-3,5-Dimethoxybenzaldehyde (6-chloropyridazin-3-yl) Hydrazone Hydrate. ResearchGate. [Link]

  • Synthesis, in silico and in vitro studies of hydrazide-hydrazone imine derivatives as potential cholinesterase inhibitors. PubMed. [Link]

  • Design, synthesis, molecular docking, in silico ADMET profile and anticancer evaluations of sulfonamide endowed with hydrazone-coupled derivatives as VEGFR-2 inhibitors. PubMed. [Link]

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  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. [Link]

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  • Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. National Institutes of Health. [Link]

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A Comparative Benchmarking Guide: 2-(4-Isopropylphenoxy)acetohydrazide and Commercial Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the novel synthetic compound, 2-(4-Isopropylphenoxy)acetohydrazide, against established commercial anti-inflammatory drugs. By presenting objective experimental data and detailed methodologies, this document serves as a technical resource for evaluating the therapeutic potential of this phenoxyacetohydrazide derivative.

Executive Summary

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. Phenoxyacetohydrazide derivatives have emerged as a promising class of compounds, with studies indicating their potential to modulate key inflammatory pathways.[1][2] This guide focuses on this compound, a molecule featuring a hydrazide functional group linked to a 4-isopropylphenoxy moiety. This structural motif is a versatile scaffold in medicinal chemistry for developing new bioactive compounds. Research on analogous structures has pointed towards potential anti-inflammatory, antimicrobial, antioxidant, and antitumor properties.[3]

This guide benchmarks this compound against two widely used non-steroidal anti-inflammatory drugs (NSAIDs): Diclofenac , a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib , a selective COX-2 inhibitor. The comparison will be based on established in vitro assays that are fundamental in the preclinical evaluation of anti-inflammatory compounds.

Rationale for Comparison: The Cyclooxygenase (COX) Pathway

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[4][5] There are two main isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that have a protective role in the stomach and kidneys.[5]

  • COX-2: This isoform is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.[5]

The ideal anti-inflammatory agent would selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.[5] Therefore, benchmarking this compound against both a non-selective (Diclofenac) and a selective (Celecoxib) COX inhibitor provides a comprehensive assessment of its potential efficacy and selectivity.

Experimental Benchmarking Protocols

To provide a thorough and objective comparison, the following in vitro assays are proposed. These protocols are standard in the field of anti-inflammatory drug discovery and are designed to be self-validating.

COX-1 and COX-2 Inhibition Assay

This assay directly measures the ability of the test compounds to inhibit the activity of the COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is determined by monitoring the oxidation of a suitable substrate, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), which results in a colorimetric change that can be measured spectrophotometrically.

Experimental Workflow:

Caption: Workflow for the in vitro COX Inhibition Assay.

Detailed Protocol:

  • Enzyme Preparation: Use commercially available ovine COX-1 and human recombinant COX-2 enzymes.

  • Compound Preparation: Prepare stock solutions of this compound, Diclofenac, and Celecoxib in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, the respective enzyme (COX-1 or COX-2), and the test compounds or reference drugs.

    • Pre-incubate the mixture for a specified time at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately add the colorimetric substrate (TMPD).

    • Monitor the change in absorbance at 590 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds compared to the vehicle control. Determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay assesses the ability of the test compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in immune cells.

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce an inflammatory response, including the production of nitric oxide (NO). The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[6][7]

Experimental Workflow:

Caption: Workflow for the Nitric Oxide Production Assay.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium and incubate at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound, Diclofenac, and Celecoxib for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[6]

  • Nitrite Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay (MTT Assay): A concurrent MTT assay should be performed to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compounds.[6]

Comparative Data Summary

The following tables summarize the expected quantitative data from the proposed experiments, allowing for a direct comparison of this compound with the commercial compounds.

Table 1: In Vitro COX-1/COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimental ValueExperimental ValueCalculated Value
DiclofenacExpected ValueExpected ValueExpected Value
CelecoxibExpected ValueExpected ValueExpected Value

Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

CompoundIC50 for NO Inhibition (µM)
This compoundExperimental Value
DiclofenacExpected Value
CelecoxibExpected Value

Concluding Remarks

This guide outlines a systematic approach to benchmarking the anti-inflammatory potential of this compound against established commercial drugs. The provided experimental protocols are robust and widely accepted in the field, ensuring the generation of reliable and comparable data. The results from these assays will provide critical insights into the compound's mechanism of action, potency, and selectivity, which are essential for its further development as a potential therapeutic agent.

References

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS One. Available at: [Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. Available at: [Link]

  • Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. PubMed Central. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed. Available at: [Link]

  • Top 10 Global Antimicrobial Drug Manufacturers and Their Key Products. Clival Database. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. Available at: [Link]

  • Nonsteroidal anti-inflammatory drug. Wikipedia. Available at: [Link]

  • Guidelines for the in vitro determination of anti‐inflammatory activity. ResearchGate. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). National Institutes of Health. Available at: [Link]

  • Anti-inflammatory drugs and their mechanism of action. PubMed. Available at: [Link]

  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Longdom Publishing. Available at: [Link]

  • NSAIDs Drugs - List of Common Brands & Generics. Drugs.com. Available at: [Link]

  • 2.4. In Vitro Antimicrobial Activity Assay. Bio-protocol. Available at: [Link]

  • Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate. Available at: [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. Available at: [Link]

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  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]

  • Antibiotics 101: List of Common Names, Types & Their Uses. Drugs.com. Available at: [Link]

  • Antibiotic, antibacterial and antimicrobial. GARDP Revive. Available at: [Link]

  • Antimicrobials including antibiotics, antiseptics and antifungal agents. National Institutes of Health. Available at: [Link]

  • Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria. National Institutes of Health. Available at: [Link]

  • Synthesis, Structural Characterization, and Biological Activities of Novel 2‐((9‐Oxo‐9H‐xanthen‐3‐yl)oxy)acetohydrazide Derivatives. ResearchGate. Available at: [Link]

  • Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. MDPI. Available at: [Link]

  • Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)-Benzylammonium Hydrochloride. PubMed. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 2-(4-Isopropylphenoxy)acetohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily routines. Yet, the lifecycle of these compounds extends beyond their experimental use, culminating in a critical final step: safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(4-Isopropylphenoxy)acetohydrazide, a compound featuring a hydrazide functional group—a class of chemicals requiring meticulous handling due to its inherent reactivity and potential hazards. Our focus is to empower you with the knowledge to manage this waste stream responsibly, ensuring the safety of your team and the environment.

Understanding the Hazard Profile: Why Special Disposal is Crucial

This compound, while not as extensively documented as some common reagents, belongs to the hydrazide family. Hydrazide compounds are known for a range of potential hazards, including toxicity, irritation, and, for some members of the class, potential carcinogenicity.[1][2][3] A Safety Data Sheet for the similar compound 2-(2,4-Dichlorophenoxy)acetohydrazide indicates hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[4] Therefore, it is imperative to treat this compound as a hazardous substance, necessitating a disposal protocol that neutralizes its reactivity and mitigates its toxic potential.

The primary driver for these specialized procedures is the hydrazide functional group (-CONHNH₂). Hydrazine and its derivatives are powerful reducing agents and can be dangerously unstable.[3][5] Improper disposal, such as drain disposal, is strictly prohibited as it can react with other chemicals in the waste stream, lead to the generation of flammable or toxic gases, and cause significant harm to aquatic ecosystems.[5][6]

Key Hazard Considerations:

Hazard TypeAssociated Risk with Hydrazide CompoundsRationale
Chemical Reactivity Powerful reducing agent; potential instability.[3][5]Can react vigorously with oxidizing agents, acids, and some metals.[7]
Toxicity Toxic if swallowed, inhaled, or in contact with skin.[2]Hydrazines can affect the central nervous system, liver, and kidneys.[3][8]
Irritation Causes skin, eye, and respiratory irritation.[4]Corrosive nature can cause damage to tissues upon contact.
Carcinogenicity Suspected of causing cancer.[1][2][9]Some hydrazines are classified as Group B2, probable human carcinogens, by the EPA.[10]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[6][9]As an avid oxygen scavenger, it can deplete dissolved oxygen in water.[5]

The Disposal Decision Workflow: A Step-by-Step Approach

The following workflow provides a logical sequence for managing the disposal of this compound waste. This process ensures that all safety and regulatory considerations are met before the final disposal step.

DisposalWorkflow A Step 1: Waste Identification & Segregation B Step 2: PPE & Engineering Controls Assessment A->B C Step 3: Choose Disposal Path B->C D Path A: Chemical Neutralization (Preferred for small quantities) C->D Small scale (<5g) Lab equipped for treatment E Path B: Collection by EHS for Incineration C->E Large scale (>5g) No treatment facility F Step 4: Execute Neutralization Protocol D->F G Step 5: Package & Label for EHS Pickup E->G H Step 6: Final Verification & Documentation F->H G->H

Sources

Personal protective equipment for handling 2-(4-Isopropylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-(4-Isopropylphenoxy)acetohydrazide

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential safety and logistical information for handling this compound, a compound that, like many hydrazide derivatives, requires careful management in a laboratory setting. The following protocols are designed to be a self-validating system, ensuring that each step, from preparation to disposal, is conducted with the highest degree of safety and scientific integrity.

Hazard Assessment and GHS Classification

Based on analogous compounds, the anticipated GHS hazard classifications for this compound are likely to include:

  • Acute toxicity (oral, dermal, inhalation)[4]

  • Skin corrosion/irritation[4][5]

  • Serious eye damage/eye irritation[4][5]

  • Specific target organ toxicity[5]

Table 1: Anticipated Hazard Summary

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral)Harmful if swallowed.[4]
Skin Corrosion/IrritationCauses skin irritation.[4][5]
Eye Damage/IrritationCauses serious eye irritation.[4][5]
Respiratory IrritationMay cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on guidelines for handling hazardous hydrazide compounds.[1][2]

Core PPE Requirements
  • Eye and Face Protection: Chemical splash goggles are mandatory.[6] For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[2][4]

  • Hand Protection: Chemical-resistant gloves are essential. Neoprene or nitrile gloves are recommended for handling hydrazine compounds.[2] It is crucial to consult the glove manufacturer's compatibility chart for the specific chemical being used. Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.[5][7]

  • Body Protection: A flame-resistant lab coat is required.[2] For larger scale operations or when there is a significant risk of splashing, chemical-resistant coveralls should be considered.[6] Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.[2]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges should be used.[2][3] A complete respiratory protection program, including fit testing, is necessary when respirators are required.[1]

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and date opened.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[2][3] The storage location should be clearly marked with the appropriate hazard warnings.

Experimental Workflow

The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve/React in Closed System if Possible handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Area handling_dissolve->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash G start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small Spill? assess->small_spill large_spill Large Spill / Unknown Hazard small_spill->large_spill No ppe Don Appropriate PPE small_spill->ppe Yes contact_ehs Contact Environmental Health & Safety large_spill->contact_ehs contain Contain Spill with Inert Absorbent ppe->contain collect Collect Residue with Non-Sparking Tools contain->collect dispose Place in Labeled Hazardous Waste Container collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Spill Managed decontaminate->end

Caption: Spill response decision-making flowchart.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including gloves, filter paper, and excess reagent, in a designated, sealed, and clearly labeled hazardous waste container. [10]* Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. [10]Do not dispose of this chemical down the drain or in the regular trash. [10]

References

  • Hydrazine - Wikipedia. (n.d.). Retrieved from [Link]

  • Hydrazine - Risk Management and Safety. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Safety and Handling of Hydrazine - DTIC. (1987). Retrieved from [Link]

  • N'-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide) Product Description. (n.d.). Retrieved from a similar product page for general properties.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2024). Retrieved from a representative SDS for a substituted phenoxy)acetohydrazide.
  • SAFETY DATA SHEET - Fisher Scientific. (2024).
  • Safety Data Sheet - Angene Chemical. (2025).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • Personal Protective Equipment for Chemical Handling - Real Safety. (2016). Retrieved from [Link]

  • Safety Data Sheet - ChemScene. (2025). Retrieved from a representative SDS for a substituted phenoxy compound.
  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals | Risk Management and Safety - University of Notre Dame. (2024). Retrieved from [Link]

  • Transportation, Use, Handling, and Storage of Lab Chemicals - IN.gov. (2024). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.